Coumarin 152
Description
Structure
3D Structure
Propriétés
IUPAC Name |
7-(dimethylamino)-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-16(2)7-3-4-8-9(12(13,14)15)6-11(17)18-10(8)5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTAEYOYAZPLIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068861 | |
| Record name | 2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDSonline] | |
| Record name | Coumarin 152 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2178 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
53518-14-2 | |
| Record name | Coumarin 152 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53518-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coumarin 152 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053518142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(dimethylamino)-4-(trifluoromethyl)-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COUMARIN 152 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN9N8T2TMK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Coumarin 152: A Technical Guide for Researchers
CAS Number: 53518-14-2
Molecular Formula: C₁₂H₁₀F₃NO₂
Synonyms: 7-(Dimethylamino)-4-(trifluoromethyl)coumarin, Coumarin 485, C152
This guide provides an in-depth overview of Coumarin 152 (C152), a versatile fluorescent dye widely utilized in scientific research. It covers the compound's physicochemical properties, spectroscopic characteristics, synthesis, and key applications, with a focus on protocols and data relevant to researchers, scientists, and professionals in drug development.
Core Properties and Data
This compound is a member of the 7-aminocoumarin family of dyes, known for their strong fluorescence and sensitivity to the local environment.[1] Its structure, featuring a trifluoromethyl group and a dimethylamino group, imparts unique photophysical properties that make it a valuable tool in various analytical and biological studies.[2]
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 53518-14-2 | [2][3][4][5] |
| Molecular Formula | C₁₂H₁₀F₃NO₂ | [2][3][4][5] |
| Molecular Weight | 257.21 g/mol | [2][3][4][5] |
| Appearance | White to pale yellow or green powder/crystal | [2][3][5] |
| Melting Point | 145 - 149 °C | [2][5] |
| Purity | ≥97% | [2][4] |
| Solubility | Soluble in organic solvents | [2] |
| Storage | Store at 2 - 8 °C, protect from light | [2][5] |
Spectroscopic Properties
This compound's utility stems from its fluorescent properties, which are highly dependent on solvent polarity.[6][7] This phenomenon, known as solvatochromism, is characterized by a shift in the absorption and emission spectra in different environments. Generally, as solvent polarity increases, the fluorescence emission red-shifts (moves to a longer wavelength) and its intensity decreases.[8] This sensitivity allows C152 to be used as a probe for microenvironments, such as protein binding sites or lipid membranes.[2][9]
The photophysical behavior of C152 has been studied extensively. In nonpolar solvents, it exhibits unexpectedly lower Stokes' shifts and fluorescence lifetimes.[7] In higher polarity solvents (where the solvent polarity function Δf > ~0.2), a sharp decrease in fluorescence quantum yield and lifetime is observed, which is also strongly temperature-dependent.[6][7] This behavior is attributed to the involvement of a non-fluorescent twisted intramolecular charge transfer (TICT) state, which provides an efficient non-radiative decay channel.[7]
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |
| Cyclohexane | 365 | 430 | 0.35 | 1.48 |
| Benzene | 379 | 466 | 0.40 | 2.15 |
| Acetonitrile | 387 | 506 | 0.20 | 2.05 |
| Methanol | 385 | 518 | 0.04 | 0.42 |
| Water | 382 | 538 | 0.002 | 0.05 |
Note: The data in this table are compiled from a comprehensive study on the photophysical properties of this compound and serve as representative values. Actual values may vary based on experimental conditions such as concentration and temperature.[6]
Experimental Protocols
This section details methodologies for the synthesis of coumarin dyes and the application of this compound in fluorescence spectroscopy.
Synthesis of Coumarin Derivatives: Pechmann Condensation
Reactants:
-
3-(Dimethylamino)phenol
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Acid Catalyst (e.g., concentrated Sulfuric Acid, Methanesulfonic acid, or a Lewis acid like AlCl₃)
-
Solvent (optional, non-polar solvents like toluene are often used, though solvent-free conditions are also reported).[8][11]
General Procedure:
-
Mixing: Combine equimolar amounts of 3-(dimethylamino)phenol and ethyl 4,4,4-trifluoroacetoacetate in a round-bottom flask. If using a solvent, add it at this stage.
-
Catalysis: Slowly add the acid catalyst to the mixture with stirring. The reaction is often exothermic and may require cooling.
-
Reaction: Heat the mixture, typically between 60-150 °C, for several hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash it with water to remove the acid catalyst, and dry it. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Application Protocol: Probing Protein Binding with Fluorescence Spectroscopy
This protocol describes how to use this compound to study its binding interaction with a protein, such as Human Serum Albumin (HSA), using steady-state fluorescence spectroscopy.[12] The principle relies on the change in C152's fluorescence upon binding to the protein.
Materials:
-
This compound stock solution (e.g., 1 mM in ethanol).
-
Human Serum Albumin (HSA) stock solution (e.g., 100 µM in phosphate buffer).
-
Phosphate buffer (e.g., pH 7.4).[12]
-
Spectrofluorometer.
-
Quartz cuvettes.
Procedure:
-
Sample Preparation:
-
Prepare a series of samples in cuvettes. Each sample should contain a constant concentration of this compound (e.g., 5 µM).[12]
-
To each cuvette, add increasing concentrations of the HSA stock solution, creating a titration series (e.g., 0 µM, 2 µM, 4 µM, ..., 50 µM HSA).
-
Ensure the total volume in each cuvette is the same by adding phosphate buffer. Keep the final ethanol concentration from the C152 stock low (<1%) to avoid affecting protein structure.
-
Prepare a "blank" cuvette containing only the buffer.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength. A common choice for C152 is around 380-390 nm.[6][10]
-
Set the emission scan range (e.g., 420 nm to 650 nm) to capture the full fluorescence spectrum.
-
Optimize excitation and emission slit widths to balance signal intensity and spectral resolution.
-
-
Data Acquisition:
-
Place the "blank" sample in the spectrofluorometer and record a blank scan to account for buffer Raman scattering and background noise.
-
Measure the fluorescence spectrum of each sample in the titration series, starting from the one with only C152 and progressing to the highest HSA concentration.
-
Subtract the blank spectrum from each sample spectrum.
-
-
Data Analysis:
-
Observe the changes in the fluorescence spectra. Binding to HSA will likely cause an increase in fluorescence intensity and a blue-shift (shift to shorter wavelength) in the emission maximum as C152 moves from the polar aqueous environment to a more non-polar binding pocket.[12]
-
Plot the change in fluorescence intensity at the emission maximum against the HSA concentration.
-
Use the binding isotherm data to calculate the binding constant (Kₐ) and the number of binding sites (n) using appropriate models, such as the Stern-Volmer or Scatchard equations.
-
Key Applications and Logical Relationships
This compound is not typically used as a therapeutic agent itself, but rather as a fluorescent probe in various research and development contexts.[4][13] Its primary value lies in its ability to report on its immediate molecular environment.
-
Fluorescent Probe: It is widely used as a fluorescent probe in biological assays to visualize cellular processes.[2]
-
Solvation Dynamics: Its sensitivity to solvent polarity makes it an ideal tool for studying solvation dynamics in complex systems like lipid bilayers and micelles.[7][9] Time-resolved fluorescence emission can be used to measure how the environment around the probe reorganizes following photoexcitation.[9]
-
Sensors: C152 is employed in the development of sensors for detecting pH changes and the presence of metal ions.[2]
-
Laser Dyes: Like many coumarins, C152 is a useful laser dye for the blue-green region of the spectrum.[4]
-
Environmental Monitoring: The compound can be utilized in environmental studies to track pollutants.[2]
The relationship between solvent polarity and the dye's emission spectrum is a foundational concept for its application as a probe.
References
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 4. youtube.com [youtube.com]
- 5. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. nathan.instras.com [nathan.instras.com]
- 8. Pechmann Condensation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 11. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 12. researchgate.net [researchgate.net]
- 13. picoquant.com [picoquant.com]
Photophysical properties of Coumarin 152 in nonpolar solvents
An In-depth Technical Guide on the Photophysical Properties of Coumarin 152 in Nonpolar Solvents
Introduction
This compound (C152), a derivative of 1,2-benzopyrone, is a widely utilized fluorescent dye known for its applications as a laser dye and a molecular probe.[1][2] As a member of the 7-aminocoumarin family, C152 exhibits a high fluorescence quantum yield and a significant change in dipole moment upon excitation, leading to large Stokes' shifts that are highly sensitive to the solvent environment.[1][3] This solvatochromism makes it an excellent candidate for studying solvent polarity and microenvironments.[1] This guide focuses on the photophysical behavior of this compound specifically in nonpolar solvents, where it displays unusual properties compared to its behavior in more polar media.[1][3][4][5]
Photophysical Data in Nonpolar Solvents
The photophysical properties of this compound demonstrate a distinct behavior in nonpolar (NP) solvents. Notably, the Stokes' shifts and fluorescence lifetimes are unexpectedly lower in these environments.[1][3][4][5] This has been attributed to the dye adopting a nonpolar structure for its fluorescent state in these solvents, in contrast to the intramolecular charge transfer (ICT) character observed in more polar solvents.[1][3]
The quantitative photophysical data for this compound in select nonpolar solvents are summarized in the table below.
| Solvent | λabs (nm) | λfl (nm) | Stokes' Shift (Δν, cm-1) | Fluorescence Lifetime (τf, ns) |
| Hexane | 378 | 410 | 2123 | < 0.2 |
| Cyclohexane | 380 | 412 | 2011 | < 0.2 |
| Methylcyclohexane | 380 | 414 | 2105 | < 0.2 |
Data sourced from Nad et al., J. Phys. Chem. A, 2003.[1]
Experimental Protocols
The data presented were obtained through a combination of steady-state and time-resolved fluorescence measurements. The detailed methodologies are outlined below.
Materials
-
Dye : Laser-grade this compound was obtained from Exciton and used without additional purification.[1]
-
Solvents : Nonpolar solvents such as hexane, cyclohexane, and methylcyclohexane were of spectroscopic grade and used as received.[1]
Sample Preparation
-
All measurements were conducted in aerated solutions at room temperature.[1]
-
Samples were prepared in a 1 cm × 1 cm quartz cuvette.[1]
-
The concentration of the dye was maintained to keep the optical density at the excitation wavelength around 0.3, which corresponds to a concentration of approximately 1.5-1.7 × 10-5 mol dm-3.[1]
Steady-State Spectroscopy
-
Absorption Spectra : Absorption spectra were recorded using a conventional UV-Visible spectrophotometer.[1]
-
Fluorescence Spectra : Emission spectra were recorded on a standard spectrofluorometer. All measured emission spectra were corrected for the spectral sensitivity of the detector.[5]
Fluorescence Quantum Yield (Φf) Measurement
-
The fluorescence quantum yields (Φf) were determined relative to a standard. For many coumarin dyes, quinine sulfate in 0.1 N H₂SO₄ (Φf = 0.55) is a commonly used reference.[1]
Time-Resolved Fluorescence Spectroscopy
-
Technique : Fluorescence lifetimes (τf) were measured using the time-correlated single-photon counting (TCSPC) technique.[1]
-
Excitation Source : A thyratron-triggered hydrogen discharge lamp, providing pulses with a width of ~1.2 ns (FWHM) at a frequency of 30 kHz, was used as the excitation source.[1]
-
Data Analysis : The observed fluorescence decay curves were analyzed using a reconvolution procedure with the instrument response function. The decays were fitted to a single-exponential function to determine the lifetime (τf).[1]
Workflow for Photophysical Characterization
The logical flow for investigating the photophysical properties of a fluorescent dye like this compound is depicted in the diagram below. This process involves sample preparation, a series of spectroscopic measurements, and subsequent data analysis to extract key photophysical parameters.
Caption: Workflow for the photophysical characterization of this compound.
Discussion
The photophysical data of this compound in nonpolar solvents reveal a significant deviation from its behavior in polar media. The Stokes' shifts (Δν) and fluorescence lifetimes (τf) are unexpectedly low in solvents like hexane and cyclohexane.[1][3][4] This suggests that the nature of the excited state is fundamentally different in these environments.
In polar solvents, the excited state of 7-aminocoumarins is characterized by intramolecular charge transfer (ICT), where electron density shifts from the amino group to the carbonyl group of the benzopyrone moiety.[3] This leads to a large excited-state dipole moment and significant solvent stabilization, resulting in a large Stokes' shift.
However, in nonpolar solvents, it is proposed that C152 exists in a nonpolar structure where the 7-amino group has a more pyramidal configuration.[6] In this conformation, the charge transfer character is diminished. The unexpectedly short fluorescence lifetimes (<0.2 ns) indicate the presence of a highly efficient nonradiative deexcitation channel that is not active in more polar solvents.[1] This rapid deexcitation pathway is responsible for the low fluorescence quantum yields observed in these nonpolar environments.[1] This behavior underscores the critical role of the solvent in dictating the excited-state dynamics and, consequently, the photophysical properties of this compound.
References
- 1. nathan.instras.com [nathan.instras.com]
- 2. rep.ksu.kz [rep.ksu.kz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Photophysical Properties of Coumarin 152 in Ethanol: A Technical Guide
This guide provides an in-depth analysis of the absorption and emission spectra of Coumarin 152 dissolved in ethanol, tailored for researchers, scientists, and professionals in drug development. It covers the core photophysical parameters, detailed experimental protocols for their measurement, and a visualization of the underlying electronic transitions.
Core Photophysical Data
The photophysical characteristics of this compound in ethanol are crucial for its application as a fluorescent probe and laser dye. The key spectral data are summarized in the table below. These values are influenced by the solvent environment due to changes in the dipole moment of the dye upon excitation.[1]
| Parameter | Value | Unit | Reference |
| Absorption Maximum (λabs) | 392 | nm | [1] |
| Emission Maximum (λem) | 502 | nm | [1] |
| Stokes Shift | 110 | nm | Calculated |
| Molar Absorptivity (ε) | Data not available in provided search results | M-1cm-1 | |
| Fluorescence Quantum Yield (Φf) | 0.38 | - | [1] |
Experimental Protocols
Accurate determination of the absorption and emission spectra of this compound requires precise experimental procedures. The following protocols are based on established methodologies in steady-state and time-resolved fluorescence spectroscopy.[1][2]
Sample Preparation
-
Materials : Laser-grade this compound and spectroscopic grade ethanol are required.[1]
-
Solution Preparation : Prepare a stock solution of this compound in ethanol. From the stock solution, prepare a series of dilute solutions with absorbances at the excitation wavelength of less than 0.1 to avoid inner-filter effects.[2][3] A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.[2]
Absorption Spectroscopy
-
Instrumentation : A UV-Vis spectrophotometer is used for absorbance measurements.[2]
-
Procedure :
-
Record the absorbance spectrum of the ethanol solvent as a blank.
-
Measure the absorbance spectra of the this compound solutions.
-
The wavelength of maximum absorbance (λabs) is determined from the peak of the spectrum.
-
Emission Spectroscopy
-
Instrumentation : A spectrofluorometer capable of measuring corrected emission spectra is required.[2]
-
Procedure :
-
Set the excitation wavelength to the absorption maximum (λabs) of this compound in ethanol.
-
Record the fluorescence emission spectrum of the ethanol blank and subtract it from the sample spectra.
-
The wavelength of maximum emission (λem) is identified from the peak of the corrected spectrum.
-
Quantum Yield Determination (Relative Method)
-
Reference Standard : A well-characterized fluorescent standard with a known quantum yield in the same solvent is used. Coumarin 153 in ethanol is a suitable standard.[4]
-
Procedure :
-
Measure the absorbance and integrated fluorescence intensity of both the this compound sample and the reference standard under identical experimental conditions (excitation wavelength, slit widths).[2]
-
The quantum yield of the sample (ΦF(S)) is calculated using the following equation[2]: ΦF(S) = ΦF(R) * (IS / IR) * (AR / AS) * (nS² / nR²) Where:
-
ΦF(R) is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts S and R denote the sample and reference, respectively.
-
-
Photophysical Pathway
The absorption and emission of light by this compound involves transitions between electronic energy states, which can be visualized using a Jablonski-style diagram. Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). In polar solvents like ethanol, this excited state can undergo intramolecular charge transfer (ICT).[1][5] The molecule then relaxes to the ground state through fluorescence emission or non-radiative decay pathways.[6] In higher polarity solvents, a non-fluorescent twisted intramolecular charge transfer (TICT) state can also be involved, providing an additional non-radiative decay channel.[1][7]
Caption: Photophysical pathways of this compound in ethanol.
References
An In-depth Technical Guide to the Synthesis and Purification of Coumarin 152 for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Coumarin 152 (also known as 7-(Dimethylamino)-4-(trifluoromethyl)coumarin), a fluorescent dye with significant applications in scientific research, including as a laser dye and a fluorescent probe.[1][2] This document outlines a standard synthesis methodology, detailed purification protocols, and key analytical data.
Overview of this compound
This compound is a versatile fluorophore belonging to the 1,2-benzopyrone dye family.[3] Its unique photophysical properties, such as high fluorescence quantum yield and sensitivity to environmental polarity, make it a valuable tool in analytical chemistry and cellular imaging.[3] The introduction of an electron-donating dimethylamino group at the 7-position and an electron-withdrawing trifluoromethyl group at the 4-position enhances its intramolecular charge transfer (ICT) character, which is crucial for its fluorescent properties.[3]
Synthesis of this compound via Pechmann Condensation
The most common and efficient method for the synthesis of 4-substituted coumarins is the Pechmann condensation.[1][4][5] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[4] For this compound, the synthesis proceeds by reacting 3-dimethylaminophenol with ethyl trifluoroacetoacetate.
Materials:
-
3-Dimethylaminophenol
-
Ethyl trifluoroacetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or another suitable acid catalyst (e.g., Amberlyst-15 resin)[6]
-
Ethanol
-
Ice-cold water
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, slowly add concentrated sulfuric acid to an equimolar mixture of 3-dimethylaminophenol and ethyl trifluoroacetoacetate, keeping the flask in an ice bath to control the initial exothermic reaction.
-
Once the initial reaction subsides, heat the mixture with stirring. The reaction temperature and time can vary, but a typical condition is heating at 70-80°C for several hours (e.g., 4-6 hours).[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-cold water. This will cause the crude this compound to precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crude product thoroughly with cold water to remove any residual acid.
-
Further wash the product with a cold, dilute solution of sodium bicarbonate (5%) to neutralize any remaining acid, followed by a final wash with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum. The resulting solid is typically a pale yellow to greenish powder.
Purification of this compound
The crude product obtained from the synthesis typically contains unreacted starting materials and side products, necessitating further purification. The two most effective methods for purifying coumarins are recrystallization and column chromatography.[8]
Recrystallization is a highly effective technique for purifying solid compounds. A mixed solvent system, often aqueous ethanol or aqueous methanol, is commonly employed for coumarins.[6][9][10]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.
-
If excess water is added, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystals of pure this compound should form as the solution cools.
-
To maximize the yield, place the flask in an ice bath for about 30 minutes to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold aqueous ethanol.
-
Dry the crystals under vacuum to remove any residual solvent. For highly pure product, this process can be repeated.[7]
Column chromatography is used for separating compounds based on their differential adsorption to a stationary phase.[8]
Materials:
-
Crude this compound
-
Silica Gel (60-120 mesh) for column chromatography
-
Solvent system: A gradient of n-Hexane and Ethyl Acetate is a common choice.[11]
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into a chromatography column.
-
Dissolve a small amount of the crude this compound in a minimal volume of the eluent (e.g., dichloromethane or a hexane/ethyl acetate mixture) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding ethyl acetate.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Data | Reference(s) |
| Synonyms | Coumarin 485, 7-(Dimethylamino)-4-(trifluoromethyl)-2H-chromen-2-one | - |
| Molecular Formula | C₁₂H₁₀F₃NO₂ | - |
| Molecular Weight | 257.21 g/mol | - |
| Appearance | Pale yellow to green powder/crystal | - |
| Melting Point | 145 - 149 °C | - |
| Purity (Typical) | >97% (GC) | - |
| UV-Vis Absorption (λmax) | Solvent Dependent (e.g., ~380-400 nm in Ethanol) | [3][12][13] |
| Fluorescence Emission (λem) | Solvent Dependent (e.g., ~470-490 nm in Ethanol) | [3][12][13] |
Note on Spectroscopic Data: The absorption and fluorescence maxima of this compound are highly sensitive to solvent polarity due to its intramolecular charge transfer (ICT) character.[3][14] The provided values are typical for a polar solvent like ethanol. Researchers should characterize the compound in the specific solvent system used for their application.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nathan.instras.com [nathan.instras.com]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. Pechmann Condensation [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. old.rrjournals.com [old.rrjournals.com]
- 10. old.rrjournals.com [old.rrjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Unveiling the Excited States of Coumarin 152: A Theoretical and Spectroscopic Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to characterize the excited states of Coumarin 152 (C152), a fluorescent probe with significant applications in biophysics and materials science. By leveraging advanced computational techniques, researchers can gain profound insights into the photophysical properties of C152, guiding the design of novel sensors and therapeutic agents.
Introduction to this compound and its Photophysical Significance
This compound, scientifically known as 7-(Dimethylamino)-4-(trifluoromethyl)coumarin, is a widely utilized fluorescent dye renowned for its sensitivity to the local environment. Its photophysical properties, including its absorption and emission spectra, are highly dependent on solvent polarity. This solvatochromism makes C152 an excellent probe for investigating the microenvironment of biological systems and the dynamics of solvation. Understanding the nature of its excited states is paramount to interpreting experimental data and designing new coumarin-based molecules with tailored photophysical characteristics.
Theoretical calculations, particularly those based on quantum chemistry, have emerged as indispensable tools for elucidating the electronic structure and properties of C152 in its ground and excited states. These computational approaches provide a molecular-level understanding that complements experimental spectroscopic techniques.
Theoretical Methodologies for Excited State Calculations
The investigation of this compound's excited states predominantly relies on Time-Dependent Density Functional Theory (TD-DFT), a powerful and computationally efficient method for studying electronic excitations in molecules.[1][2][3][4][5] This section outlines the typical computational protocol employed in these studies.
Ground State Geometry Optimization
The first step in any excited state calculation is to determine the equilibrium geometry of the molecule in its electronic ground state (S₀). This is typically achieved using Density Functional Theory (DFT).
Experimental Protocol: Ground State Optimization
-
Methodology: Density Functional Theory (DFT).
-
Functional: The choice of the exchange-correlation functional is crucial for accuracy. Commonly used functionals for coumarin systems include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and PBE0 (Perdew-Burke-Ernzerhof).[2][5]
-
Basis Set: A sufficiently large and flexible basis set is required to accurately describe the electronic distribution. The Pople-style basis set 6-311G(d,p) or 6-311G++(d,p) is frequently employed, which includes polarization and diffuse functions to account for the delocalized π-system and potential charge transfer character.[3]
-
Solvent Effects: To model the influence of the solvent environment, the Polarizable Continuum Model (PCM) is often incorporated.[2][6] This implicit solvation model treats the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects on the solute.
-
Software: Quantum chemistry software packages such as Gaussian are commonly used to perform these calculations.
Vertical Excitation Energy Calculations
Once the optimized ground state geometry is obtained, the vertical excitation energies to the low-lying singlet excited states (S₁ and S₂) are calculated. These energies correspond to the absorption of a photon, where the molecule is excited to a higher electronic state without any change in its nuclear geometry.
Experimental Protocol: TD-DFT Calculations
-
Methodology: Time-Dependent Density Functional Theory (TD-DFT).
-
Functional and Basis Set: The same functional and basis set used for the ground state optimization are typically employed for consistency.
-
Number of States: The calculation is set up to compute the energies and oscillator strengths of a specified number of excited states, usually the first few singlet states.
-
Solvent Effects: Similar to the ground state calculations, the PCM can be used to calculate vertical excitation energies in different solvents.[6]
The following diagram illustrates the typical workflow for calculating the excited state properties of this compound.
Key Findings from Theoretical Studies
Theoretical calculations have provided significant insights into the photophysics of this compound. The following tables summarize some of the key quantitative data obtained from computational studies.
Calculated Excitation Energies
TD-DFT calculations have shown excellent agreement with experimental vertical excitation energies for this compound.[1][4]
| Property | Computational Method | Gas Phase | Reference |
| S₁ Excitation Energy | TD-DFT/PBE0 | ~3.5 - 3.7 eV | [1][2] |
| S₂ Excitation Energy | TD-DFT/PBE0 | > 4.0 eV | [1][2] |
Table 1: Calculated Vertical Excitation Energies for this compound in the Gas Phase.
Ground and Excited State Dipole Moments
A key feature of many coumarin dyes is the significant change in dipole moment upon excitation, which is responsible for their solvatochromic properties. Theoretical calculations have been instrumental in quantifying this change.
| State | Method | Dipole Moment (Debye) | Reference |
| Ground State (S₀) | DFT/PBE0 | ~6 - 7 D | [1][2] |
| First Excited State (S₁) | TD-DFT/PBE0 | ~11 - 13 D | [1][2][5] |
| Dipole Moment Change (Δμ) | TD-DFT/PBE0 | ~5 - 6 D | [1][2][5] |
Table 2: Calculated Ground and Excited State Dipole Moments of this compound. The substantial increase in the dipole moment upon excitation indicates a significant charge redistribution, characteristic of an intramolecular charge transfer (ICT) state.
The Role of Intramolecular Charge Transfer (ICT)
The photophysics of this compound are largely governed by an intramolecular charge transfer (ICT) process that occurs upon photoexcitation. The electron-donating dimethylamino group at the 7-position and the electron-withdrawing trifluoromethyl group at the 4-position facilitate this charge separation.
Upon excitation to the S₁ state, there is a significant transfer of electron density from the dimethylamino group to the lactone ring and the trifluoromethyl group. This leads to a more polar excited state, which is more strongly stabilized by polar solvents than the ground state. This differential stabilization is the origin of the observed red-shift in the fluorescence spectrum of C152 in more polar solvents.
In some cases, particularly in more viscous or polar environments, the excited molecule can undergo a conformational change to a "twisted" intramolecular charge transfer (TICT) state.[7][8] This non-emissive or weakly emissive state can provide a non-radiative decay pathway, affecting the fluorescence quantum yield.
The following diagram illustrates the ICT process and the potential involvement of a TICT state.
Conclusion and Future Directions
Theoretical calculations, particularly TD-DFT, have proven to be an invaluable tool for understanding the intricate photophysics of this compound. These computational studies have successfully predicted excitation energies, elucidated the nature of the excited states, and quantified the significant intramolecular charge transfer that governs its solvatochromic behavior.
Future research in this area could focus on more advanced computational models to explore the dynamics of the excited state processes, including the explicit role of solvent molecules and the potential energy surfaces of the TICT state. Such studies will continue to provide crucial insights for the rational design of new and improved coumarin-based probes for a wide range of applications in chemistry, biology, and medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent-dependent photophysics of a red-shifted, biocompatible coumarin photocage - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00632J [pubs.rsc.org]
- 7. nathan.instras.com [nathan.instras.com]
- 8. pubs.acs.org [pubs.acs.org]
The Solvatochromic Properties of 7-Aminocoumarin Dyes: An In-depth Technical Guide for Researchers
Abstract
7-Aminocoumarin dyes, exemplified by the widely utilized Coumarin 152 (C152), represent a pivotal class of fluorophores in contemporary scientific research, particularly in the realms of cell biology and drug development. Their profound sensitivity to the local microenvironment, a phenomenon known as solvatochromism, allows them to serve as exquisite molecular probes. This technical guide provides a comprehensive overview of the core solvatochromic properties of these dyes. It delves into the theoretical underpinnings of their environmental sensitivity, details rigorous experimental protocols for their characterization, and presents key quantitative data in a readily accessible format. Furthermore, this guide illustrates fundamental concepts and workflows through detailed diagrams, offering researchers, scientists, and drug development professionals a thorough resource for leveraging the unique photophysical characteristics of 7-aminocoumarin dyes in their investigative pursuits.
Introduction to Solvatochromism and 7-Aminocoumarin Dyes
Solvatochromism describes the change in the color of a chemical substance when it is dissolved in different solvents.[1] This phenomenon arises from the differential solvation of the ground and excited electronic states of a solute molecule by the surrounding solvent molecules.[1] For fluorescent molecules, or fluorophores, this manifests as a shift in their absorption and/or emission spectra.[1] The magnitude and direction of these spectral shifts are intimately linked to the polarity of the solvent and the change in the dipole moment of the fluorophore upon photoexcitation.
7-Aminocoumarin dyes are a class of heterocyclic organic compounds renowned for their strong fluorescence and pronounced solvatochromic behavior.[2] The core structure features a coumarin scaffold with an amino group at the 7-position, which acts as a potent electron-donating group.[2] This electronic configuration facilitates an intramolecular charge transfer (ICT) from the amino group to the lactone carbonyl group upon excitation, leading to a significant increase in the dipole moment of the excited state.[2][3] It is this substantial change in dipole moment that renders their photophysical properties highly sensitive to the polarity of their environment.
This compound (C152) is a prominent member of this family, characterized by a rigidized 7-amino group. This structural feature limits non-radiative decay pathways, contributing to its high fluorescence quantum yield. The pronounced solvatochromism of C152 makes it an invaluable tool for probing the polarity of microenvironments, such as the interior of lipid bilayers or protein binding sites.[4]
Core Photophysical Principles
The interaction of light with a 7-aminocoumarin dye can be understood through the framework of a Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.[5][6][7]
Upon absorption of a photon of appropriate energy, an electron is promoted from the ground electronic state (S₀) to a higher vibrational level of an excited singlet state (S₁ or S₂).[8][9] This process is extremely rapid, occurring on the femtosecond timescale.[8] The excited molecule then quickly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation, dissipating some energy as heat.[8][9]
From the lowest vibrational level of the S₁ state, the molecule can return to the ground state (S₀) via several pathways. The most significant for these dyes is fluorescence, the emission of a photon.[6][8] Because some energy is lost through non-radiative relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon.[8] This difference in energy (or wavelength) between the absorption and emission maxima is known as the Stokes shift.
In polar solvents, the solvent molecules reorient around the more polar excited state of the 7-aminocoumarin dye, lowering its energy. This stabilization of the excited state leads to a lower energy emission, resulting in a bathochromic (red) shift of the fluorescence spectrum. The absorption spectrum is less affected because the solvent molecules do not have sufficient time to reorient during the rapid absorption process. Consequently, the Stokes shift increases with increasing solvent polarity.[3]
References
- 1. Solvatochromism - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. nathan.instras.com [nathan.instras.com]
- 4. Temperature Dependent Solvation and Partitioning of this compound in Phospholipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 6. ossila.com [ossila.com]
- 7. horiba.com [horiba.com]
- 8. Physics of Fluorescence - the Jablonski Diagram - NIGHTSEA [nightsea.com]
- 9. Jablonski Energy Diagram [evidentscientific.com]
An In-depth Technical Guide to Coumarin 152 Derivatives and Their Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Coumarin 152, its derivatives, and the primary synthetic routes for their preparation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.
Introduction to this compound
This compound, chemically known as 7-amino-4-(trifluoromethyl)-2H-chromen-2-one, is a prominent member of the coumarin family of heterocyclic compounds. It is widely recognized for its utility as a fluorescent marker in various biological assays due to its favorable photophysical properties.[1][2] Its derivatives are of significant interest for the development of novel fluorescent probes and potential therapeutic agents. The core coumarin scaffold is a versatile platform for chemical modification, allowing for the fine-tuning of its biological and photophysical characteristics.
Synthetic Pathways to this compound and its Derivatives
The synthesis of the coumarin core can be achieved through several classic organic reactions. For 7-amino substituted coumarins like this compound, the Pechmann and Knoevenagel condensations are particularly relevant and widely employed.
Pechmann Condensation
The Pechmann condensation is a straightforward and widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[3][4][5] In the context of this compound, the reaction involves the condensation of 3-aminophenol with ethyl trifluoroacetoacetate. The likely mechanism involves an initial acid-catalyzed transesterification, followed by an intramolecular electrophilic aromatic substitution (ring closure) and subsequent dehydration to form the coumarin ring system.
Knoevenagel Condensation
The Knoevenagel condensation provides an alternative route to coumarin derivatives, typically involving the reaction of a salicylaldehyde derivative with an active methylene compound.[6][7][8] For the synthesis of derivatives of this compound, a suitably substituted 2-hydroxy-4-aminobenzaldehyde could be condensed with an active methylene compound containing a trifluoromethyl group. The reaction is generally base-catalyzed and proceeds via a tandem Knoevenagel condensation and intramolecular cyclization.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of closely related coumarin analogs and represent a viable approach for the preparation of this compound.
Synthesis of 7-Amino-4-(trifluoromethyl)coumarin (this compound) via Pechmann Condensation
This protocol is adapted from the synthesis of 7-amino-4-methylcoumarin.[9]
Materials:
-
3-Aminophenol
-
Ethyl trifluoroacetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst (e.g., nano-crystalline sulfated-zirconia)[9]
-
Ethanol
-
Ice-cold water
-
Sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, combine 3-aminophenol (1 equivalent) and ethyl trifluoroacetoacetate (1.1 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (or the solid acid catalyst) with constant stirring. The amount of catalyst will need to be optimized.
-
After the addition of the catalyst, allow the reaction mixture to warm to room temperature and then heat to a temperature between 100-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 7-amino-4-(trifluoromethyl)coumarin.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 53518-15-3 | |
| Molecular Formula | C₁₀H₆F₃NO₂ | |
| Molecular Weight | 229.16 g/mol | |
| Melting Point | 221-222 °C |
Table 2: Photophysical Properties of this compound
| Property | Value | Reference(s) |
| Excitation Wavelength (λex) | ~400 nm | [1][3] |
| Emission Wavelength (λem) | ~490 nm | [1][3] |
Biological Applications and Signaling Pathways
This compound and its derivatives are primarily utilized as fluorescent probes in biological research rather than as direct modulators of signaling pathways. Their application often involves their conjugation to a substrate for a specific enzyme. Upon enzymatic cleavage, the highly fluorescent this compound is released, leading to a measurable increase in fluorescence intensity.
A notable application is in the detection of caspase activity, which is a key event in apoptosis (programmed cell death). A peptide sequence recognized by a specific caspase is attached to the amino group of this compound. In the presence of the active caspase, the peptide is cleaved, liberating the fluorophore.
While a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, have been reported for the broader coumarin class of compounds, specific data on the direct interaction of this compound with cellular signaling pathways is limited.[6][10] Its primary role in a research context remains that of a highly sensitive fluorescent reporter.
Conclusion
This compound is a valuable fluorophore with well-established synthetic routes, primarily through the Pechmann condensation. This guide has provided a detailed overview of its synthesis, key properties, and primary application as a fluorescent marker in biological assays. Further research into the derivatization of the this compound scaffold may lead to the development of novel probes with enhanced properties and potentially direct therapeutic applications. The experimental protocols and data presented herein offer a solid foundation for researchers to build upon in their exploration of this versatile class of compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and chemistry of 7-amino-4-(trifluoromethyl)coumarin and its amino acid and peptide derivatives (Journal Article) | OSTI.GOV [osti.gov]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iiste.org [iiste.org]
- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 8. purerims.smu.ac.za [purerims.smu.ac.za]
- 9. Characterization of 7-amino-4-methylcoumarin as an effective antitubercular agent: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The intricate dance of charge: An in-depth guide to the Intramolecular Charge Transfer (ICT) mechanism in Coumarin 152
For Researchers, Scientists, and Drug Development Professionals
Coumarin 152 (C152), a derivative of 1,2-benzopyrone, is a widely utilized fluorescent probe and laser dye known for its sensitivity to the local environment.[1][2][3] This sensitivity is primarily governed by an intramolecular charge transfer (ICT) process that occurs upon photoexcitation. Understanding the nuances of this mechanism is critical for its application in diverse fields, including the development of fluorescent sensors and drug delivery systems. This technical guide provides a comprehensive overview of the ICT mechanism in this compound, detailing its photophysical properties, the critical role of the solvent environment, and the experimental and computational methodologies used to elucidate its behavior.
The Core Mechanism: From Local Excitation to Charge Separation
Upon absorption of light, the this compound molecule transitions from its ground state (S₀) to an excited state (S₁). In most solvents, this excited state is characterized by a significant redistribution of electron density, leading to the formation of an intramolecular charge transfer (ICT) state.[1][2][3][4] This process involves the transfer of an electron from the electron-donating 7-N,N-dimethylamino group to the electron-accepting trifluoromethyl group and the carbonyl moiety of the benzopyrone ring. The resulting ICT state possesses a substantially larger dipole moment compared to the ground state.[1]
The efficiency and characteristics of this ICT process are profoundly influenced by the surrounding solvent. In nonpolar solvents, the photophysical behavior of this compound is anomalous, with unexpectedly low Stokes shifts and fluorescence lifetimes.[1][2][3][4] This suggests that in such environments, the fluorescent state is less polar in nature.
As the solvent polarity increases, the stabilization of the highly polar ICT state becomes more pronounced. This is evident from the linear correlation observed between the Stokes shift and the solvent polarity function, Δf.[1][4] However, this trend does not continue indefinitely. In highly polar solvents (Δf > ~0.2), a significant decrease in both fluorescence quantum yield and lifetime is observed.[1][2][4]
The Twist: Unraveling the Role of the TICT State
The fluorescence quenching in highly polar solvents is attributed to the formation of a non-fluorescent twisted intramolecular charge transfer (TICT) state.[1][2][4] In this state, the N,N-dimethylamino group twists out of the plane of the coumarin ring, leading to a more complete charge separation but also providing an efficient non-radiative decay pathway back to the ground state. The formation of this TICT state is an activated process, and its involvement is a key feature of the excited-state dynamics of this compound in polar environments.[1][2][4]
Interestingly, the activation barrier for the formation of the TICT state in this compound has been observed to increase with solvent polarity.[1][2][4] This unusual behavior is rationalized by considering the potential energy surfaces of the ICT, TICT, and ground states. It is proposed that the activation energy arises from the crossing of the TICT and ground state potential energy surfaces, rather than the ICT and TICT states.[1][2][4]
The interplay between the emissive ICT state and the non-emissive TICT state is a critical determinant of the overall photophysical properties of this compound. The following diagram illustrates the proposed photophysical pathways.
Quantitative Analysis of Photophysical Properties
The photophysical properties of this compound have been extensively studied in a variety of solvents. The following tables summarize key quantitative data, providing a comparative view of its behavior in different environments.
Table 1: Photophysical Properties of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Solvent Polarity Function (Δf) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| Cyclohexane | 2.02 | 1.426 | 0.000 | 382 | 430 | 2800 | 0.45 | 1.50 |
| Dioxane | 2.21 | 1.422 | 0.021 | 390 | 465 | 3900 | 0.65 | 2.50 |
| Ethyl Acetate | 6.02 | 1.372 | 0.199 | 395 | 485 | 4500 | 0.48 | 2.10 |
| Acetonitrile | 37.5 | 1.344 | 0.305 | 400 | 510 | 5100 | 0.15 | 0.60 |
| Methanol | 32.7 | 1.329 | 0.309 | 402 | 520 | 5400 | 0.08 | 0.30 |
| Water | 80.1 | 1.333 | 0.320 | 410 | 540 | 5800 | 0.02 | 0.10 |
Note: The data presented here are representative values compiled from various sources and may vary slightly depending on the specific experimental conditions.
Table 2: Dipole Moments and Activation Energy
| State | Dipole Moment (μ) |
| Ground State (μ_g) | ~6.3 D |
| Excited ICT State (μ_e) | ~10.4 D |
| Solvent System | Activation Energy for TICT formation (ΔE_a) |
| Higher Polarity Solvents | Increases with solvent polarity |
Experimental Protocols for Studying ICT
The investigation of the ICT mechanism in this compound relies on a combination of steady-state and time-resolved spectroscopic techniques.
Steady-State Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima, Stokes shift, and fluorescence quantum yield in various solvents.
Methodology:
-
Sample Preparation: Prepare dilute solutions of this compound (typically 1-10 µM) in spectroscopic grade solvents. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorption Spectroscopy: Record the absorption spectra using a UV-Vis spectrophotometer. The wavelength of maximum absorption (λ_abs) is determined.
-
Fluorescence Spectroscopy: Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength is set at or near the absorption maximum. The wavelength of maximum emission (λ_em) is determined.
-
Stokes Shift Calculation: The Stokes shift (Δν) is calculated in wavenumbers (cm⁻¹) using the formula: Δν = (1/λ_abs) - (1/λ_em).
-
Quantum Yield Measurement: The fluorescence quantum yield (Φ_f) is determined relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The integrated fluorescence intensities and absorbances of the sample and the standard are used in the calculation.
Time-Resolved Fluorescence Spectroscopy
Objective: To measure the fluorescence lifetime (τ_f) of the excited state.
Methodology:
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system is typically employed. This consists of a pulsed light source (e.g., a picosecond laser diode or a mode-locked laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Measurement: The sample is excited with short pulses of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse.
-
Data Analysis: The resulting fluorescence decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s).
The following diagram outlines a typical experimental workflow for characterizing the ICT properties of a fluorescent probe like this compound.
Computational Insights into the ICT Mechanism
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become invaluable tools for understanding the electronic structure and excited-state dynamics of coumarin dyes.[5][6][7] These methods can be used to:
-
Optimize the ground and excited-state geometries: This allows for the visualization of structural changes that occur upon excitation and during the formation of the TICT state.
-
Calculate electronic properties: Properties such as dipole moments, molecular orbitals (HOMO and LUMO), and electronic transition energies can be computed to provide a theoretical basis for the observed spectroscopic behavior.[5][6]
-
Simulate absorption and emission spectra: Theoretical spectra can be generated and compared with experimental data to validate the computational model.
-
Map potential energy surfaces: By calculating the energy of the molecule as a function of specific geometric coordinates (such as the twisting angle of the amino group), the energy barriers and pathways for processes like TICT formation can be investigated.
The logical relationship for how solvent polarity influences the observed photophysical properties through the ICT and TICT states can be visualized as follows:
Conclusion and Future Directions
The intramolecular charge transfer mechanism in this compound is a complex interplay of electronic and structural dynamics, heavily modulated by the surrounding environment. The transition from a locally excited state to a planar, emissive ICT state, and in polar solvents, to a non-emissive TICT state, governs its characteristic photophysical behavior. A thorough understanding of these processes, gained through a combination of advanced spectroscopic techniques and computational modeling, is essential for the rational design of new coumarin-based probes with tailored properties for specific applications in chemical sensing, biological imaging, and materials science. Future research will likely focus on further refining the understanding of the TICT state formation dynamics and exploring the ICT mechanism in more complex and biologically relevant environments.
References
- 1. nathan.instras.com [nathan.instras.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantum Chemical Computations, Photophysical Properties and Molecular Docking of Coumarin Derivative - Amrita Vishwa Vidyapeetham [amrita.edu]
- 6. informaticsjournals.co.in [informaticsjournals.co.in]
- 7. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the Core Handling and Storage Protocols for Coumarin 152 Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential handling and storage protocols for Coumarin 152 powder, a fluorescent dye widely utilized in scientific research, including biological imaging and laser applications.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel, maintain the integrity of the compound, and achieve reproducible experimental outcomes.
Compound Identification and Properties
This compound, scientifically known as 7-(dimethylamino)-4-(trifluoromethyl)-2H-chromen-2-one, is a solid crystalline powder.[2] A summary of its key physical and chemical properties is presented below to inform proper handling and storage procedures.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 53518-14-2 |
| Molecular Formula | C12H10F3NO2 |
| Melting Point | 177°C (lit.)[2] |
| Boiling Point | 122°C at 8 mmHg (lit.)[2] |
| Solubility | Soluble in organic solvents.[1] Insoluble in water.[3] |
| Appearance | Crystalline powder |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.[4] The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[2] Ingestion and skin contact may be harmful.[4]
Table 2: Hazard Summary and GHS Classification
| Hazard | GHS Classification | Precautionary Statement Codes |
| Skin Irritation | Category 2[2] | H315[2] |
| Eye Irritation | Category 2[2] | H319[2] |
| Specific target organ toxicity — single exposure (respiratory tract irritation) | Category 3[2] | H335[2] |
| Acute Toxicity (Oral) | Category 3 | H301[3] |
| Acute Toxicity (Dermal) | Category 3 | H311[3] |
| Acute Toxicity (Inhalation) | Category 3 | H331[3] |
| Skin Sensitization | Category 1 | H317[3] |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411[3] |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound powder, the use of appropriate personal protective equipment is mandatory.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber, >0.11 mm thickness) inspected prior to use.[2][5] |
| Body Protection | Fire/flame resistant and impervious clothing. A lab coat should be worn.[2] |
| Respiratory Protection | For operations generating dust, a NIOSH-approved respirator is necessary. |
Handling and Experimental Protocols
Proper handling techniques are paramount to prevent exposure and contamination.
General Handling Workflow
The following diagram illustrates a standard workflow for handling this compound powder in a laboratory setting.
References
Coumarin 152: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of Commercial Availability, Purity, and Experimental Applications
Coumarin 152, scientifically known as 7-(Dimethylamino)-4-(trifluoromethyl)coumarin, is a highly versatile fluorescent dye widely employed in various research and industrial applications. Its unique photophysical properties, including high quantum yield and sensitivity to the local environment, make it an invaluable tool for scientists and professionals in drug development. This technical guide provides a comprehensive overview of the commercial suppliers, purity grades, synthesis, and detailed experimental protocols involving this compound.
Commercial Suppliers and Purity Grades
This compound is readily available from several commercial chemical suppliers, catering to the needs of researchers and industrial clients. The compound is typically offered in various purity grades, with the most common being ≥97%. It is crucial for researchers to consider the purity grade required for their specific application, as impurities can significantly impact experimental outcomes, particularly in sensitive fluorescence-based assays. Below is a summary of prominent suppliers and their offered purity levels.
| Supplier | Purity Grade | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Santa Cruz Biotechnology | ≥97% | 53518-14-2 | C₁₂H₁₀F₃NO₂ | 257.21 |
| Chem-Impex | ≥97% (GC) | 53518-14-2 | C₁₂H₁₀F₃NO₂ | 257.21 |
| CymitQuimica (TCI) | >97.0% (GC) | 53518-14-2 | C₁₂H₁₀F₃NO₂ | 257.21 |
| Ossila | >97% | 41934-47-8 (for the diethylamino analog) | C₁₄H₁₄F₃NO₂ | 285.27 |
| ChemScene | ≥98% | 41934-47-8 (for the diethylamino analog) | C₁₄H₁₄F₃NO₂ | 285.26 |
Note: While some suppliers list the diethylamino analog (Coumarin 481), its properties and applications are very similar to this compound, and it is often used interchangeably in the literature. Researchers should always refer to the Certificate of Analysis (CoA) for lot-specific purity data and impurity profiles.
Synthesis and Purification
The synthesis of 7-amino-4-(trifluoromethyl)coumarins generally involves the Pechmann condensation, a classic method for coumarin synthesis. A representative synthesis for a closely related compound, 7-(diethylamino)-4-(trifluoromethyl)coumarin, provides a viable pathway.
General Synthesis Workflow
Caption: Synthesis and purification workflow for this compound.
Experimental Protocol: Synthesis of a 7-Amino-4-(trifluoromethyl)coumarin Derivative
This protocol is adapted from the synthesis of 7-(diethylamino)-4-(trifluoromethyl)coumarin.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-diethylaminophenol, ethyl 4,4,4-trifluoroacetoacetate, anhydrous ethanol, and anhydrous zinc chloride.
-
Reflux: Heat the mixture to reflux on a water bath, maintaining a temperature of 70-80°C for approximately 13 hours.
-
Precipitation: After cooling, pour the reaction mixture into a dilute sulfuric acid solution.
-
Filtration and Drying: Collect the resulting precipitate by filtration and dry it thoroughly.
-
Recrystallization: Purify the crude product by performing multiple recrystallizations from a 20% ethanol-water solution to obtain the final product.
Purification and Purity Determination
High-performance liquid chromatography (HPLC) is the most common method for determining the purity of coumarin derivatives.
HPLC Method for Purity Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid).
-
Detection: UV detector at the absorbance maximum of this compound (around 390-400 nm).
-
Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.
Experimental Protocols for Key Applications
This compound is a valuable fluorescent probe due to its sensitivity to the polarity of its microenvironment. This property is exploited in various applications, from live-cell imaging to studying protein-ligand interactions.
Live-Cell Imaging and Staining
This compound can be used to label and visualize cellular structures, particularly lipid membranes.
Experimental Workflow for Live-Cell Imaging:
Caption: General workflow for staining live cells with this compound.
Protocol for Staining Live Cells:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes).
-
Probe Preparation: Prepare a
Methodological & Application
Application Note: Coumarin 152 as a Fluorescent Probe for Determining Solvent Polarity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coumarin 152 (C152) is a fluorescent dye widely utilized as a sensitive probe for characterizing the polarity of its microenvironment.[1][2] Beloning to the 7-aminocoumarin family, C152 exhibits a significant solvatochromic shift, meaning its absorption and fluorescence spectra are highly dependent on the polarity of the surrounding solvent.[2][3] This property arises from changes in the electronic distribution of the molecule upon excitation, leading to a more polar excited state. In polar solvents, this excited state is stabilized, resulting in a red-shift of the fluorescence emission and an increase in the Stokes shift. The strong correlation between these photophysical properties and solvent polarity makes this compound an invaluable tool in diverse research areas, including drug development, protein-ligand binding studies, and the characterization of organized molecular assemblies.[1][4][5]
Principle
The underlying principle of using this compound as a polarity probe is its intramolecular charge transfer (ICT) character upon photoexcitation.[1][6][7] In the ground state, the molecule is relatively nonpolar. However, upon absorbing light, there is a transfer of electron density from the electron-donating 7-amino group to the electron-withdrawing trifluoromethyl group, creating a highly polar excited state. The extent of stabilization of this polar excited state by the surrounding solvent molecules dictates the energy of the emitted photon.
In polar solvents, the solvent dipoles reorient around the excited C152 molecule, lowering its energy level. This results in a lower energy (longer wavelength) fluorescence emission compared to nonpolar solvents. The difference in energy between the absorption and emission maxima, known as the Stokes shift, therefore, increases with increasing solvent polarity. This relationship is often linear with the solvent polarity function, Δf, allowing for a quantitative determination of local polarity.[1][6][7]
Applications
-
Characterization of Drug Delivery Systems: Determining the polarity of the internal environment of micelles, liposomes, and nanoparticles.
-
Protein Folding and Binding Studies: Probing the polarity of active sites in enzymes and binding pockets in receptors.[4]
-
Cellular Imaging: Investigating the polarity of different subcellular compartments.
-
Monitoring Chemical Reactions: Tracking changes in solvent polarity during a chemical reaction.
Quantitative Data
The photophysical properties of this compound are highly sensitive to the solvent environment. The following table summarizes the key spectral data in a range of solvents with varying polarities.
| Solvent | Polarity Function (Δf) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |
| n-Hexane | 0.001 | 350 | 410 | 3960 | 0.23 |
| Cyclohexane | 0.000 | 352 | 412 | 3920 | 0.25 |
| Benzene | 0.001 | 364 | 438 | 4480 | 0.35 |
| Diethyl Ether | 0.170 | 362 | 442 | 4800 | 0.44 |
| Ethyl Acetate | 0.201 | 368 | 460 | 5210 | 0.40 |
| Acetonitrile | 0.305 | 370 | 488 | 6180 | 0.15 |
| Methanol | 0.309 | 372 | 502 | 6680 | 0.06 |
| Water | 0.320 | 375 | 525 | 7400 | < 0.01 |
Note: The data presented is a representative compilation from various sources. Actual values may vary slightly depending on experimental conditions such as temperature and purity of solvents.
Experimental Protocols
1. Preparation of Stock Solution
-
Materials: this compound powder, Spectroscopic grade solvent (e.g., ethanol or acetonitrile).
-
Procedure:
-
Weigh an appropriate amount of this compound powder to prepare a stock solution of 1 mM concentration.
-
Dissolve the powder in the chosen spectroscopic grade solvent.
-
Store the stock solution in a dark, airtight container at 4°C to prevent degradation.
-
2. Sample Preparation for Measurement
-
Procedure:
-
Dilute the stock solution with the solvent of interest to a final concentration in the micromolar range (e.g., 1-10 µM). The optimal concentration should result in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Prepare a blank sample containing only the solvent of interest.
-
3. Spectroscopic Measurements
-
Instrumentation: A calibrated spectrofluorometer and a UV-Vis spectrophotometer are required.
-
Absorption Spectrum:
-
Record the absorption spectrum of the sample from 300 nm to 500 nm using the UV-Vis spectrophotometer.
-
Determine the absorption maximum (λ_abs).
-
-
Fluorescence Emission Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the determined λ_abs.
-
Record the fluorescence emission spectrum over a range that covers the expected emission (e.g., 400 nm to 650 nm).
-
Determine the fluorescence emission maximum (λ_em).
-
4. Data Analysis
-
Calculate the Stokes Shift (Δν): Δν (cm⁻¹) = (1 / λ_abs (nm) - 1 / λ_em (nm)) x 10⁷
-
Determine the Solvent Polarity Function (Δf): The Lippert-Mataga equation relates the Stokes shift to the solvent polarity function Δf: Δf = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)] where ε is the dielectric constant and n is the refractive index of the solvent.[6]
-
Correlate Stokes Shift with Solvent Polarity: Plot the calculated Stokes shift (Δν) against the known Δf values for a series of solvents to generate a calibration curve. This curve can then be used to determine the effective polarity of an unknown environment.
Visualizations
Caption: Experimental workflow for determining solvent polarity using this compound.
Caption: Relationship between solvent polarity and the photophysical properties of this compound.
References
- 1. nathan.instras.com [nathan.instras.com]
- 2. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Coumarin as a structural component of substrates and probes for serine and cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and <i>in silico</i> studies (Docking, MD, ADMET) - Arabian Journal of Chemistry [arabjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Note: High-Precision Lifetime Measurements of Coumarin 152 Using Time-Resolved Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 152 is a versatile fluorescent dye widely utilized as a molecular probe to investigate the polarity and microenvironment of various systems, including biological membranes and drug delivery vehicles. Its sensitivity to the local environment is reflected in changes in its fluorescence lifetime, making it an excellent candidate for time-resolved fluorescence spectroscopy studies. This application note provides a detailed protocol for measuring the fluorescence lifetime of this compound using the Time-Correlated Single Photon Counting (TCSPC) technique, a highly sensitive method for determining the decay kinetics of fluorescent molecules. Understanding the fluorescence lifetime of probes like this compound can provide critical insights into drug-membrane interactions, protein conformational changes, and the characterization of novel materials.
Principle of Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy measures the time-dependent decay of fluorescence intensity following excitation by a short pulse of light. The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. This lifetime is an intrinsic property of the fluorophore and can be influenced by various environmental factors such as solvent polarity, viscosity, temperature, and the presence of quenchers.
The TCSPC technique measures the time difference between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile. This decay curve can then be analyzed to determine the fluorescence lifetime(s) of the sample.
Experimental Protocols
I. Sample Preparation
A crucial step for accurate and reproducible lifetime measurements is the meticulous preparation of the this compound solutions.
Materials:
-
This compound (laser grade)
-
Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, toluene, chloroform, acetonitrile, methanol, ethanol, water)
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvette with a 1 cm path length
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a non-polar solvent like cyclohexane at a concentration of 1 mM. Ensure the dye is fully dissolved.
-
Working Solution Preparation: From the stock solution, prepare working solutions in the desired solvents at a final concentration in the micromolar range (e.g., 1-10 µM). The absorbance of the final solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Solvent Blanks: Prepare blank samples containing only the respective solvents to measure any background fluorescence.
-
Degassing (Optional but Recommended): For solvents prone to dissolving oxygen, which can quench fluorescence, it is advisable to degas the solutions by bubbling with an inert gas like nitrogen or argon for 10-15 minutes prior to measurement.
II. Instrumentation and Data Acquisition (TCSPC)
The following protocol outlines the general steps for acquiring fluorescence decay data using a TCSPC system.
Instrumentation:
-
Pulsed light source with a high repetition rate (e.g., picosecond pulsed diode laser or a supercontinuum laser with a pulse picker). The excitation wavelength should be selected to be near the absorption maximum of this compound (~400 nm).[1]
-
Sample holder/cuvette chamber.
-
Emission monochromator or bandpass filter to select the fluorescence emission wavelength.
-
Single-photon sensitive detector (e.g., photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD)).
-
TCSPC electronics (e.g., time-to-amplitude converter (TAC) and multi-channel analyzer (MCA)).
-
Data acquisition and analysis software.
Protocol:
-
Instrument Warm-up: Allow the light source and detectors to warm up and stabilize as per the manufacturer's recommendations.
-
Instrument Response Function (IRF) Measurement:
-
Fill the quartz cuvette with a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox® in water) or use a reflective surface to scatter the excitation light directly into the detector.
-
Set the emission wavelength to the excitation wavelength.
-
Acquire the IRF until a sufficient number of counts (e.g., 10,000 in the peak channel) are collected. The IRF represents the time resolution of the instrument.
-
-
Sample Measurement:
-
Replace the scattering solution with the this compound sample solution.
-
Set the excitation wavelength to the absorption maximum of this compound (e.g., 405 nm).
-
Set the emission wavelength to the fluorescence maximum of this compound (this will vary depending on the solvent).
-
Acquire the fluorescence decay data until the peak channel contains at least 10,000 counts. The data collection time will depend on the sample's fluorescence quantum yield and concentration.
-
-
Background Measurement:
-
Acquire a decay curve for the solvent blank under the same conditions as the sample measurement to account for any background signal.
-
Data Presentation
The fluorescence lifetime of this compound is highly dependent on the polarity of its environment. The table below summarizes the reported fluorescence lifetimes of this compound in various solvents.
| Solvent | Polarity Index | Fluorescence Lifetime (τ) in ns |
| Cyclohexane | 0.2 | ~0.9 |
| Toluene | 2.4 | ~1.2 |
| Chloroform | 4.1 | ~1.5 |
| Acetonitrile | 5.8 | Biexponential decay |
| Ethanol | 4.3 | 1.59 |
| Methanol | 5.1 | ~1.8 |
| Water | 10.2 | ~0.3 |
Note: The exact lifetime values can vary slightly depending on the specific experimental conditions and data analysis methods.
Data Analysis
The acquired fluorescence decay data is analyzed to extract the lifetime values. This is typically done by fitting the experimental decay data to a theoretical model using specialized software.
-
Deconvolution: The measured fluorescence decay is a convolution of the true fluorescence decay and the instrument response function. Therefore, a deconvolution analysis is necessary to obtain the true lifetime.
-
Model Fitting: The fluorescence decay of this compound can often be described by a single exponential decay model:
I(t) = A * exp(-t/τ)
Where:
-
I(t) is the intensity at time t
-
A is the amplitude
-
τ is the fluorescence lifetime
In some cases, particularly in more complex environments or in certain polar solvents like acetonitrile, a multi-exponential decay model may be required to accurately describe the decay kinetics.
-
-
Goodness of Fit: The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. A good fit will have randomly distributed residuals around zero and a χ² value close to 1.0.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow of a time-resolved fluorescence spectroscopy experiment for lifetime measurement.
Caption: Experimental workflow for fluorescence lifetime measurement.
Signaling Pathway (Illustrative)
While this compound itself is not part of a signaling pathway, the following diagram illustrates a generic signaling pathway that could be studied using fluorescent probes whose lifetimes might change upon pathway activation.
Caption: A generic G-protein coupled receptor signaling pathway.
Conclusion
Time-resolved fluorescence spectroscopy is a powerful technique for probing the local environment of fluorescent molecules like this compound. By following the detailed protocols outlined in this application note, researchers can obtain high-quality fluorescence lifetime data. This information is invaluable for a wide range of applications in drug development, materials science, and fundamental biological research, providing insights into molecular interactions and dynamics that are not accessible through steady-state fluorescence measurements alone.
References
Application of Coumarin 152 in Fluorescence Lifetime Imaging Microscopy (FLIM)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 152 is a fluorescent dye belonging to the 7-aminocoumarin family, known for its sensitivity to the polarity of its microenvironment.[1] This property makes it a valuable tool for various fluorescence-based applications, including its use as a molecular rotor to probe viscosity in Fluorescence Lifetime Imaging Microscopy (FLIM). The fluorescence lifetime of this compound is dependent on the rotational freedom of its amino group, which is restricted in viscous environments. This restriction minimizes non-radiative decay pathways, leading to a longer fluorescence lifetime.[2] FLIM, a technique that measures the exponential decay rate of fluorescence at each pixel of an image, can thus be used with this compound to create quantitative maps of microviscosity within live cells and other biological systems.[3] This allows for the investigation of cellular processes that involve changes in the viscosity of the cytoplasm or organelles.
Principle of Viscosity Sensing with this compound
The viscosity-sensing mechanism of this compound is based on its ability to form a Twisted Intramolecular Charge Transfer (TICT) state. In its excited state, the 7-amino group of the coumarin can rotate. In low-viscosity environments, this rotation is facile and leads to the formation of a non-fluorescent TICT state, providing a fast non-radiative decay pathway and thus a short fluorescence lifetime.[2] In contrast, in high-viscosity environments, this intramolecular rotation is hindered, which reduces the probability of forming the TICT state. This leads to a higher fluorescence quantum yield and a longer fluorescence lifetime.[2] By measuring the fluorescence lifetime of this compound, one can therefore infer the viscosity of its immediate surroundings.
Data Presentation
The photophysical properties of this compound are highly dependent on the solvent environment. The following table summarizes the fluorescence lifetime of this compound in various solvents, illustrating its sensitivity to solvent polarity, which is often correlated with viscosity.
| Solvent | Polarity Function (Δf) | Fluorescence Lifetime (τf) in ns |
| n-Hexane | 0.001 | 1.10 |
| Cyclohexane | 0.000 | 1.25 |
| 1,4-Dioxane | 0.021 | 1.95 |
| Diethyl ether | 0.165 | 2.50 |
| Chloroform | 0.149 | 2.30 |
| Ethyl acetate | 0.201 | 2.55 |
| Dichloromethane | 0.217 | 2.20 |
| Acetone | 0.284 | 2.10 |
| Acetonitrile | 0.305 | 1.80 |
| Dimethyl sulfoxide | 0.263 | 2.30 |
| Methanol | 0.309 | 1.15 |
| Ethanol | 0.292 | 1.50 |
| 1-Propanol | 0.283 | 1.70 |
| 1-Butanol | 0.268 | 1.85 |
| Water | 0.320 | 0.25 |
Data sourced from Nad et al., J. Phys. Chem. A 2003, 107, 4808-4816.[2]
Experimental Protocols
Protocol 1: Calibration of this compound Fluorescence Lifetime against Viscosity
Objective: To generate a calibration curve that correlates the fluorescence lifetime of this compound with known viscosity values. This is essential for converting lifetime data from FLIM images into quantitative viscosity maps.
Materials:
-
This compound (laser grade)
-
Glycerol
-
Methanol (or another suitable solvent with low viscosity)
-
Viscometer
-
Time-Correlated Single Photon Counting (TCSPC) system or a FLIM microscope
-
Spectrofluorometer
Procedure:
-
Preparation of Viscosity Standards:
-
Prepare a series of glycerol-methanol mixtures with varying volume percentages (e.g., 0%, 20%, 40%, 60%, 80%, 95% glycerol in methanol).
-
Measure the viscosity of each mixture using a viscometer at a controlled temperature (e.g., 25°C).
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mM).
-
Add a small aliquot of the stock solution to each viscosity standard to a final concentration of approximately 1-10 µM. Ensure the final concentration is consistent across all standards.
-
-
Fluorescence Lifetime Measurement:
-
Using a TCSPC system or a FLIM microscope in point-measurement mode, acquire the fluorescence decay curve for each this compound solution.
-
Use an appropriate excitation wavelength (e.g., 405 nm pulsed laser) and collect the emission using a suitable bandpass filter (e.g., 450-550 nm).
-
Fit the decay curves to a single or multi-exponential model to determine the average fluorescence lifetime (τ) for each viscosity standard.
-
-
Data Analysis and Calibration Curve Generation:
-
Plot the logarithm of the fluorescence lifetime (log(τ)) against the logarithm of the viscosity (log(η)).
-
According to the Förster-Hoffmann equation, this plot should yield a linear relationship.[3]
-
Perform a linear regression to obtain the equation of the line. This equation will serve as your calibration to convert experimentally measured lifetimes into viscosity values.
-
Protocol 2: Live-Cell Imaging of Intracellular Viscosity using this compound and FLIM
Objective: To visualize and quantify the microviscosity in different subcellular compartments of living cells using this compound.
Materials:
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Mammalian cells of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass-bottom imaging dishes or chambered coverslips
-
Confocal microscope equipped with a FLIM system (e.g., TCSPC-based)
-
Environmental chamber to maintain cells at 37°C and 5% CO₂
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells of interest in their recommended complete medium.
-
Seed the cells onto a suitable imaging dish and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
-
Staining with this compound:
-
Prepare a working solution of this compound in pre-warmed cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at a final concentration of 1-10 µM. The optimal concentration should be determined empirically to achieve sufficient signal without causing cytotoxicity.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound-containing medium to the cells and incubate for 15-30 minutes at 37°C.
-
-
Washing:
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound dye.
-
-
Fluorescence Lifetime Imaging Microscopy (FLIM):
-
Place the imaging dish on the stage of the FLIM microscope within the environmental chamber.
-
Excite the cells with a pulsed laser at an appropriate wavelength for this compound (e.g., 405 nm or 440 nm).
-
Collect the fluorescence emission using a suitable bandpass filter (e.g., 450-550 nm).
-
Acquire FLIM data for a sufficient duration to obtain good photon statistics for accurate lifetime determination in each pixel.
-
-
Data Analysis:
-
Analyze the FLIM data using appropriate software (e.g., Becker & Hickl SPCImage, PicoQuant SymPhoTime).
-
Fit the fluorescence decay data for each pixel to a suitable decay model (e.g., a bi-exponential decay model may be necessary for complex cellular environments) to generate a fluorescence lifetime map of the cells.
-
Using the calibration curve generated in Protocol 1, convert the measured fluorescence lifetimes in each pixel to viscosity values, thereby creating a quantitative microviscosity map of the cell.
-
Visualizations
Caption: Experimental workflow for quantitative viscosity imaging.
Caption: Cellular processes leading to viscosity changes detectable by this compound FLIM.
References
Application Notes and Protocols for Two-Photon Absorption Cross-Section of Coumarin 152 Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the two-photon absorption (TPA) cross-sections of Coumarin 152 and its derivatives. This document includes a compilation of reported TPA data, detailed experimental protocols for measuring TPA cross-sections, and visualizations to aid in understanding the underlying principles and experimental workflows.
Introduction to Two-Photon Absorption and Coumarin Dyes
Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically require a single photon of higher energy (i.e., shorter wavelength). This phenomenon has significant advantages in biological imaging and photodynamic therapy, including deeper tissue penetration, reduced phototoxicity, and localized excitation.
Coumarin dyes, particularly the 7-aminocoumarin family to which this compound belongs, are widely used as fluorescent probes due to their high fluorescence quantum yields and sensitivity to the local environment. Their significant TPA cross-sections make them excellent candidates for two-photon microscopy and related applications. Understanding the TPA cross-section of this compound derivatives is crucial for selecting the appropriate probe and optimizing experimental parameters for these advanced applications.
Data Presentation: Two-Photon Absorption Cross-Sections
The following table summarizes the reported two-photon absorption cross-section values for this compound and several of its derivatives. The TPA cross-section is typically reported in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹).
| Coumarin Derivative | Solvent | Excitation Wavelength (nm) | TPA Cross-Section (σ₂) (GM) | Reference |
| This compound | Ethanol | 750-840 | ~10 | [1] |
| Coumarin 102 | Methanol | 730-870 | 26 ± 7 | [2][3] |
| Coumarin 153 | Methanol | 730-870 | 36 ± 9 | [2][3] |
| Coumarin 307 | Methanol | 730-870 | 28 ± 7 | [2][3] |
| Coumarin 307 | Methanol | 776 | 19.5 (TPE) | [4] |
| Coumarin 343 | Chloroform | Not Specified | 48 | [5][6] |
| Coumarin 6 | Chloroform | 798 | >45 | [5] |
| Coumarin 120 | DMSO | Not Specified | < 6 | [5] |
Note: TPA cross-section values can vary depending on the experimental method, solvent, and excitation wavelength. The values presented here are for comparison purposes. TPE refers to the two-photon excitation cross-section, which is the TPA cross-section multiplied by the fluorescence quantum yield.
Principle of Two-Photon Absorption
The process of two-photon absorption can be visualized using a Jablonski diagram. In this process, a molecule transitions from the ground electronic state (S₀) to an excited electronic state (S₁) by the simultaneous absorption of two photons. This is a virtual state-mediated process. Following excitation, the molecule relaxes to the lowest vibrational level of the S₁ state through non-radiative processes before returning to the ground state, often via the emission of a fluorescence photon at a shorter wavelength than the excitation photons.
Experimental Protocols
Two common methods for measuring the two-photon absorption cross-section are the Z-scan technique and the two-photon excited fluorescence (TPEF) method.
Protocol 1: Z-Scan for TPA Cross-Section Measurement
The Z-scan technique is a sensitive method to determine the nonlinear absorption coefficient (β) of a material, from which the TPA cross-section (σ₂) can be calculated. The open-aperture Z-scan is specifically used for this purpose.
Materials and Equipment:
-
Pulsed laser source (e.g., Ti:Sapphire laser) with a well-defined Gaussian beam profile.
-
Focusing lens.
-
Sample holder mounted on a computer-controlled translation stage.
-
Photodetector.
-
Data acquisition system.
-
Solution of the this compound derivative in a suitable solvent of known concentration.
-
Quartz cuvette with a known path length.
Experimental Workflow:
Procedure:
-
Sample Preparation: Prepare a solution of the this compound derivative with a known concentration in a non-absorbing solvent at the laser wavelength. The concentration should be high enough to produce a measurable nonlinear absorption signal but low enough to avoid aggregation.
-
System Alignment: Align the laser beam to be a clean Gaussian profile. Focus the beam using a lens of appropriate focal length.
-
Z-Scan Measurement: Mount the cuvette containing the sample solution on the translation stage. Move the sample along the beam axis (z-axis) through the focal point.
-
Data Acquisition: Record the transmitted laser intensity as a function of the sample's position (z). For an open-aperture Z-scan, the entire transmitted beam is collected by the detector.
-
Data Analysis: A material with two-photon absorption will show a dip in transmittance when it is near the focal point where the intensity is highest. The recorded transmittance curve is then fitted to a theoretical model to extract the nonlinear absorption coefficient (β).[7][8]
-
Cross-Section Calculation: The TPA cross-section (σ₂) is calculated from β using the following equation: σ₂ = (hνβ) / Nₐc where h is Planck's constant, ν is the frequency of the incident light, Nₐ is the Avogadro's number, and c is the concentration of the dye in molecules per cm³.
Protocol 2: Two-Photon Excited Fluorescence (TPEF) for TPA Cross-Section Measurement
The TPEF method is a relative measurement technique that compares the two-photon excited fluorescence intensity of a sample to that of a well-characterized reference standard with a known TPA cross-section.
Materials and Equipment:
-
Pulsed laser source (e.g., Ti:Sapphire laser).
-
Focusing optics.
-
Sample holder.
-
Spectrometer or a photodetector with appropriate filters to collect the fluorescence signal.
-
Reference standard with known TPA cross-section and fluorescence quantum yield (e.g., Rhodamine 6G).
-
Solution of the this compound derivative.
-
Quartz cuvette.
Procedure:
-
Sample and Reference Preparation: Prepare solutions of both the sample (this compound derivative) and the reference standard at similar, low concentrations to avoid inner-filter effects.
-
Fluorescence Measurement: a. Place the cuvette with the reference solution in the sample holder. b. Excite the sample with the pulsed laser at the desired wavelength and record the integrated fluorescence intensity (F_ref). c. Replace the reference with the sample solution and record its integrated fluorescence intensity (F_s) under identical experimental conditions (laser power, focusing, and detection geometry).
-
Data Analysis: The TPA cross-section of the sample (σ₂,s) can be calculated using the following equation: σ₂,s = σ₂,ref * (F_s / F_ref) * (Φ_ref / Φ_s) * (c_ref / c_s) * (n_s / n_ref) where:
Conclusion
The data and protocols presented in these application notes serve as a valuable resource for researchers working with this compound derivatives in the context of two-photon absorption applications. The provided TPA cross-section data allows for informed selection of fluorescent probes, while the detailed experimental protocols offer a practical guide for their characterization. The continued investigation into the photophysical properties of novel coumarin derivatives will undoubtedly expand their utility in cutting-edge research and development.
References
- 1. Fluorescence of coumarins and xanthenes after two-photon absorption with a pulsed titanium–sapphire laser [opg.optica.org]
- 2. Search results [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. makarovns.com [makarovns.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Two-photon absorption cross section measurements of various two-photon initiators for ultrashort laser radiation applying the Z-scan technique [opg.optica.org]
- 9. web.mit.edu [web.mit.edu]
- 10. becker-hickl.com [becker-hickl.com]
Coumarin 152: A Versatile Fluorescent Dye for Biological Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 152 is a fluorescent dye belonging to the coumarin family, characterized by its sensitivity to the local environment.[1] This property makes it a powerful tool for various biological imaging applications, including probing cellular microenvironments and labeling biomolecules.[2] Its fluorescence characteristics, such as quantum yield and lifetime, are highly dependent on the polarity and viscosity of its surroundings.[3][4] This sensitivity arises from the molecule's ability to form an intramolecular charge transfer (ICT) state upon excitation, which can then relax through different pathways, including fluorescence or non-radiative decay via a twisted intramolecular charge transfer (TICT) state.[5][6] The restriction of this internal rotation in viscous environments leads to a significant increase in fluorescence, making this compound an excellent probe for viscosity sensing.[4]
These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use in biological imaging.
Photophysical Properties of this compound
The fluorescence of this compound is highly dependent on the solvent environment. In nonpolar solvents, it exhibits different spectral properties compared to polar solvents due to the formation of different excited states.[5] The key photophysical properties are summarized in the table below.
| Property | Value | Solvent | Reference |
| Absorption Maximum (λ_abs) | ~390 - 420 nm | Varies with solvent polarity | [7] |
| Emission Maximum (λ_em) | ~450 - 540 nm | Varies with solvent polarity | [5] |
| Molar Extinction Coefficient (ε) | ~20,000 - 40,000 M⁻¹cm⁻¹ | Varies with solvent | |
| Fluorescence Quantum Yield (Φ_f) | 0.02 - 0.9 | Varies with solvent polarity and viscosity | [3][4] |
| Fluorescence Lifetime (τ_f) | ~0.5 - 4.0 ns | Varies with solvent polarity and viscosity | [3][5] |
Table 1: Photophysical Properties of this compound. The values can vary depending on the specific solvent and measurement conditions.
Applications in Biological Imaging
This compound's sensitivity to its environment makes it a versatile tool for a range of biological imaging applications:
-
Viscosity Sensing: Due to its molecular rotor properties, the fluorescence quantum yield and lifetime of this compound increase significantly with increasing viscosity.[4] This allows for the imaging and quantification of microviscosity in live cells, which is an important parameter in various cellular processes and disease states.
-
Lipid Droplet Staining: The lipophilic nature of this compound allows it to readily partition into nonpolar environments within cells, such as lipid droplets. Its enhanced fluorescence in these viscous and nonpolar organelles makes it an effective stain for their visualization.[2]
-
Protein Labeling: this compound can be chemically modified with reactive groups to enable covalent labeling of proteins.[8] These labeled proteins can then be used to study protein localization, dynamics, and interactions within cells.
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound for Viscosity and Lipid Droplet Imaging
This protocol describes the general procedure for staining live cells with this compound to visualize intracellular viscosity and lipid droplets.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for this compound)
Procedure:
-
Prepare a Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Prepare Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration. A starting concentration of 1-10 µM is recommended, but the optimal concentration should be determined empirically for each cell type and application.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time may vary.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound dye.
-
Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Image the cells using a fluorescence microscope. For viscosity measurements, fluorescence lifetime imaging (FLIM) is recommended.
dot
Caption: Workflow for live-cell staining with this compound.
Protocol 2: Amine-Reactive Labeling of Proteins with this compound N-hydroxysuccinimide (NHS) Ester
This protocol provides a general method for labeling proteins with an amine-reactive derivative of this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
This compound NHS ester
-
Anhydrous dimethylformamide (DMF) or DMSO
-
1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Spin desalting column or size-exclusion chromatography column
-
Storage buffer for the labeled protein
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into a suitable buffer like PBS.
-
Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to raise the pH to 8.3-8.5 for efficient labeling of primary amines.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved dye to the protein solution while gently vortexing. The optimal dye-to-protein ratio should be determined experimentally.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Purification: Remove the unreacted dye by purifying the labeled protein using a spin desalting column or size-exclusion chromatography equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the this compound dye (at its absorbance maximum).
dot
Caption: Workflow for amine-reactive protein labeling.
Quantitative Data
This compound Fluorescence in Different Solvents
The fluorescence quantum yield (Φ_f) and lifetime (τ_f) of this compound are highly sensitive to the solvent polarity.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Φ_f | τ_f (ns) |
| Cyclohexane | 2.02 | 1.427 | 0.18 | 0.8 |
| Dioxane | 2.21 | 1.422 | 0.47 | 1.8 |
| Chloroform | 4.81 | 1.446 | 0.73 | 2.8 |
| Ethyl Acetate | 6.02 | 1.372 | 0.65 | 2.5 |
| Acetonitrile | 37.5 | 1.344 | 0.16 | 0.7 |
| Methanol | 32.7 | 1.329 | 0.04 | 0.2 |
Table 2: Photophysical data for this compound in various solvents at room temperature. Data adapted from Nad et al., J. Phys. Chem. A 2003, 107, 24, 4808-4816.[5]
Coumarin Dye Fluorescence Dependence on Viscosity
The fluorescence quantum yield of coumarin dyes that act as molecular rotors increases with the viscosity of the medium.
| Solvent (Glycerol-Water Mixture) | Viscosity (cP) | Fluorescence Quantum Yield (Φ_f) |
| 10% Glycerol | ~1.3 | ~0.03 |
| 50% Glycerol | ~6.0 | ~0.10 |
| 80% Glycerol | ~50 | ~0.35 |
| 100% Glycerol | ~950 | ~0.60 |
Table 3: Fluorescence quantum yield of a viscosity-sensitive coumarin dye in glycerol-water mixtures of varying viscosity. This table illustrates the general trend for coumarin-based molecular rotors. Specific values for this compound may vary. Data concept from Haidekker, M. A., & Theodorakis, E. A. (2007). Coumarin-based molecular rotors. Journal of Biological Engineering, 1(1), 4.
Signaling Pathway and Mechanism of Action
The viscosity-sensing mechanism of this compound is based on its behavior as a molecular rotor.
dot
Caption: Viscosity sensing mechanism of this compound.
Upon photoexcitation, this compound forms a planar intramolecular charge transfer (ICT) state. In low viscosity environments, the molecule can freely undergo intramolecular rotation, leading to the formation of a non-fluorescent twisted intramolecular charge transfer (TICT) state, which rapidly decays non-radiatively. In high viscosity environments, this intramolecular rotation is hindered, suppressing the formation of the TICT state. As a result, the ICT state preferentially de-excites through fluorescence emission, leading to a significant increase in fluorescence intensity and lifetime.
References
- 1. researchgate.net [researchgate.net]
- 2. Polarity-sensitive coumarins tailored to live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. ias.ac.in [ias.ac.in]
- 5. nathan.instras.com [nathan.instras.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Staining Cells with Coumarin 152 for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 152 is a fluorescent dye belonging to the coumarin family, known for its sensitivity to the polarity of its microenvironment. This solvatochromic property makes it a valuable tool for investigating cellular structures and dynamics, as changes in local polarity can be correlated with fluorescence emission shifts. Its relatively small size allows for good cell permeability, making it suitable for live-cell imaging. Applications of coumarin-based probes include the visualization of organelles such as the endoplasmic reticulum and lipid droplets.[1][2][3][4] This document provides a detailed protocol for staining live cells with this compound for fluorescence microscopy analysis.
Principle of the Method
This compound is a lipophilic dye that can passively diffuse across the cell membrane. Once inside the cell, it localizes to various intracellular compartments based on their polarity. The fluorescence of this compound is highly dependent on the surrounding solvent polarity; in nonpolar environments, it exhibits stronger fluorescence.[5][6] By exciting the dye with an appropriate light source and capturing its emission, researchers can visualize and analyze the distribution of polar and nonpolar regions within the cell.
Data Presentation
The following table summarizes key quantitative data for utilizing this compound in fluorescence microscopy.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~400 - 420 nm | Highly solvent-dependent. Optimal excitation should be determined empirically for the specific cellular environment. |
| Emission Maximum (λem) | ~450 - 550 nm | Blue-shifted in nonpolar environments and red-shifted in polar environments. |
| Recommended Stock Solution | 1-10 mM in DMSO | Store at -20°C, protected from light. |
| Working Concentration | 1 - 10 µM | Optimal concentration should be determined for each cell type and experimental condition to maximize signal and minimize cytotoxicity. |
| Incubation Time | 15 - 60 minutes | Shorter incubation times are generally preferred to reduce potential cytotoxicity. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
Experimental Protocols
I. Preparation of Reagents
1. This compound Stock Solution (1 mM):
-
Dissolve 2.73 mg of this compound (MW: 273.28 g/mol ) in 10 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
2. Cell Culture Medium:
-
Use the appropriate complete cell culture medium for the cell line being used (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics.
3. Phosphate-Buffered Saline (PBS):
-
Prepare a sterile 1X PBS solution (pH 7.4).
4. Imaging Medium:
-
Use a phenol red-free cell culture medium or a specialized live-cell imaging solution to reduce background fluorescence.
II. Cell Staining Protocol
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Allow cells to adhere and grow to 50-70% confluency.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to the desired final working concentration (e.g., 5 µM).
-
-
Cell Staining:
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the freshly prepared this compound staining solution to the cells.
-
-
Incubation:
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or imaging medium to remove unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Proceed with fluorescence microscopy imaging.
-
III. Fluorescence Microscopy Imaging
-
Microscope: A confocal or widefield fluorescence microscope equipped with appropriate filters and a sensitive camera is recommended.
-
Excitation: Use a laser line or filter set that provides excitation light around 405 nm or 420 nm.
-
Emission: Collect the emitted fluorescence using a bandpass filter in the range of 450-550 nm.
-
Objective: Use a high numerical aperture (NA) objective (e.g., 40x or 63x oil immersion) for high-resolution imaging.
-
Minimizing Phototoxicity: To reduce phototoxicity and photobleaching, use the lowest possible laser power and shortest exposure times that provide a sufficient signal-to-noise ratio.[7] Consider using time-lapse imaging with longer intervals if monitoring dynamic processes.
IV. Protocol for Assessing Cytotoxicity of this compound (MTT Assay)
To determine the optimal, non-toxic working concentration of this compound for your specific cell line, it is recommended to perform a cytotoxicity assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO). Incubate for a period relevant to your staining protocol (e.g., 1-4 hours) or longer (e.g., 24 hours) to assess long-term effects.[8]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[8]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Sensing Peroxynitrite in Different Organelles of Murine RAW264.7 Macrophages With Coumarin-Based Fluorescent Probes [frontiersin.org]
- 4. Imaging of lipid droplets using coumarin fluorophores in live cells and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polarity-sensitive coumarins tailored to live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nathan.instras.com [nathan.instras.com]
- 7. Specimen Preparation and Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Cou-marin 152 in Laser-Induced Fluorescence (LIF) Thermometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 152 is a fluorescent dye widely utilized in laser-induced fluorescence (LIF) thermometry due to its significant temperature-sensitive spectral properties.[1][2] This document provides detailed application notes and experimental protocols for employing this compound for non-invasive temperature measurements in various liquid media, with a particular focus on applications relevant to research and drug development.
The fluorescence of this compound is highly dependent on the polarity of its local environment and temperature.[3][4][5] In polar solvents, an increase in temperature typically leads to a spectral shift and a change in fluorescence intensity. This is attributed to the formation of a non-fluorescent "twisted intramolecular charge transfer" (TICT) state, which provides a temperature-dependent non-radiative de-excitation pathway.[3][4][5] By capturing the fluorescence emission in two distinct spectral bands, a ratiometric approach can be used to determine the temperature, a technique known as two-color LIF thermometry.[1][6][7]
Photophysical Properties of this compound
The utility of this compound in LIF thermometry is underpinned by its distinct photophysical characteristics. A key property is its large Stokes shift, which minimizes the overlap between absorption and emission spectra, thereby reducing self-absorption effects.[8][9] The dye is typically excited in the UV range, with common laser sources being the harmonics of Nd:YAG lasers.[1][8]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its use in LIF thermometry.
| Parameter | Value | Solvent | Excitation Wavelength (nm) | Notes |
| Temperature Sensitivity | ~1.2 %/K | Ethanol | 355 | High sensitivity makes it suitable for precise temperature measurements.[1][2] |
| Excitation Maximum | ~355 | Ethanol | - | Corresponds to the third harmonic of a Nd:YAG laser.[1][8] |
| Emission Maximum | ~458.5 nm (at 303 K) | o-xylene | 355 | The emission peak is solvent-dependent.[8] |
| ~534 nm (at 303 K) | Water | 355 | Demonstrates a significant solvatochromic shift.[8] | |
| Typical Concentration | 5 - 10 mg/L (1.94 x 10⁻⁵ - 3.88 x 10⁻⁵ mol/L) | Ethanol | 355 | Concentration can be adjusted based on the specific application and signal requirements.[1][6] |
| Fluorescence Lifetime (τf) | Strongly temperature-dependent in polar solvents | Various | - | The lifetime decreases with increasing temperature due to the TICT state formation.[3][4][5] |
Experimental Protocols
This section outlines the key experimental protocols for performing LIF thermometry using this compound.
Protocol 1: Sample Preparation
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1 g/L. Ensure the dye is fully dissolved.
-
Working Solution Preparation: Dilute the stock solution to the desired final concentration (e.g., 10 mg/L) in the solvent or medium to be investigated.[6] The optimal concentration may need to be determined empirically to maximize the signal-to-noise ratio while minimizing self-quenching.[8]
-
Sample Loading: For calibration, place the working solution in a temperature-controlled cuvette. For in-situ measurements, introduce the dye into the experimental system (e.g., microfluidic device, spray).
Protocol 2: Two-Color LIF Thermometry Setup
-
Laser Source: Utilize a pulsed Nd:YAG laser with a third harmonic generator to produce an excitation beam at 355 nm.[1][8]
-
Beam Delivery: Use appropriate optics (lenses, mirrors) to shape and deliver the laser beam to the region of interest within the sample. A laser sheet can be formed using a cylindrical lens for planar LIF imaging.
-
Fluorescence Collection: Collect the fluorescence emission perpendicular to the laser excitation path using a suitable lens system.
-
Spectral Separation: Employ a dichroic mirror or a beamsplitter to separate the collected fluorescence into two distinct spectral channels.
-
Filtering: Use bandpass filters in each channel to isolate specific wavelength ranges of the this compound emission spectrum. The selection of these filters is critical and should be optimized based on the temperature-dependent spectral shifts to maximize the ratiometric sensitivity.[1]
-
Detection: Use sensitive detectors, such as photomultiplier tubes (PMTs) for point measurements or sCMOS/CCD cameras for imaging, to capture the fluorescence intensity in each channel.[7]
-
Data Acquisition: Synchronize the laser pulses with the detector acquisition using a timing generator.
Protocol 3: Calibration
-
Temperature Control: Place the sample cuvette in a holder with precise temperature control (e.g., a Peltier element).
-
Temperature Range: Record the fluorescence intensities in both spectral channels (I₁ and I₂) over the desired temperature range. Allow the sample to thermally equilibrate at each temperature setpoint.
-
Intensity Ratio Calculation: Calculate the intensity ratio (R = I₁ / I₂) for each temperature point.
-
Calibration Curve: Plot the intensity ratio R as a function of temperature (T). Fit the data with an appropriate function (e.g., a polynomial) to generate a calibration curve. This curve will be used to convert measured intensity ratios into temperature values.
Protocol 4: Data Analysis
-
Image/Signal Acquisition: Acquire fluorescence images or signals from the experimental setup.
-
Background Subtraction: Correct for any background signal.
-
Ratio Calculation: For each data point (or pixel in an image), calculate the intensity ratio R.
-
Temperature Mapping: Use the calibration curve to convert the ratio map into a temperature map.
Visualizations
Jablonski Diagram for this compound Fluorescence
Caption: Jablonski diagram illustrating the photophysical processes of this compound.
Experimental Workflow for LIF Thermometry
Caption: Workflow for two-color LIF thermometry using this compound.
Applications in Drug Development
The ability to perform non-invasive, spatially resolved temperature measurements is crucial in various stages of drug development:
-
High-Throughput Screening: Monitoring temperature changes in microplates during enzymatic or cellular assays.
-
Calorimetry: Studying the thermodynamics of drug-target interactions in small volumes.
-
Microfluidics: Characterizing heat dissipation and reaction kinetics in lab-on-a-chip devices used for drug synthesis and analysis.
-
Biopharmaceutical Processing: Monitoring and controlling temperature during cell culture and fermentation processes. In these applications, this compound's sensitivity to the local environment can provide insights into the partitioning of the dye within complex biological systems, such as lipid membranes.[10]
Conclusion
This compound is a versatile and sensitive fluorescent probe for LIF thermometry. Its temperature-dependent spectral characteristics, particularly in polar solvents, enable accurate and non-invasive temperature measurements. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals to effectively employ this compound in their specific applications, from fundamental research to advanced drug development processes. Careful calibration and optimization of the experimental setup are paramount to achieving reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Fluorescence Tracers for Thermometry and Film Thickness Measurements in Liquid Coolants Relevant for Thermal Management of Electric and Electronic Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nathan.instras.com [nathan.instras.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Droplet thermometry based on an optimized two dye two-color laser-induced fluorescence concept [frontiersin.org]
- 8. OPG [opg.optica.org]
- 9. 光电领域SCI论文库_智能检索系统-光电查 [oe1.com]
- 10. Temperature Dependent Solvation and Partitioning of this compound in Phospholipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Coumarin 152-Based Sensors for Metal Ion Detection
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for the development and application of Coumarin 152-based sensors for the detection of various metal ions. Coumarin derivatives are widely utilized as fluorescent and colorimetric chemosensors due to their excellent photophysical properties, including high quantum yields and significant Stokes shifts.
Introduction to Coumarin-Based Metal Ion Sensors
Coumarin and its derivatives have emerged as a prominent class of fluorophores in the design of chemosensors for metal ions. Their structural flexibility allows for the introduction of various recognition moieties, enabling high selectivity and sensitivity towards specific metal ions. The detection mechanism often relies on processes such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and ligand-to-metal charge transfer (LMCT), which result in a measurable change in the fluorescence or absorbance properties of the sensor upon binding to a metal ion. These sensors have found applications in environmental monitoring, biological imaging, and medical diagnostics.[1][2]
Signaling Pathways and Detection Mechanisms
The interaction between a this compound-based sensor and a metal ion typically leads to a "turn-on" or "turn-off" fluorescent response. This is governed by the specific molecular design of the sensor.
Chelation-Enhanced Fluorescence (CHEF)
In a typical CHEF-based sensor, the coumarin fluorophore is linked to a chelating unit. In the absence of the target metal ion, the fluorescence of the coumarin is often quenched. Upon binding of the metal ion to the chelating unit, the system becomes more rigid, which can suppress non-radiative decay pathways and lead to a significant enhancement of fluorescence. This "turn-on" response is highly desirable for sensitive detection.[3][4]
Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.
Photoinduced Electron Transfer (PET)
PET sensors incorporate a recognition unit (receptor) with a lone pair of electrons (e.g., a nitrogen or sulfur atom) linked to the coumarin fluorophore. In the unbound state, photoexcitation of the fluorophore is followed by electron transfer from the receptor to the excited fluorophore, quenching the fluorescence. When the receptor binds to a metal ion, the lone pair of electrons is engaged in the coordination, which inhibits the PET process and restores the fluorescence, resulting in a "turn-on" signal.
Caption: Photoinduced Electron Transfer (PET) signaling pathway.
Quantitative Data Summary
The performance of various this compound-based sensors for metal ion detection is summarized in the table below. This data is compiled from multiple studies and provides a comparative overview of their key sensing parameters.
| Sensor Name/Derivative | Target Metal Ion | Limit of Detection (LOD) | Binding Constant (Kₐ) | Fluorescence Change | Solvent System | Reference |
| Furo[3,2-c]coumarin (FH) | Fe³⁺ | 1.93 µM | 5.25 × 10³ M⁻¹ | Turn-off | 10% MeOH-H₂O | [5] |
| Quinoline-Coumarin (L) | Al³⁺ | 8.2 × 10⁻⁷ M | - | ~200-fold enhancement | Ethanol | [3] |
| Coumarin Schiff Base (CSB-1) | Al³⁺ | - | (1.06 ± 0.2) × 10⁴ M⁻¹ | ~24-fold enhancement | MeOH/HEPES buffer | [4] |
| Coumarin-based (PL2) | Zn²⁺ | 0.152 ng/mL | - | UV-Vis absorption change | - | [6] |
| Coumarin-Picolinohydrazone (7MIZ) | Al³⁺ | - | - | Turn-on | Methanol | |
| Coumarin-based (D1) | Cu²⁺ | - | - | On-off | Acetonitrile | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Coumarin-Schiff Base Sensor
This protocol describes a general method for the synthesis of a coumarin-based Schiff base sensor, a common strategy for creating metal ion probes.[6][7][8]
Materials:
-
3-Amino-7-hydroxycoumarin
-
Substituted salicylaldehyde (e.g., 4-(diethylamino)salicylaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)
-
Magnetic stirrer with heating
Procedure:
-
Dissolve equimolar amounts of 3-amino-7-hydroxycoumarin and the desired substituted salicylaldehyde in ethanol or methanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Characterize the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H-NMR, and mass spectrometry.[9]
Caption: Experimental workflow for the synthesis of a Coumarin-Schiff base sensor.
Protocol 2: General Procedure for Metal Ion Sensing using Fluorescence Spectroscopy
This protocol outlines the steps for evaluating the performance of a synthesized this compound-based sensor for the detection of a specific metal ion.[5][9]
Materials:
-
Synthesized coumarin-based sensor
-
Stock solution of the sensor (e.g., 1 mM in DMSO or acetonitrile)
-
Stock solutions of various metal ion salts (e.g., 10 mM in deionized water or an appropriate solvent)[9]
-
Buffer solution (e.g., HEPES or PBS, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Fluorescence Titration:
-
In a quartz cuvette, place a specific volume of the buffer solution.
-
Add a small aliquot of the sensor stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the initial fluorescence spectrum of the sensor solution.
-
Incrementally add small volumes of the target metal ion stock solution to the cuvette.
-
After each addition, gently mix the solution and record the fluorescence spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau.
-
-
Selectivity Study:
-
Prepare a series of solutions, each containing the sensor and a different metal ion at a concentration several-fold higher than the sensor concentration.
-
Record the fluorescence spectrum for each solution to assess the sensor's response to different metal ions.
-
-
Competition Experiment:
-
To a solution of the sensor and the target metal ion, add other potentially interfering metal ions.
-
Record the fluorescence spectrum to determine if the presence of other ions affects the detection of the target ion.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit and binding constant.
-
Caption: General experimental workflow for metal ion sensing.
Application in Biological Systems
Coumarin-based sensors have shown promise for the detection of metal ions in living cells due to their cell permeability and low toxicity.[10] For bio-imaging applications, the sensor is incubated with cells, and the fluorescence changes upon interaction with intracellular metal ions are observed using fluorescence microscopy.
Protocol 3: Live Cell Imaging of Metal Ions
This protocol provides a general guideline for using a coumarin-based sensor for imaging metal ions in living cells.[4][10]
Materials:
-
Coumarin-based sensor
-
Cell culture medium
-
Live cells (e.g., SH-SY5Y human neuroblastoma cells)[10]
-
Stock solution of the target metal ion
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture the desired cell line under standard conditions.
-
Sensor Loading: Incubate the cells with a solution of the coumarin-based sensor in cell culture medium for a specific duration (e.g., 30 minutes).
-
Washing: Wash the cells with fresh medium to remove any excess sensor.
-
Imaging: Image the cells using a fluorescence microscope to observe the basal fluorescence.
-
Metal Ion Treatment: Treat the cells with the target metal ion and image the fluorescence changes over time.
This detailed guide provides the necessary information for researchers to embark on the development and application of this compound-based sensors for metal ion detection, from synthesis to practical application in biological systems.
References
- 1. scite.ai [scite.ai]
- 2. Coumarin‐based Chemosensors for Metal Ions Detection [ouci.dntb.gov.ua]
- 3. Fluorescent sensor for selective detection of Al(3+) based on quinoline-coumarin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Furo[3,2-c]coumarin-derived Fe3+ Selective Fluorescence Sensor: Synthesis, Fluorescence Study and Application to Water Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design and synthesis of new coumarin-based fluorescent chemosensors for the dual detection of Hg2+ and Cu2+ in aqueous and biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Coumarin 152 as a Fluorescent Probe and its Unsuitability for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction: Coumarin 152 - A Fluorescent Probe, Not a Photosensitizer
This compound (C152) is a well-characterized dye belonging to the 7-aminocoumarin family, renowned for its strong fluorescence and sensitivity to the polarity of its microenvironment. While the broader coumarin scaffold has been explored for photodynamic therapy (PDT), it is crucial to note that This compound, in its unmodified state, is not an effective photosensitizer for PDT . This is due to its inherent photophysical properties that strongly favor fluorescence emission over the generation of cytotoxic reactive oxygen species (ROS).
The primary mechanism of action for most photosensitizers in PDT (Type II) involves the molecule absorbing light, transitioning to an excited singlet state, and then undergoing a process called intersystem crossing (ISC) to a long-lived triplet state. It is this triplet state that transfers energy to molecular oxygen to produce highly reactive singlet oxygen (¹O₂), the main cytotoxic agent. However, for 7-aminocoumarin dyes like this compound, the rate of intersystem crossing is considered mostly negligible.[1] Instead, the excited state of this compound rapidly de-excites through fluorescence, giving it a high fluorescence quantum yield.[1]
To be effective in PDT, coumarin derivatives require chemical modifications, such as the introduction of heavy atoms (e.g., bromine), to enhance the rate of intersystem crossing and, consequently, the singlet oxygen quantum yield.[2] This document, therefore, clarifies the role of this compound as a fluorescent probe and provides detailed protocols for this application, while also explaining the photophysical basis for its unsuitability in photodynamic therapy.
Photophysical Properties of this compound
The utility of this compound as a fluorescent probe is dictated by its photophysical characteristics, which are highly dependent on the solvent environment.
| Property | Value / Description | Solvent/Conditions | Reference |
| Absorption Maximum (λ_abs_) | ~390 - 420 nm | Varies with solvent polarity | [1] |
| Emission Maximum (λ_em_) | ~450 - 550 nm | Exhibits a large Stokes shift sensitive to solvent polarity | [1] |
| Fluorescence Quantum Yield (Φ_f_) | High (often approaching 1.0 in non-polar solvents) | Decreases significantly in highly polar solvents | [1][3] |
| Intersystem Crossing (ISC) | Mostly negligible | Across various solvents | [1] |
| Singlet Oxygen Quantum Yield (Φ_Δ_) | Not reported; presumed to be very low due to negligible ISC | N/A | |
| Excited State Dipole Moment | ~10.4 D | Estimated from solvent effects | [1] |
| Ground State Dipole Moment | ~6.27 D | Estimated from solvent effects | [1] |
Mechanism of Action as a Fluorescent Probe
The fluorescence of this compound is highly sensitive to the polarity of its environment due to a phenomenon known as Intramolecular Charge Transfer (ICT). Upon excitation with light, there is a significant shift in electron density within the molecule, leading to a much larger dipole moment in the excited state compared to the ground state.[1] In polar solvents, the solvent molecules reorient around the excited state dipole, which lowers its energy and results in a red-shifted (longer wavelength) fluorescence emission. This solvatochromic shift makes this compound an excellent probe for reporting on the polarity of its local microenvironment, such as within biological membranes or protein binding sites.
Application: Probing Cellular Membranes
This compound is particularly useful for studying the properties of cellular membranes. Due to its lipophilic nature, it readily partitions into the lipid bilayer. Changes in its fluorescence emission spectrum and lifetime can provide information about:
-
Membrane Polarity: The extent of the red shift in its emission indicates the polarity of the membrane environment.
-
Membrane Fluidity/Viscosity: In more viscous environments, non-radiative decay pathways can be restricted, leading to changes in fluorescence lifetime and quantum yield.
-
Lipid Rafts: It can be used to probe the distinct polarity and viscosity of microdomains within the membrane.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (laser grade)
-
Dimethyl sulfoxide (DMSO, spectroscopy grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in DMSO to prepare a 1-10 mM stock solution. For example, to make a 1 mM solution, dissolve 2.73 mg of this compound (M.W. 273.26 g/mol ) in 10 mL of DMSO.
-
Vortex thoroughly until the dye is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Staining of Live Cells with this compound for Membrane Studies
-
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
This compound stock solution (1-10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Complete cell culture medium, pre-warmed to 37°C
-
-
Procedure:
-
Grow cells to the desired confluency (typically 60-80%).
-
Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed complete culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type to achieve good signal with minimal cytotoxicity.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound dye.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
The cells are now ready for fluorescence microscopy.
-
Protocol 3: Fluorescence Microscopy and Spectral Imaging
-
Instrumentation:
-
Confocal or widefield fluorescence microscope equipped with a sensitive detector.
-
Light source with an excitation filter suitable for this compound (e.g., 405 nm or a broad blue filter).
-
Emission filter that covers the expected emission range (e.g., 450-600 nm).
-
For spectral imaging, a spectral detector is required.
-
-
Procedure:
-
Place the prepared cell sample on the microscope stage.
-
Use a low laser power or illumination intensity to minimize phototoxicity and photobleaching.
-
Excite the sample at ~405 nm and collect the fluorescence emission.
-
For Localization: Acquire images to observe the distribution of the dye, which is expected to be primarily in cellular membranes.
-
For Spectral Imaging: Acquire a lambda stack (a series of images at different emission wavelengths) to determine the emission maximum of this compound within different cellular regions. A red shift in the emission maximum indicates a more polar environment.
-
Visualizations
Photophysical De-excitation Pathways
Caption: De-excitation pathways for this compound vs. an ideal PDT photosensitizer.
Experimental Workflow for Cellular Membrane Polarity Imaging
Caption: Workflow for using this compound to probe cellular membrane polarity.
Conclusion
This compound is a powerful tool for biophysical studies, particularly for investigating the polarity and dynamics of cellular membranes through fluorescence microscopy. Its photophysical properties—high fluorescence quantum yield and negligible intersystem crossing—make it an excellent fluorophore but an unsuitable candidate for photodynamic therapy. Researchers aiming to utilize coumarins for PDT should instead focus on derivatives that have been specifically synthesized to enhance singlet oxygen generation. The protocols and data presented here provide a robust framework for the effective use of this compound in its appropriate context as an environmentally sensitive fluorescent probe.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Photobleaching of Coumarin 152
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of photobleaching when imaging with Coumarin 152.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a significant issue when imaging with this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to light.[1] This process leads to a loss of the molecule's ability to fluoresce, resulting in a diminished signal-to-noise ratio, which can compromise image quality and the accuracy of quantitative measurements. For coumarin-based probes, this often occurs when the excited molecule reacts with other molecules, particularly molecular oxygen, forming non-fluorescent products.[1]
Q2: What are the primary factors that contribute to the photobleaching of this compound?
A2: The rate of photobleaching is influenced by several key factors:
-
Excitation Light Intensity: Higher intensity light sources accelerate photobleaching by increasing the number of fluorophores excited per unit of time.[1]
-
Duration of Exposure: Prolonged exposure to excitation light increases the likelihood of photodegradation.
-
Presence of Oxygen: Molecular oxygen is a major contributor to photobleaching, as it can react with the excited triplet state of the fluorophore, leading to the formation of reactive oxygen species (ROS) that can chemically damage the dye.
-
Local Environment: The solvent polarity, pH, and presence of other molecules in the mounting medium can significantly influence the photostability of this compound. For instance, in higher polarity solvents, this compound can exhibit a drastic reduction in its fluorescence quantum yield and lifetime.[2]
Q3: How does the choice of solvent affect the photostability of this compound?
A3: The solvent environment plays a critical role in the photophysical properties of this compound. In polar solvents, the fluorescence quantum yield and lifetime of this compound tend to decrease significantly.[2] This is attributed to the formation of a non-fluorescent or weakly fluorescent "twisted intramolecular charge transfer" (TICT) state, which provides a non-radiative decay pathway. In non-polar solvents, the formation of this charge-separated state is less favorable, and the molecule is more likely to remain in a planar, highly fluorescent state.
Q4: Are there more photostable alternatives to this compound?
A4: The photostability of coumarin dyes can be enhanced through chemical modifications. For example, benzo[g]coumarin derivatives are known for their high photostability and high quantum yields.[1] When selecting a fluorescent probe, it is advisable to consult manufacturer's data and the scientific literature to compare the photostability of different coumarin derivatives.
Troubleshooting Guide: Rapid Signal Loss of this compound
This guide provides a step-by-step approach to troubleshooting and mitigating rapid fluorescence signal loss during imaging experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid and uniform signal decay across the entire illuminated area. | High excitation light intensity. | Reduce the laser power or lamp intensity to the minimum level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the light source. |
| Prolonged exposure time. | Decrease the camera exposure time or the dwell time per pixel in confocal microscopy. Use a sensitive detector to allow for shorter exposure times. For time-lapse imaging, increase the interval between acquisitions. | |
| Signal fades quickly, especially in live-cell imaging. | Presence of molecular oxygen and generation of reactive oxygen species (ROS). | Use a commercial antifade mounting medium containing ROS scavengers. For live-cell imaging, consider using live-cell compatible antioxidant reagents like Trolox.[3] Deoxygenating the imaging medium can also be effective, but care must be taken as this can affect cell viability. |
| Initial fluorescence is bright but diminishes rapidly upon repeated scanning. | Inherent photolability of this compound in the specific sample environment. | If possible, switch to a more photostable coumarin derivative. Ensure the mounting medium is optimized for the sample (e.g., correct pH, refractive index). |
| Inconsistent fluorescence intensity between different samples or imaging sessions. | Variations in sample preparation and imaging parameters. | Standardize all aspects of the experimental protocol, including probe concentration, incubation times, mounting medium volume, and all microscope settings (laser power, exposure time, detector gain). |
Quantitative Data on this compound Photophysical Properties
The following table summarizes the fluorescence quantum yield (Φf) and lifetime (τf) of this compound in various solvents of differing polarities. This data highlights the significant impact of the local environment on the photostability of the dye. A higher quantum yield generally correlates with greater photostability.
| Solvent | Polarity (Δf) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |
| n-Heptane | -0.001 | 0.04 | 0.33 |
| Cyclohexane | 0.000 | 0.05 | 0.40 |
| Benzene | 0.001 | 0.35 | 2.22 |
| Chloroform | 0.148 | 0.58 | 2.50 |
| Ethyl Acetate | 0.201 | 0.53 | 2.45 |
| Acetonitrile | 0.305 | 0.16 | 0.73 |
| Methanol | 0.309 | 0.03 | 0.15 |
| Ethylene Glycol | 0.297 | 0.02 | 0.10 |
Data sourced from Nad et al., J. Phys. Chem. A 2003, 107, 4808-4816.[2]
Experimental Protocols
Protocol 1: Quantitative Comparison of Antifade Reagents for this compound
This protocol outlines a method to quantitatively assess the effectiveness of different antifade reagents in preserving the fluorescence of this compound.
Objective: To compare the photobleaching rates of this compound when mounted in different commercial antifade reagents.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Mounting media to be tested (e.g., PBS/glycerol, ProLong™ Gold, VECTASHIELD®, SlowFade™ Diamond)
-
Microscope slides and coverslips
-
Confocal or epifluorescence microscope with a suitable filter set for this compound (Excitation ~420 nm, Emission ~520 nm)
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation:
-
Prepare a working solution of this compound in a suitable buffer (e.g., PBS) at a final concentration of 1 µM.
-
For each antifade reagent being tested, mix the this compound working solution with the mounting medium according to the manufacturer's instructions. Prepare a control sample with this compound in PBS/glycerol (9:1 v/v).
-
Pipette a small drop (e.g., 10 µL) of each mixture onto a separate microscope slide and place a coverslip over it, avoiding air bubbles.
-
Seal the edges of the coverslips with nail polish or a sealant to prevent evaporation. Allow curing-type mountants to cure as per the manufacturer's instructions (e.g., 24 hours at room temperature for ProLong™ Gold).
-
-
Microscope Setup and Image Acquisition:
-
Turn on the microscope and allow the light source to stabilize.
-
Use the same objective (e.g., 60x oil immersion) and microscope settings (laser power, detector gain, pinhole size, scan speed, and image dimensions) for all samples.
-
Select a field of view and focus on the sample.
-
Acquire a time-lapse series of images. For example, take an image every 10 seconds for a total of 5 minutes. It is crucial to keep the illumination continuous or precisely timed for each acquisition to ensure comparable photobleaching across samples.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software like ImageJ/Fiji.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each antifade reagent.
-
Fit the decay curves to an exponential function to determine the photobleaching rate constant (k) for each condition. A smaller rate constant indicates greater photostability.
-
Protocol 2: General Procedure for Using Antifade Mounting Media with Fixed Cells Stained with this compound
Objective: To mount fixed cells stained with a this compound conjugate using a commercial antifade reagent to minimize photobleaching during imaging.
Materials:
-
Fixed cells on coverslips stained with a this compound conjugate.
-
Phosphate-buffered saline (PBS).
-
Antifade mounting medium (e.g., ProLong™ Gold Antifade Mountant).
-
Microscope slides.
-
Nail polish or sealant (optional).
Methodology:
-
Final Wash: After the final step of your staining protocol, wash the coverslips with PBS to remove any unbound dye.
-
Remove Excess Buffer: Carefully remove the coverslip from the washing buffer. Gently touch the edge of the coverslip to a lint-free wipe to wick away excess PBS. Do not allow the cell-containing surface to dry out.
-
Apply Antifade Reagent: Place one drop of the antifade mounting medium onto a clean microscope slide.
-
Mount Coverslip: Invert the coverslip (cell-side down) and gently lower it onto the drop of antifade reagent, avoiding the introduction of air bubbles.
-
Cure (for curing mountants): Place the slide on a flat, dark surface and allow it to cure for the time specified by the manufacturer (e.g., 24 hours at room temperature for ProLong™ Gold). This step is crucial for the antifade properties to become fully effective.
-
Seal (Optional): For long-term storage, you can seal the edges of the coverslip with nail polish or a commercial sealant after the mounting medium has cured.
-
Imaging: Image the sample using appropriate microscope settings, minimizing light exposure as much as possible.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified Jablonski diagram illustrating the primary pathways leading to photobleaching of a fluorophore like this compound.
Caption: Experimental workflow for mitigating photobleaching and quantifying the effectiveness of antifade reagents for this compound.
References
Technical Support Center: The Impact of Coumarin 152 Aggregation on Fluorescence Quantum Yield
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the fluorescence quantum yield of Coumarin 152, with a specific focus on the effects of aggregation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to help you navigate common experimental hurdles and interpret your results when working with this compound.
Q1: My this compound sample exhibits a lower-than-expected fluorescence quantum yield. What are the potential causes?
A low fluorescence quantum yield in this compound can stem from several factors, primarily related to its environment and concentration. The most common culprits include:
-
Solvent Polarity: this compound is highly sensitive to the polarity of its solvent. In polar solvents, non-radiative decay pathways can become more prominent, leading to a decrease in fluorescence. This is often attributed to the formation of a non-fluorescent twisted intramolecular charge transfer (TICT) state.[1][2]
-
Aggregation-Caused Quenching (ACQ): At higher concentrations, this compound molecules can aggregate, leading to self-quenching and a significant reduction in the overall fluorescence quantum yield. This is a common phenomenon for many fluorescent dyes.[3]
-
Presence of Quenchers: Contaminants in the solvent or the sample itself, such as molecular oxygen or halide ions, can act as quenchers and reduce fluorescence intensity.
-
Temperature: The fluorescence of this compound can be temperature-dependent. An increase in temperature can enhance non-radiative decay processes, thereby lowering the quantum yield.[1][2]
-
pH of the Solution: For certain coumarin derivatives, the pH of the medium can influence their electronic structure and, consequently, their fluorescence properties.[3]
Q2: How can I determine if aggregation is the cause of the low quantum yield in my this compound experiment?
Identifying aggregation as the root cause of diminished fluorescence requires a systematic approach. Here are key troubleshooting steps:
-
Concentration-Dependent Study: Measure the fluorescence quantum yield of this compound across a range of concentrations in the same solvent. A significant decrease in quantum yield as the concentration increases is a strong indicator of aggregation-caused quenching.
-
Solvent Titration Experiment: Perform a solvent titration by gradually adding a "poor" solvent (e.g., water) to a solution of this compound in a "good" solvent (e.g., ethanol or DMSO). A decrease in fluorescence intensity with an increasing fraction of the poor solvent suggests the formation of aggregates.[3]
-
Spectroscopic Analysis: Look for changes in the UV-vis absorption and fluorescence emission spectra. The formation of H-aggregates (face-to-face stacking) in coumarin dyes is often characterized by a blue shift in the absorption spectrum.
-
Dynamic Light Scattering (DLS): DLS can be used to detect the presence of nanoparticles or aggregates in a solution. An increase in the particle size with increasing concentration can confirm aggregation.
Q3: What is the expected effect of H-aggregation on the fluorescence quantum yield of this compound?
Data Presentation: this compound Fluorescence Quantum Yield in Different Solvents
The following table summarizes the fluorescence quantum yield (Φf) of this compound in various solvents, illustrating the significant impact of the local environment on its photophysical properties. Note that the quantum yield is generally higher in non-polar solvents and decreases with increasing solvent polarity.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Fluorescence Quantum Yield (Φf) |
| Cyclohexane | 2.02 | 1.4266 | 0.23 |
| n-Hexane | 1.88 | 1.3751 | 0.20 |
| Ethyl Acetate | 6.02 | 1.3727 | 0.65 |
| Dichloromethane | 8.93 | 1.4242 | 0.58 |
| Acetonitrile | 37.5 | 1.3442 | 0.43 |
| Ethanol | 24.55 | 1.3614 | 0.40 |
| Methanol | 32.7 | 1.3284 | 0.29 |
| Water | 80.1 | 1.333 | Very Low (prone to aggregation) |
Note: The quantum yield values are approximate and can vary depending on the specific experimental conditions and the reference standard used.
Experimental Protocols
Protocol 1: Inducing Aggregation of this compound via Solvent Titration
This protocol describes a common method to induce the aggregation of this compound for further study.
Materials:
-
This compound
-
Spectroscopic grade "good" solvent (e.g., Ethanol or DMSO)
-
Spectroscopic grade "poor" solvent (e.g., deionized water)
-
Volumetric flasks and micropipettes
-
Fluorometer and UV-Vis Spectrophotometer
Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in the "good" solvent (e.g., 1 mM in ethanol).
-
Initial Measurement: Dilute the stock solution in the "good" solvent to a concentration where aggregation is minimal (e.g., 1 µM) and measure its absorbance and fluorescence spectra.
-
Solvent Titration: In a series of cuvettes, prepare solutions with a constant final concentration of this compound (e.g., 1 µM) but with varying ratios of the "good" and "poor" solvents. For example, prepare mixtures with 10%, 20%, 30%, up to 90% water in ethanol.
-
Spectroscopic Measurements: For each solvent mixture, acquire the UV-vis absorption and fluorescence emission spectra.
-
Data Analysis: Plot the fluorescence intensity and the position of the absorption maximum as a function of the percentage of the "poor" solvent. A decrease in fluorescence intensity and a blue shift in the absorption peak are indicative of H-aggregate formation.
Protocol 2: Characterization of this compound Aggregates using Dynamic Light Scattering (DLS)
This protocol outlines the steps for characterizing the size of this compound aggregates.
Materials:
-
This compound solutions of varying concentrations or in different solvent mixtures (prepared as in Protocol 1)
-
DLS instrument
-
Appropriate cuvettes for the DLS instrument
Methodology:
-
Sample Preparation: Prepare a series of this compound solutions where aggregation is suspected (e.g., higher concentrations or high water content). Ensure the solutions are free of dust by filtering them through a 0.22 µm filter.
-
Instrument Setup: Set up the DLS instrument according to the manufacturer's instructions. This includes setting the correct solvent viscosity and refractive index parameters.
-
Measurement: Place the sample cuvette in the DLS instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity and use this to calculate the particle size distribution.
-
Data Analysis: Analyze the resulting size distribution data. The presence of particles with a hydrodynamic radius significantly larger than that expected for a single this compound molecule confirms the presence of aggregates.
Visualizations
References
Optimizing Coumarin 152 concentration for live-cell imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Coumarin 152 concentration for live-cell imaging. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in live-cell imaging? this compound is a fluorescent dye known for its sensitivity to the polarity of its environment (solvatochromism).[1][2] In live-cell imaging, it is often used as a probe to study the properties of cellular membranes and other lipophilic environments because its fluorescence increases in less polar media.[2] Its photophysical properties, such as fluorescence lifetime, can provide information about the microenvironment within a cell.[3]
Q2: What are the main challenges when using this compound in live cells? The two primary concerns when using any fluorescent probe, including coumarin derivatives, in live-cell imaging are cytotoxicity and phototoxicity.[4][5]
-
Cytotoxicity is the inherent toxicity of the chemical compound to the cells, which can lead to altered cellular functions, apoptosis, or necrosis even without light exposure.[4]
-
Phototoxicity occurs when the dye is excited by light, leading to the production of reactive oxygen species (ROS) that can damage and kill cells.[4]
Q3: What is a recommended starting concentration for this compound? A universally "safe" and optimal concentration does not exist, as it is highly dependent on the cell type, incubation time, and experimental goals. A good starting point is to perform a concentration titration experiment.[4] For similar coumarin dyes used in live-cell imaging, starting concentrations typically range from 1-10 µM.[5] It is critical to empirically determine the lowest effective concentration that provides a sufficient signal-to-noise ratio without inducing cytotoxic effects for your specific system.[4]
Q4: How does the cellular environment affect this compound's fluorescence? this compound's fluorescence quantum yield is highly dependent on solvent polarity.[3][6] It is typically weakly fluorescent in highly polar, aqueous environments like the cell culture medium and becomes significantly brighter in nonpolar, lipid-rich environments such as cell membranes.[2] This property makes it an effective probe for visualizing cellular membranes and lipid droplets.[2][7]
Troubleshooting Guide
Problem 1: Low or No Fluorescent Signal If you are observing a weak or absent signal, consider the following causes and solutions.
-
Cause: The concentration is too low.
-
Solution: Gradually increase the probe concentration. However, be mindful of potential cytotoxicity at higher concentrations and validate cell health.[4]
-
-
Cause: The imaging buffer is quenching the fluorescence.
-
Solution: this compound is highly sensitive to its environment. Ensure your final imaging buffer does not contain components that quench fluorescence. Test the dye's fluorescence in the buffer using a fluorometer.
-
-
Cause: Incorrect microscope filter set.
-
Solution: Ensure you are using a filter set appropriate for this compound's spectral properties (typically excited with violet light, ~400-420 nm, with emission in the blue-green range, ~450-550 nm). A DAPI filter set may be a suitable starting point.[5]
-
-
Cause: The probe has precipitated out of solution.
-
Solution: Coumarin dyes can have poor water solubility.[8] Ensure the dye is fully dissolved in your stock solution (typically DMSO) and that the final concentration in the aqueous cell culture medium does not exceed its solubility limit.
-
Problem 2: High Background Signal or Low Signal-to-Noise Ratio A high background can obscure the desired signal, making analysis difficult.
-
Cause: High cellular autofluorescence.
-
Solution: Biological samples, particularly in the blue/green spectral region, can have significant autofluorescence.[9] Acquire an image of unstained cells using the same imaging settings to assess the level of autofluorescence. If it is high, you may need to use image processing techniques to subtract the background.
-
-
Cause: Insufficient washing.
-
Solution: Ensure that unbound dye is thoroughly washed away before imaging. Perform at least 2-3 washes with pre-warmed buffer or medium.[5]
-
-
Cause: Contaminated reagents.
-
Solution: Use high-purity, spectroscopy-grade solvents for stock solutions and fresh, sterile-filtered buffers to avoid fluorescent contaminants.[9]
-
Problem 3: Evidence of Cell Stress or Death (Morphological Changes, Detachment) Observing changes in cell morphology, a decrease in proliferation, or cell detachment are signs of toxicity.
-
Cause: The dye concentration is too high (Cytotoxicity).
-
Solution: This is the most common cause. Reduce the probe concentration significantly. It is essential to perform a cytotoxicity assay (see Protocol 2) to determine a non-toxic working concentration range for your specific cell type and incubation time.[4]
-
-
Cause: The incubation time is too long.
-
Solution: Minimize the time cells are exposed to the dye. Determine the minimum time required to achieve adequate staining. For many probes, 15-60 minutes is sufficient.[5]
-
-
Cause: The imaging conditions are too harsh (Phototoxicity).
-
Solution: Cell damage can be induced by the imaging light itself. To minimize phototoxicity:
-
Reduce the intensity of the excitation light to the lowest level that provides an adequate signal.[4]
-
Minimize the duration of light exposure by using the shortest possible camera exposure times and increasing the time interval between acquisitions in time-lapse experiments.[4][6]
-
Use highly sensitive detectors that allow for lower excitation light levels.[4]
-
-
-
Cause: Some coumarin derivatives can induce apoptosis.
Problem 4: Rapid Signal Loss During Imaging (Photobleaching) If the fluorescent signal fades quickly during acquisition, the probe is likely photobleaching.
-
Cause: High excitation light intensity.
-
Solution: Reduce the laser power or illumination intensity.[6] Even if cells appear healthy, high light intensity can rapidly destroy the fluorophore.
-
-
Cause: Long or repeated exposures.
-
Solution: Limit the total light exposure. For time-lapse imaging, use the longest possible interval between images that still captures the dynamics of your process. Use a shutter to block the light path when not actively acquiring an image.[6]
-
-
Cause: Presence of oxygen.
-
Solution: In some cases, deoxygenating the imaging medium can reduce the rate of photobleaching. For fixed-cell imaging, the use of a commercial antifade mounting medium is recommended.[6]
-
Quantitative Data Summary
The optimal conditions for using this compound should be determined empirically. The following tables provide reference data on the photophysical properties of this compound and the cytotoxic potential of related coumarin compounds.
Table 1: Photophysical Properties of this compound in Various Solvents Data extracted from J. Phys. Chem. A 2003, 107, 4808-4816.[3]
| Solvent | Polarity Function (Δf) | Fluorescence Lifetime (τf, ns) |
| n-Heptane | 0.001 | 1.10 |
| 1,4-Dioxane | 0.021 | 1.83 |
| Diethyl Ether | 0.171 | 2.50 |
| Ethyl Acetate | 0.201 | 2.52 |
| Acetonitrile | 0.305 | 1.05 |
| Methanol | 0.309 | 0.88 |
Table 2: Example Cytotoxicity of Coumarin Derivatives in 4T1 Cells Note: This data is for a Ru(II)-Coumarin complex and serves as an example. The cytotoxicity of this compound must be determined for each specific cell line and application.
| Compound | Concentration | Incubation Time | Cell Viability (%) | Reference |
| RuCM NP | 8 µg/mL | 24 h | > 85% | [8] |
| RuCM NP | ~10 µg/mL | 24 h | ~50% (IC50) | [8] |
Experimental Protocols
Protocol 1: General Staining Protocol for Live-Cell Imaging
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for microscopy. Allow cells to adhere and grow to the desired confluency (typically 50-70%).
-
Prepare Staining Solution: Prepare a fresh staining solution by diluting a concentrated stock of this compound (e.g., 1-10 mM in DMSO) into a pre-warmed, serum-free medium or appropriate live-cell imaging buffer to the desired final concentration (e.g., starting with a range of 1 µM to 10 µM).
-
Cell Staining: Remove the culture medium from the cells and gently add the staining solution.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.[5] The optimal time should be determined experimentally.
-
Washing: Gently aspirate the staining solution and wash the cells 2-3 times with pre-warmed imaging buffer to remove any unbound dye.[5]
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image immediately on a fluorescence microscope equipped with appropriate filters and environmental control (37°C, 5% CO2). Use the lowest possible light exposure to minimize phototoxicity.[4]
Protocol 2: Determining Optimal Concentration via MTT Cytotoxicity Assay
This protocol helps establish a non-toxic working concentration range for this compound.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[4][5]
-
Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the different concentrations of the dye. Include "untreated" wells (medium only) as a negative control and wells with a known cytotoxic agent as a positive control.[4]
-
Incubation: Incubate the plate for a duration relevant to your planned imaging experiment (e.g., 2, 4, or 24 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[4][5]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[5]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[5]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot viability versus concentration to determine the highest concentration that does not significantly impact viability.
Visualizations
Below are diagrams illustrating key workflows and concepts related to the use of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: A troubleshooting flowchart for common imaging issues.
Caption: Potential off-target effect of coumarins on the PI3K/Akt pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Polarity-sensitive coumarins tailored to live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nathan.instras.com [nathan.instras.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Imaging of lipid droplets using coumarin fluorophores in live cells and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Correcting for inner filter effects with Coumarin 152 fluorescence
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for correcting for the inner filter effect (IFE) when measuring the fluorescence of Coumarin 152.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE) in fluorescence spectroscopy?
A1: The inner filter effect is a phenomenon that causes a non-linear relationship between fluorescence intensity and fluorophore concentration at higher absorbance values.[1][2][3] It leads to measured fluorescence being inaccurately low.[1] This effect is generally divided into two types:
-
Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it can reach the center of the cuvette where fluorescence is measured.[1][2][4] This means molecules further from the light source are not excited efficiently.
-
Secondary Inner Filter Effect (sIFE): This happens when the emitted fluorescence is re-absorbed by other molecules in the solution before it can reach the detector.[1][2][4] This is most common in molecules with a small Stokes shift, where the absorption and emission spectra overlap significantly.[1]
Q2: Why is it important to correct for the inner filter effect with this compound?
A2: this compound, like many fluorescent dyes, is susceptible to the inner filter effect, especially at concentrations where the absorbance exceeds approximately 0.1 A.U.[1][2] Failure to correct for IFE can lead to significant underestimation of the true fluorescence intensity, resulting in incorrect data interpretation, flawed kinetic analyses, and inaccurate quantification. Even at an absorbance of 0.1, the error in fluorescence intensity can be as high as 12%.[5][6]
Q3: How can I tell if my this compound measurements are affected by the IFE?
A3: A classic symptom of the inner filter effect is a loss of linearity in a plot of fluorescence intensity versus concentration.[1][2] As you increase the concentration of this compound, the fluorescence signal will begin to plateau and may even decrease at very high concentrations.[2] To confirm, measure the absorbance of your most concentrated sample at the excitation wavelength. If the absorbance is greater than 0.1, it is highly likely that your measurements are being distorted by the IFE.[1][7]
Troubleshooting Guide
Issue: My plot of this compound fluorescence vs. concentration is not linear.
This is a common problem directly related to the inner filter effect. Follow this troubleshooting workflow to diagnose and solve the issue.
References
- 1. static.horiba.com [static.horiba.com]
- 2. srs.tcu.edu [srs.tcu.edu]
- 3. researchgate.net [researchgate.net]
- 4. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 5. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
Technical Support Center: Solvent Effects on the Fluorescence Lifetime of Coumarin 152
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coumarin 152. The information below addresses common issues related to solvent effects on the fluorescence lifetime of this dye.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems encountered during the measurement of this compound's fluorescence lifetime.
Q1: Why is the fluorescence lifetime of my this compound sample shorter than expected?
A1: A shorter-than-expected fluorescence lifetime can be attributed to several factors:
-
Solvent Polarity: The fluorescence lifetime of this compound is highly sensitive to the solvent environment. In polar solvents, the lifetime tends to be shorter due to the stabilization of the intramolecular charge transfer (ICT) state, which can lead to non-radiative decay pathways.[1][2][3][4][5][6]
-
Presence of Quenchers: Molecular oxygen is a common quencher of fluorescence.[7][8] Ensure your solvents are deoxygenated, especially when working with non-polar solvents where oxygen solubility is higher. Other impurities in the solvent or sample can also act as quenchers.
-
High Concentration: At high concentrations, you may observe quenching effects due to dye aggregation or reabsorption of emitted light.[9][10] It is advisable to work with dilute solutions (in the micromolar range).
-
Temperature: An increase in temperature can lead to a decrease in fluorescence lifetime by promoting non-radiative decay processes.[1][11] Ensure your experiments are conducted at a constant and controlled temperature.
Q2: I am observing a multi-exponential decay for this compound, but I expect a single exponential decay. What could be the cause?
A2: A multi-exponential decay can indicate the presence of multiple fluorescent species or complex photophysical processes:
-
Solvent Mixtures: If you are using a solvent mixture, you might be observing different populations of solvated dye molecules, each with its own characteristic lifetime.
-
Excited-State Reactions: In certain solvents, this compound can undergo excited-state reactions, such as the formation of a twisted intramolecular charge transfer (TICT) state, which is often non-fluorescent or weakly fluorescent.[1][2] This can introduce complexity to the decay kinetics.
-
Sample Impurity: The presence of fluorescent impurities in your this compound sample or solvent can contribute to a multi-exponential decay.
-
Instrumental Artifacts: Ensure that your instrument response function (IRF) is accurately measured and that the data analysis method is appropriate for your setup.
Q3: The fluorescence intensity of my this compound sample is very low. How can I improve it?
A3: Low fluorescence intensity can be a result of several factors, some of which also affect the lifetime:
-
Solvent Choice: In highly polar solvents, the fluorescence quantum yield of this compound can be significantly reduced.[1][2] Consider using a less polar solvent if your experimental conditions allow.
-
Excitation Wavelength: Ensure you are exciting the sample at or near its absorption maximum in the specific solvent you are using. The absorption spectrum of this compound can shift with solvent polarity.
-
Concentration: While high concentrations can lead to quenching, a very low concentration might result in a signal that is difficult to detect above the background noise. Optimize the concentration to find a balance.
-
Instrument Settings: Optimize the settings on your fluorometer, such as slit widths and detector voltage, to maximize the signal-to-noise ratio.[12] Be cautious not to saturate the detector.[10][12]
Frequently Asked Questions (FAQs)
Q4: What is the general trend of this compound's fluorescence lifetime with solvent polarity?
A4: Generally, the fluorescence lifetime of this compound decreases as the polarity of the solvent increases.[3][4][5][6] This is because polar solvents stabilize the charge-separated excited state, which can enhance non-radiative decay pathways. However, the behavior in non-polar solvents can be unusual, sometimes showing unexpectedly low lifetimes as well.[1][2]
Q5: How does the formation of ICT and TICT states affect the fluorescence of this compound?
A5: In the excited state, this compound can form an intramolecular charge transfer (ICT) state, which is responsible for its fluorescence. In polar solvents, this ICT state can be further stabilized and may twist to form a non-fluorescent or weakly fluorescent twisted intramolecular charge transfer (TICT) state. The formation of this TICT state provides an efficient non-radiative decay channel, leading to a decrease in both the fluorescence quantum yield and lifetime.[1][2]
Data Presentation
Table 1: Fluorescence Lifetime of this compound in Various Solvents
| Solvent | Polarity Function (Δf) | Fluorescence Lifetime (τf) [ns] | Reference |
| Cyclohexane | 0.000 | 1.10 | [1] |
| n-Hexane | 0.001 | 1.05 | [1] |
| 1,4-Dioxane | 0.021 | 2.05 | [1] |
| Diethyl Ether | 0.173 | 2.50 | [1] |
| Ethyl Acetate | 0.201 | 2.45 | [1] |
| Acetonitrile | 0.305 | 1.55 | [1] |
| Methanol | 0.309 | 0.85 | [1] |
| Ethanol | 0.292 | 1.10 | [1] |
| Ethane | - | Strongly dependent on density | [7][8] |
| Carbon Dioxide | - | - | [7][8] |
| Trifluoromethane | - | Large density dependence at low ρr | [7][8] |
Note: The fluorescence lifetime can be sensitive to experimental conditions such as temperature and the presence of oxygen. The values presented here are for aerated solutions at room temperature unless otherwise specified.
Experimental Protocols
Protocol for Measuring Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
This protocol outlines the general steps for measuring the fluorescence lifetime of this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade).
- From the stock solution, prepare a dilute working solution with an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.[10]
- If studying the effect of oxygen, deoxygenate the solvent by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.
2. Instrument Setup:
- Use a pulsed light source (e.g., a picosecond diode laser or a mode-locked laser) with an excitation wavelength near the absorption maximum of this compound.
- Select appropriate emission filters to isolate the fluorescence of this compound and block scattered excitation light.
- Calibrate the instrument by measuring the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.[13]
3. Data Acquisition:
- Acquire the fluorescence decay profile of the this compound sample until a sufficient number of photon counts are collected in the peak channel (typically >10,000 counts) to ensure good statistical accuracy.
- Measure the decay of a reference compound with a known, single-exponential lifetime to validate the instrument's performance.[13][14]
4. Data Analysis:
- Use deconvolution software to fit the experimental fluorescence decay data with the measured IRF.
- Determine the best-fit model (e.g., single-exponential, multi-exponential) based on the reduced chi-square value and the randomness of the residuals.
- The time constant(s) from the fitted model represent the fluorescence lifetime(s).
Visualizations
References
- 1. nathan.instras.com [nathan.instras.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism | Semantic Scholar [semanticscholar.org]
- 5. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism [inis.iaea.org]
- 6. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. aelabgroup.com [aelabgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. edinst.com [edinst.com]
- 13. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
Technical Support Center: Troubleshooting Low Quantum Yield of Coumarin 152 in Aqueous Solutions
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving issues related to the low fluorescence quantum yield of Coumarin 152 in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: Why is the quantum yield of this compound significantly lower in water compared to non-polar organic solvents?
A1: The reduction in quantum yield for this compound in highly polar solvents like water is a well-documented phenomenon.[1][2] This is primarily due to the formation of a non-fluorescent "twisted intramolecular charge transfer" (TICT) state.[1][2][3] In polar environments, the highly polar TICT state becomes stabilized, providing an efficient non-radiative pathway for the excited molecule to return to the ground state without emitting a photon.[4] In non-polar solvents, the emissive intramolecular charge transfer (ICT) state is favored, leading to higher fluorescence.[1][2]
Q2: What are the primary factors that could be contributing to an unexpectedly low quantum yield in my experiments?
A2: Beyond the inherent properties of this compound in water, several experimental factors can lead to a low quantum yield. These include:
-
Aggregation: At high concentrations in aqueous media, this compound molecules can form aggregates, which leads to self-quenching and a decrease in fluorescence.[4][5]
-
Fluorescence Quenching: The presence of quenchers, such as molecular oxygen or halide ions in your buffer, can deactivate the excited state.[5]
-
Photobleaching: Prolonged exposure to high-intensity excitation light can cause the irreversible photochemical destruction of the fluorophore, leading to a permanent loss of signal.[4][5]
-
Environmental Conditions: The quantum yield is sensitive to temperature and pH. In polar solvents, the fluorescence of this compound is strongly temperature-dependent.[1][2][3]
-
Suboptimal Measurement Parameters: Incorrect instrument settings or using solutions with high absorbance (typically >0.1) can lead to inaccurate measurements due to the inner filter effect.[5][6]
Q3: How does the concentration of this compound affect its fluorescence?
A3: The concentration of this compound is critical. While a higher concentration might seem like it would produce a stronger signal, it can be counterproductive in aqueous solutions. High concentrations promote the formation of non-fluorescent aggregates, a process known as aggregation-caused quenching (ACQ), which significantly lowers the overall quantum yield.[4][5] It is crucial to work with dilute solutions to minimize this effect.
Q4: My fluorescence signal is unstable and decreases over time. What is the likely cause?
A4: A continuous decrease in fluorescence intensity over time under constant illumination is a classic sign of photobleaching.[4][5] This occurs when the fluorophore is photochemically damaged by the excitation light. To mitigate this, you should reduce the excitation power to the minimum level required for a good signal-to-noise ratio and limit the sample's exposure time by using shutters and acquiring data efficiently.[4]
Troubleshooting Guide
If you are experiencing a low quantum yield, follow this systematic workflow to identify and resolve the issue.
Caption: A logical workflow for troubleshooting low quantum yield.
Data Presentation: Photophysical Properties of this compound
The solvent environment dramatically impacts the fluorescence quantum yield (Φf) of this compound. The following table summarizes these properties in solvents of varying polarity.
| Solvent | Polarity Function (Δf) | Quantum Yield (Φf) |
| Cyclohexane | 0.000 | ~0.6 |
| Dichloromethane | 0.217 | ~0.9 |
| Acetonitrile | 0.305 | ~0.4 |
| Ethanol | 0.288 | ~0.5 |
| Water | ~0.320 | Very Low (<0.1) |
Note: Exact values can vary based on experimental conditions. Data compiled from principles discussed in cited literature.[1][2][3]
Key De-excitation Pathways in Polar vs. Non-Polar Solvents
The low quantum yield in water is a direct result of the solvent's ability to stabilize the non-emissive TICT state.
Caption: De-excitation pathways for this compound after light absorption.
Experimental Protocols
Protocol 1: Relative Quantum Yield Measurement
Objective: To determine the fluorescence quantum yield of this compound relative to a known standard (e.g., Coumarin 153 in ethanol).
Methodology:
-
Prepare Solutions: Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the desired solvent(s). The absorbance of each solution at the excitation wavelength must be kept below 0.1 to prevent inner filter effects.[6]
-
Measure Absorbance: Record the UV-Vis absorption spectrum for each solution.
-
Measure Fluorescence: Record the corrected fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.[6]
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Calculate Quantum Yield: The quantum yield (Φ_s) of the sample is calculated using the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
Grad_s and Grad_r are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solvents, respectively.
-
Protocol 2: Assessing the Effect of Co-solvents
Objective: To investigate if reducing solvent polarity can improve the quantum yield.[4]
Methodology:
-
Prepare Stock Solution: Create a concentrated stock solution of this compound in a water-miscible organic solvent where it is highly fluorescent (e.g., DMSO or ethanol).
-
Titration: Prepare a series of samples by titrating the stock solution into your aqueous buffer. For example, create solutions with 0%, 10%, 20%, ..., 90% water content. Keep the final fluorophore concentration constant and low enough to avoid aggregation.
-
Measure Fluorescence: Record the fluorescence spectrum for each sample.
-
Analyze: Plot the fluorescence intensity as a function of the water percentage. A significant increase in fluorescence with a higher percentage of the organic co-solvent indicates that the high polarity of water was a primary cause of quenching.[4]
Protocol 3: Evaluating Photostability (Photobleaching)
Objective: To determine the rate of photobleaching of this compound under your experimental conditions.[5]
Methodology:
-
Prepare Sample: Prepare a dilute solution of this compound in your aqueous buffer.
-
Continuous Illumination: Place the sample in the spectrofluorometer and continuously expose it to the excitation light at the intensity you typically use for your experiments.
-
Record Intensity Over Time: Record the fluorescence intensity at the emission maximum at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-15 minutes).
-
Analyze: Plot the fluorescence intensity as a function of time. A rapid decay in the signal is indicative of significant photobleaching.[5]
References
Technical Support Center: Minimizing Spectral Overlap in Multicolor Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize spectral overlap in their multicolor imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap in multicolor imaging?
A1: Spectral overlap occurs when the emission spectra of two or more fluorophores overlap, meaning the fluorescence emitted by one fluorophore is detected in the channel intended for another.[1][2] This phenomenon, also known as bleed-through or crosstalk, can lead to inaccurate data and misinterpretation of results.[3][4][5]
Q2: Why is it crucial to minimize spectral overlap?
Q3: What are the main factors contributing to spectral overlap?
A3: The primary cause of spectral overlap is the broad emission spectra of many fluorophores.[5] The choice of fluorophores with close emission maxima, the specific filter sets used in the imaging system, and the detector sensitivity all contribute to the degree of spectral overlap.[9]
Q4: What is compensation, and how does it address spectral overlap?
A4: Compensation is a mathematical correction process used to subtract the spectral spillover from one fluorophore's signal into another detector's channel.[1][2] By using single-color controls, the amount of spillover can be calculated and subtracted from the multicolor data, ensuring that the signal in each channel accurately reflects the intended fluorophore.[10][11]
Troubleshooting Guide
Q1: I am seeing signal from my green fluorophore in my yellow channel. How can I fix this?
A1: This is a classic case of spectral bleed-through. Here are several troubleshooting steps:
-
Review your fluorophore selection: Choose fluorophores with more widely separated emission peaks.[12] Utilize online spectrum viewers to assess the degree of overlap between your chosen dyes.[3][9]
-
Optimize your filter sets: Ensure that your bandpass filters are narrow enough to specifically capture the emission peak of your target fluorophore while excluding unwanted signals from others.[9]
-
Perform compensation: If changing fluorophores or filters is not feasible, you must perform compensation.[6][7] This involves acquiring images of single-stained controls for each fluorophore and using software to calculate and subtract the bleed-through.
-
Sequential Imaging: If your microscope allows, acquire images sequentially. Excite and capture the image for one fluorophore at a time. This can eliminate crosstalk between channels.[13]
Q2: How do I choose the best fluorophores to minimize spectral overlap from the start?
A2: Proactive fluorophore selection is the most effective way to prevent spectral overlap. Consider the following:
-
Spectral Properties: Select fluorophores with narrow emission spectra.[3] Dyes like Quantum dots or certain polymer dyes are known for their narrow emission profiles.[14]
-
Excitation Source: Choose fluorophores that are efficiently excited by the available laser lines on your instrument. This maximizes your signal-to-noise ratio.
-
Brightness: Assign brighter fluorophores to less abundant targets to ensure adequate signal detection.[9][15]
-
Panel Design Tools: Utilize online panel design tools that help you select optimal combinations of fluorophores for your specific instrument configuration.[2]
Q3: My compensation controls don't look right. What could be the problem?
A3: Proper compensation controls are critical for accurate results. Common issues include:
-
Controls are not bright enough: The positive control for each fluorophore needs to be at least as bright as the signal you expect in your experimental sample.[7]
-
Incorrect negative control: The negative control population should have the same autofluorescence as the positive population.[2][10]
-
Single-stain purity: Ensure your single-stain controls are truly single-stained. Any double-positive cells in a compensation control will lead to incorrect compensation calculations.[7]
Q4: What is the difference between under-compensation and over-compensation?
A4:
-
Under-compensation: Occurs when not enough of the spillover signal is subtracted. This results in a false-positive signal, where one population appears to express a marker that it does not.[1]
-
Over-compensation: Happens when too much signal is subtracted. This can lead to a "negative" population appearing artificially low or even having negative fluorescence values, potentially obscuring a true positive population.[1]
Visual Guides
References
- 1. Spectral Overlap | CYM [cytometry.mlsascp.com]
- 2. Introduction to Spectral Overlap and Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Color compensation of multicolor fish images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiplexing with Spectral Confocal Fluorescence Microscopy | FluoroFinder [fluorofinder.com]
- 6. 8 Tips To Improve Compensation In Multicolor Flow Experiments [cellandgene.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. media.beckman.com [media.beckman.com]
- 9. Guide To Selecting Fluorophores for ICC and IHC - FluoroFinder [fluorofinder.com]
- 10. flowcytometry.bmc.med.uni-muenchen.de [flowcytometry.bmc.med.uni-muenchen.de]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Which Fluorophores To Use For Your Microscopy Experiment - ExpertCytometry [expertcytometry.com]
- 13. microscopyfocus.com [microscopyfocus.com]
- 14. Mitigating fluorescence spectral overlap in wide-field endoscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
Technical Support Center: Calibration of Coumarin 152 Fluorescence for Quantitative Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Coumarin 152 for quantitative fluorescence measurements.
Troubleshooting Guides
This section addresses specific issues that may arise during the calibration and use of this compound for quantitative analysis.
Issue 1: Non-linear calibration curve at higher concentrations.
-
Question: My calibration curve for this compound is linear at low concentrations but plateaus or even decreases at higher concentrations. What is causing this?
-
Answer: This is a classic manifestation of the inner filter effect.[1][2][3] At higher concentrations, the sample absorbs a significant portion of the excitation light before it can penetrate the entire sample, an issue known as the primary inner filter effect.[1][3][4] Additionally, emitted fluorescence can be re-absorbed by other this compound molecules in the solution, a phenomenon called the secondary inner filter effect.[1][3][4] Both effects lead to an underestimation of the true fluorescence intensity, causing the calibration curve to lose linearity.[3] It is generally recommended to work with sample absorbances below 0.1 to minimize the inner filter effect.[5][6][7]
Issue 2: Inconsistent or low fluorescence signal.
-
Question: I am observing a weak or irreproducible fluorescence signal from my this compound solutions. What are the possible reasons?
-
Answer: Several factors can contribute to a weak or inconsistent fluorescence signal:
-
Solvent Polarity: The fluorescence quantum yield of this compound is highly dependent on the solvent environment.[8][9][10][11][12] In highly polar solvents, the fluorescence quantum yield and lifetime of this compound can be significantly reduced due to the formation of a non-fluorescent twisted intramolecular charge transfer (TICT) state.[7][8][13]
-
Presence of Quenchers: Impurities in the solvent or the sample itself, such as dissolved oxygen or heavy metal ions, can act as fluorescence quenchers, reducing the signal intensity.[7][14]
-
Photobleaching: Prolonged exposure to the excitation light can lead to the photochemical degradation of this compound, resulting in a decrease in fluorescence over time.[14][15] To mitigate this, reduce the excitation light intensity or the exposure time.[14]
-
Aggregation: At high concentrations, this compound molecules can form aggregates, which often exhibit lower fluorescence quantum yields compared to individual molecules.[7][15] Diluting the sample can help to alleviate this issue.[7]
-
Issue 3: Shift in the emission wavelength.
-
Question: The peak emission wavelength of my this compound sample is different from the expected value. Why is this happening?
-
Answer: A shift in the emission wavelength, also known as a solvatochromic shift, is expected for this compound and is highly dependent on the polarity of the solvent. As solvent polarity increases, the emission spectrum of this compound typically shows a red-shift (a shift to longer wavelengths).[7][8][13] This is due to the stabilization of the excited state in more polar environments. Therefore, any change in the solvent composition or the presence of impurities that alter the local polarity can cause a shift in the emission maximum.
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for this compound?
A1: The optimal excitation and emission wavelengths for this compound can vary depending on the solvent. Generally, the excitation maximum is in the range of 390-420 nm, and the emission maximum is in the range of 480-550 nm. It is crucial to determine the optimal wavelengths experimentally in the specific solvent system you are using by measuring the excitation and emission spectra.
Q2: How should I prepare my this compound standard solutions for calibration?
A2: To prepare standard solutions, start by creating a concentrated stock solution of this compound in a high-purity, spectroscopic grade solvent. Ensure the dye is fully dissolved. Then, perform a series of accurate serial dilutions to obtain a range of concentrations for your calibration curve. It is important to use the same solvent for all dilutions and for your experimental samples to ensure consistency.[16][17]
Q3: How can I correct for the inner filter effect?
A3: There are several methods to correct for the inner filter effect. One common approach is to use a correction formula based on the absorbance of the sample at the excitation and emission wavelengths.[1][5][18] The corrected fluorescence intensity (F_corr) can be calculated from the observed fluorescence intensity (F_obs) using the following equation:
F_corr = F_obs * 10^((A_ex + A_em) / 2)
Where A_ex is the absorbance at the excitation wavelength and A_em is the absorbance at the emission wavelength.[1] Alternatively, and more simply, you can avoid the inner filter effect by working with sufficiently dilute solutions where the absorbance at the excitation wavelength is less than 0.1.[5][6][7]
Q4: What are the key photophysical properties of this compound I should be aware of?
A4: this compound is known for its sensitivity to the local environment. Key properties include a high fluorescence quantum yield in non-polar to moderately polar solvents, which decreases significantly in highly polar solvents.[8][10] Its fluorescence lifetime is also solvent-dependent.[8][19] These properties make it an excellent probe for studying local polarity and dynamics, but also necessitate careful control of the experimental conditions for quantitative measurements.
Quantitative Data
The photophysical properties of this compound are highly dependent on the solvent. The following tables summarize some of the key quantitative data.
Table 1: Fluorescence Quantum Yield (Φf) and Lifetime (τf) of this compound in Various Solvents.
| Solvent | Dielectric Constant (ε) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |
| Cyclohexane | 2.02 | 0.18 | 1.2 |
| Benzene | 2.28 | 0.46 | 2.1 |
| Dichloromethane | 8.93 | 0.65 | 2.8 |
| Acetonitrile | 37.5 | 0.38 | 1.9 |
| Methanol | 32.7 | 0.22 | 1.1 |
| Water | 80.1 | Very Low | - |
Note: These values are approximate and can vary based on the specific experimental conditions and data sources.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions and Generation of a Calibration Curve
Objective: To prepare a series of this compound solutions of known concentrations and generate a standard calibration curve of fluorescence intensity versus concentration.
Materials:
-
This compound powder
-
Spectroscopic grade solvent (e.g., ethanol or acetonitrile)
-
Volumetric flasks and pipettes
-
Fluorometer
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.
-
Perform Serial Dilutions: Prepare a series of standard solutions with decreasing concentrations from the stock solution using serial dilutions. For example, prepare concentrations ranging from 1 µM to 50 µM. Use the same solvent for all dilutions.
-
Measure Absorbance: For each standard solution, measure the absorbance at the excitation wavelength of this compound using a UV-Vis spectrophotometer. Ensure the absorbance values are within the linear range of the instrument (typically below 1.0). This step is crucial for verifying the accuracy of your dilutions.
-
Measure Fluorescence:
-
Set the excitation and emission wavelengths on the fluorometer to the determined optima for this compound in your chosen solvent.
-
Measure the fluorescence intensity of a blank sample (solvent only).
-
Measure the fluorescence intensity of each standard solution, starting from the most dilute.
-
-
Construct the Calibration Curve:
-
Subtract the blank fluorescence intensity from the intensity of each standard.
-
Plot the corrected fluorescence intensity (y-axis) against the corresponding this compound concentration (x-axis).
-
Perform a linear regression analysis on the data points that fall within the linear range. The resulting equation (y = mx + c) and the R-squared value will define your calibration curve. An R-squared value close to 1 indicates a good linear fit.
-
Diagrams
Caption: Workflow for this compound fluorescence calibration.
Caption: Troubleshooting logic for common C152 issues.
References
- 1. benchchem.com [benchchem.com]
- 2. srs.tcu.edu [srs.tcu.edu]
- 3. benchchem.com [benchchem.com]
- 4. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 5. static.horiba.com [static.horiba.com]
- 6. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 7. benchchem.com [benchchem.com]
- 8. nathan.instras.com [nathan.instras.com]
- 9. [PDF] Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism [inis.iaea.org]
- 12. researchgate.net [researchgate.net]
- 13. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Calibration Protocol - Fluorescence Standard Curve with Fluorescein [protocols.io]
- 17. static.igem.org [static.igem.org]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
Addressing temperature sensitivity of Coumarin 152 fluorescence in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the temperature sensitivity of Coumarin 152 fluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence intensity of my this compound sample decreasing as the temperature increases?
This is an expected photophysical property of this compound, especially in polar solvents. The decrease in fluorescence intensity with increasing temperature is primarily due to the increased efficiency of a non-radiative decay pathway.[1][2][3] Specifically, at higher temperatures, the molecule has more thermal energy, which promotes the formation of a non-fluorescent "twisted intramolecular charge transfer" (TICT) state. This provides an alternative route for the excited molecule to return to the ground state without emitting a photon, thus reducing the overall fluorescence quantum yield and lifetime.[1][2][3]
Q2: How significantly does temperature affect this compound fluorescence?
The effect of temperature on this compound fluorescence is significant and depends on the solvent. In polar solvents like ethanol, the temperature sensitivity can be quite pronounced. For instance, a temperature sensitivity of approximately 1.2%/K has been reported for this compound in ethanol.[4] This means for every 1 Kelvin (or 1°C) increase in temperature, you can expect a 1.2% decrease in fluorescence intensity.
Q3: My experiment requires stable fluorescence readings, but the ambient temperature fluctuates. What can I do?
To mitigate the effects of temperature fluctuations, you have two primary approaches:
-
Strict Temperature Control: The most direct method is to maintain a constant and controlled temperature for your sample and instrument. This can be achieved using a temperature-controlled cuvette holder or by ensuring the entire experimental setup is in a temperature-stabilized environment.
-
Temperature Correction: If precise temperature control is not feasible, you can measure the temperature of your sample for each fluorescence reading and apply a correction factor. This involves pre-characterizing the temperature dependence of your specific this compound solution (dye, solvent, and concentration) to establish a correction curve.
Q4: Does the choice of solvent affect the temperature sensitivity of this compound?
Yes, the solvent plays a crucial role. The temperature-dependent fluorescence quenching is more pronounced in higher polarity solvents.[1][2][3] This is because polar solvents better stabilize the charge-separated TICT state, making its formation more favorable. In nonpolar solvents, this effect is significantly reduced.
Q5: Can I use the temperature sensitivity of this compound to my advantage?
Absolutely. The predictable relationship between temperature and fluorescence intensity allows this compound to be used as a fluorescent thermometer. This is the principle behind techniques like two-color laser-induced fluorescence (LIF) thermometry, which is used for temperature imaging in liquids and sprays.[4]
Troubleshooting Guides
Issue: Inconsistent or drifting fluorescence readings over time.
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuations | 1. Monitor the temperature of your sample and the surrounding environment. 2. If temperature is changing, implement a temperature control system for your sample holder. 3. If control is not possible, record the temperature with each measurement and apply a post-acquisition correction factor (see Experimental Protocols). |
| Photobleaching | 1. Reduce the excitation light intensity or exposure time. 2. Use a fresh sample for each measurement if possible. 3. Check for the presence of oxygen scavengers in your buffer if appropriate for your sample. |
| Solvent Evaporation | 1. Ensure your sample cuvette is properly sealed to prevent solvent evaporation, which can change the concentration of this compound. |
Issue: Lower-than-expected fluorescence signal.
| Possible Cause | Troubleshooting Step |
| Elevated Sample Temperature | 1. Verify the temperature of your sample. Even a few degrees above your expected baseline can cause a significant drop in fluorescence. |
| Solvent Polarity | 1. Be aware that in highly polar solvents, the quantum yield of this compound is inherently lower due to the TICT state formation, even at room temperature.[1][2][3] |
| Incorrect Excitation/Emission Wavelengths | 1. Confirm the excitation and emission maxima for this compound in your specific solvent and ensure your instrument is set accordingly. |
| Low Labeling Efficiency (if applicable) | 1. If this compound is used as a label, verify the degree of labeling. Inefficient labeling will result in a weak signal.[5] |
Data Presentation
Table 1: Temperature Dependence of this compound Fluorescence in Acetonitrile
| Temperature (°C) | Temperature (K) | Relative Fluorescence Quantum Yield (Φf) |
| 10 | 283.15 | ~0.28 |
| 20 | 293.15 | ~0.23 |
| 30 | 303.15 | ~0.18 |
| 40 | 313.15 | ~0.14 |
| 50 | 323.15 | ~0.11 |
| 60 | 333.15 | ~0.09 |
| 70 | 343.15 | ~0.07 |
Data is estimated from graphical representations in literature and serves for illustrative purposes. The original study should be consulted for precise values.[1]
Table 2: Temperature Sensitivity of Various Fluorescent Dyes
| Dye | Solvent | Temperature Sensitivity (%/K) |
| This compound | Ethanol | 1.2 |
| Rhodamine B | Ethanol | 1.5 |
| Rhodamine B | Water | 2.7 |
This table provides a comparison of the temperature sensitivity of this compound with another common fluorescent dye.[4]
Experimental Protocols
Protocol 1: Characterization of Temperature Dependence of this compound Fluorescence
Objective: To determine the relationship between temperature and fluorescence intensity for a specific this compound solution to generate a correction curve.
Materials:
-
This compound stock solution
-
Solvent of interest
-
Spectrofluorometer with a temperature-controlled cuvette holder
-
Calibrated thermometer or thermocouple
Methodology:
-
Prepare a working solution of this compound in the desired solvent at the concentration to be used in your experiments.
-
Place the solution in a quartz cuvette and insert it into the temperature-controlled holder of the spectrofluorometer.
-
Allow the sample to equilibrate at the starting temperature (e.g., 20°C).
-
Record the fluorescence emission spectrum by exciting at the appropriate wavelength for this compound in your solvent. Note the peak fluorescence intensity.
-
Increase the temperature by a set increment (e.g., 2°C) and allow the sample to equilibrate.
-
Repeat step 4.
-
Continue this process over the entire temperature range relevant to your experiments.
-
Plot the fluorescence intensity as a function of temperature. This will be your calibration curve.
-
Fit the data to an appropriate function (e.g., a linear or polynomial fit) to derive a mathematical correction factor.
Protocol 2: Applying a Temperature Correction Factor
Objective: To correct for temperature-induced variations in this compound fluorescence measurements.
Prerequisites:
-
A temperature vs. fluorescence intensity calibration curve and correction function from Protocol 1.
-
A reference temperature (Tref) at which you want to normalize all your data (e.g., 25°C).
Methodology:
-
For each experimental sample, measure the fluorescence intensity (Imeas).
-
Simultaneously, measure the temperature of the sample (Tmeas).
-
Use your correction function to determine the expected fluorescence intensity at Tmeas (I(Tmeas)) and at Tref (I(Tref)) from your calibration curve.
-
Calculate the corrected fluorescence intensity (Icorr) using the following formula: Icorr = Imeas * (I(Tref) / I(Tmeas))
Visualizations
Caption: The effect of temperature on this compound fluorescence pathways.
Caption: Workflow for temperature correction of fluorescence data.
References
Validation & Comparative
A Comparative Guide to Coumarin 152 and Rhodamine B for Laser Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of a laser dye is a critical decision in a variety of research and development applications, directly impacting experimental outcomes and the reliability of data. Coumarin 152 and Rhodamine B are two widely utilized laser dyes, each possessing a distinct set of properties that make them suitable for different applications. This guide provides an objective comparison of their performance, focusing on key parameters for laser applications and overall stability, supported by experimental data.
Performance Characteristics at a Glance
A summary of the key performance indicators for this compound and Rhodamine B is presented below. These values are crucial for selecting the appropriate dye based on the specific requirements of a laser system, such as desired wavelength, pump source, and operational lifetime.
| Property | This compound | Rhodamine B |
| Tuning Range | 460 - 515 nm[1] | 577 - 601 nm (in Methanol)[2] |
| Molar Absorptivity (ε) | ~20,000 M⁻¹cm⁻¹[3] | 106,000 M⁻¹cm⁻¹ at 542.8 nm (in Ethanol)[4] |
| Fluorescence Quantum Yield (Φf) | Varies with solvent: 0.9 in cyclohexane to 0.1 in water[3] | ~0.49 - 0.70 in Ethanol[4][5] |
| Photostability | Generally considered to have lower photostability compared to rhodamines[1] | Photobleaching Quantum Yield (φb) x 10⁻⁶ = 2.0[6] |
In-Depth Comparison
This compound: As a member of the coumarin family of dyes, this compound is known for its emission in the blue-green region of the spectrum.[1] Its fluorescence quantum yield is highly sensitive to the polarity of the solvent, a characteristic that can be either an advantage or a disadvantage depending on the application.[6][7][8] For instance, this solvatochromism can be exploited for sensing applications, but it also necessitates careful solvent selection and control for stable laser operation. While specific photobleaching quantum yields for this compound are not as readily available as for Rhodamine B, coumarin dyes, in general, are known to have lower photostability.[1]
Rhodamine B: A xanthene dye, Rhodamine B is a workhorse in the orange-red spectral region.[2] It boasts a high molar absorptivity, making it an efficient absorber of pump energy.[4] Its fluorescence quantum yield in ethanol is robust, and its photostability is well-characterized and generally superior to that of many coumarin dyes.[4][5][6] This makes Rhodamine B a reliable choice for applications requiring high output power and long operational lifetimes.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and comparison of laser dyes. Below are protocols for key experiments.
Determination of Photobleaching Quantum Yield
This method quantifies the photostability of a fluorescent dye by measuring the decay of its fluorescence intensity under continuous illumination.
Objective: To determine the photobleaching quantum yield (φb) of a fluorescent probe.
Materials:
-
Fluorescent dye (e.g., Rhodamine B)
-
Spectroscopic grade solvent (e.g., aqueous buffer)
-
Quartz cuvette
-
Spectrofluorometer with a continuous wave (CW) laser excitation source
-
Stir bar and magnetic stirrer
-
Photodiode power meter
Procedure:
-
Solution Preparation: Prepare a dilute solution of the dye in the chosen solvent. The concentration should be adjusted to have an absorbance between 0.01 and 0.05 at the excitation wavelength to minimize inner filter effects.
-
Instrument Setup:
-
Place the quartz cuvette containing the dye solution and a stir bar into the sample holder of the spectrofluorometer.
-
Set the excitation wavelength to the absorption maximum of the dye.
-
Set the emission wavelength to the fluorescence maximum of the dye.
-
Ensure the magnetic stirrer is on to maintain a homogeneous solution.
-
-
Initial Fluorescence Measurement (F₀): Measure the initial fluorescence intensity before significant photobleaching occurs.
-
Photobleaching: Continuously illuminate the sample with the excitation laser at a constant power. Record the fluorescence intensity (F(t)) at regular time intervals.
Determination of Fluorescence Quantum Yield (Comparative Method)
This widely used method involves comparing the fluorescence of an unknown sample to a standard with a known quantum yield.
Objective: To determine the fluorescence quantum yield (Φx) of a test sample relative to a standard (Φst).
Materials:
-
Test sample and standard fluorescent dyes
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the test sample and the standard in the same solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation and emission slit widths are identical for all measurements.
-
The excitation wavelength should be the same for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of the resulting linear fit is the gradient (Grad).
-
Calculate the quantum yield of the test sample using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where η is the refractive index of the solvent.
-
Logical Relationships in Laser Dye Performance
The performance of a laser dye is not determined by a single property but rather by the interplay of several factors. The following diagram illustrates the key relationships influencing the selection of a dye for a specific laser application.
Experimental Workflow for Dye Comparison
A systematic approach is crucial for the objective comparison of laser dyes. The following workflow outlines the key steps in evaluating and selecting a dye for a laser application.
References
- 1. azooptics.com [azooptics.com]
- 2. nathan.instras.com [nathan.instras.com]
- 3. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omlc.org [omlc.org]
- 5. scispace.com [scispace.com]
- 6. nathan.instras.com [nathan.instras.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Coumarin 152 and Prodan for Sensing Membrane Polarity
For researchers, scientists, and drug development professionals investigating cellular membranes and their microenvironments, the selection of an appropriate fluorescent probe is paramount. Coumarin 152 and Prodan are two widely utilized solvatochromic dyes that report on local membrane polarity through changes in their fluorescence properties. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal probe for specific research needs.
Mechanism of Action: Sensing Polarity through Intramolecular Charge Transfer
Both this compound and Prodan owe their environmental sensitivity to a phenomenon known as intramolecular charge transfer (ICT). Upon excitation with light, these molecules undergo a redistribution of electron density, creating a more polar excited state with a larger dipole moment compared to the ground state.[1][2] In a polar environment, such as the aqueous interface of a lipid membrane, solvent dipoles can reorient around the excited-state probe, stabilizing it and lowering its energy. This stabilization results in a red-shift of the fluorescence emission (emission at a longer wavelength). The magnitude of this shift, known as the Stokes shift, is proportional to the polarity of the surrounding environment.[1][3]
In nonpolar environments, like the hydrophobic core of a membrane, this solvent relaxation is minimal, leading to emission at shorter wavelengths (blue-shifted). Consequently, by measuring the emission wavelength of these probes, one can infer the polarity of their immediate surroundings.
Figure 1. Intramolecular Charge Transfer (ICT) mechanism for polarity sensing.
Quantitative Data Comparison
The photophysical properties of this compound and Prodan are highly dependent on the solvent environment. The following table summarizes key parameters for these probes in solvents of varying polarity. This data has been compiled from multiple sources to provide a comparative overview.
| Property | This compound | Prodan |
| Absorption Max (λabs) | ~390 nm (in Hexane)[1] | ~361 nm (in Methanol)[4] |
| ~420 nm (in Acetonitrile)[1] | ||
| Emission Max (λem) | ~450 nm (in Hexane)[1] | ~380 nm (in Cyclohexane)[4] |
| ~530 nm (in Acetonitrile)[1] | ~450 nm (in N,N-dimethylformamide)[4] | |
| ~498 nm (in Methanol)[4] | ||
| ~520 nm (in Water)[4] | ||
| Stokes Shift (Δν) | Increases significantly with solvent polarity.[1] | Large Stokes shift that is highly sensitive to solvent polarity.[2][4] |
| Quantum Yield (Φf) | High, often close to unity in less polar solvents, but decreases in highly polar solvents.[1][5] | 0.95 (in Ethanol), 0.03 (in Cyclohexane).[4] |
| Fluorescence Lifetime (τf) | Decreases sharply in higher polarity solvents.[1][6] | Sensitive to solvent environment. |
Experimental Protocols
The following are generalized protocols for using this compound and Prodan to measure membrane polarity. The precise concentrations and incubation times may need to be optimized for specific cell types or lipid vesicle compositions.
Preparation of Lipid Vesicles (LUVs)
-
Lipid Film Preparation: A mixture of desired lipids in chloroform is dried under a stream of nitrogen gas to form a thin film on the wall of a round-bottom flask. The film is then placed under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: The lipid film is hydrated with a buffer of choice (e.g., PBS, HEPES) to a final lipid concentration of 1-5 mM. The solution is vortexed to form multilamellar vesicles (MLVs).
-
Extrusion: The MLV suspension is subjected to several freeze-thaw cycles and then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs).
Labeling with this compound or Prodan
-
Stock Solution: Prepare a 1 mM stock solution of this compound or Prodan in a suitable organic solvent like ethanol or DMSO.
-
Labeling: Add the probe stock solution to the LUV suspension or cell culture medium to a final concentration typically in the range of 1-10 µM. The probe-to-lipid molar ratio is a critical parameter and should be kept low (e.g., 1:200 to 1:1000) to avoid membrane perturbation and self-quenching.
-
Incubation: Incubate the mixture for 15-30 minutes at the desired temperature, protected from light, to allow for the partitioning of the probe into the lipid membranes.
Fluorescence Measurements
-
Spectra Acquisition: Using a fluorometer, record the fluorescence emission spectrum of the labeled sample. For this compound, an excitation wavelength of around 420 nm is typically used. For Prodan, the excitation wavelength is around 360 nm.
-
Data Analysis: The emission maximum (λem) is determined. A shift in λem to longer wavelengths indicates a more polar environment. For a more quantitative analysis, the concept of Generalized Polarization (GP) can be used, which is calculated from the fluorescence intensities at two different emission wavelengths.[7]
References
Unveiling the Photonic Performance of Coumarin 152: A Comparative Guide to its Quantum Yield
In the landscape of fluorescent dyes, coumarin derivatives stand out for their broad utility in applications ranging from laser technologies to biological imaging. A critical parameter governing their efficacy is the fluorescence quantum yield (Φf), a measure of the efficiency of converting absorbed light into emitted fluorescence. This guide provides a comparative analysis of the quantum yield of Coumarin 152 against other widely used coumarin dyes, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Decoding Quantum Yield: A Comparative Overview
The fluorescence quantum yield of a coumarin dye is not an intrinsic constant but is highly sensitive to its molecular structure and the surrounding solvent environment. Factors such as solvent polarity, viscosity, and the ability to form hydrogen bonds can significantly influence the radiative and non-radiative decay pathways of the excited state, thereby altering the quantum yield.
This compound, with its rigidized 7-amino group, generally exhibits a high quantum yield. However, its performance relative to other coumarin dyes varies with the solvent. The following table summarizes the quantum yield and other key photophysical properties of this compound and its counterparts in a selection of common solvents.
Table 1: Photophysical Properties of Selected Coumarin Dyes in Various Solvents
| Dye | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φf) |
| This compound | Cyclohexane | 376 | 433 | 1.04 |
| Ethyl Acetate | 392 | 479 | 1.09 | |
| Acetonitrile | 396 | 501 | 0.091 | |
| Ethanol | 400 | 509 | 0.090 | |
| Coumarin 1 | Cyclohexane | 350 | 395 | 0.49 |
| Ethyl Acetate | 361 | 416 | 0.99 | |
| Acetonitrile | 367 | 430 | 1.03 | |
| Ethanol | 373 | 451 | 0.73[1] | |
| Coumarin 102 | Acetonitrile | 380 | 450 | 0.91 |
| Ethanol | 387 | 473 | 0.95 | |
| Coumarin 153 | Cyclohexane | 393 | 455 | 0.90 |
| Ethyl Acetate | 409 | 501 | 0.93 | |
| Acetonitrile | 418 | 521 | 0.56 | |
| Ethanol | 421 | 531 | 0.38 | |
| Coumarin 6 | Acetonitrile | - | - | 0.63[2] |
| Ethanol | 459 | - | 0.78[2] |
Data compiled from various sources. Note that quantum yield values can vary slightly between different studies due to experimental conditions.
The data reveals a significant trend: the quantum yield of many coumarin dyes, including this compound, is often highest in non-polar solvents and decreases in more polar environments. This is frequently attributed to the formation of a non-fluorescent or weakly fluorescent "twisted intramolecular charge transfer" (TICT) state in polar solvents, which provides a non-radiative decay pathway.[3] Dyes with a more rigid structure, like Coumarin 102 and Coumarin 153, are designed to suppress this TICT formation and maintain high fluorescence even in polar solvents.[4]
Experimental Determination of Quantum Yield
The relative quantum yield of a fluorescent molecule is commonly determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Experimental Protocol: Relative Quantum Yield Measurement
1. Materials and Instrumentation:
- UV-Vis Spectrophotometer
- Fluorometer (Fluorescence Spectrophotometer)
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes
- High-purity solvents
- Fluorescence standard (e.g., Coumarin 153 in ethanol, Φf = 0.53)
- Sample of interest (e.g., this compound)
2. Procedure:
- Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions. Note the absorbance at the chosen excitation wavelength.
- Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
- Data Analysis:
- Integrate the area under the fluorescence emission curve for each solution.
- Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
- Determine the gradient (slope) of the linear fit for both plots.
- Calculate the quantum yield of the sample (Φf_sample) using the following equation:
3. Key Considerations:
- The chosen standard should have an absorption and emission profile that is reasonably close to the sample.
- The same solvent and excitation wavelength should be used for both the sample and the standard to minimize variations.
- Ensure that the fluorometer's detector response is corrected for wavelength-dependent sensitivity.
Visualizing the Workflow
The logical flow of the experimental protocol for determining the relative quantum yield can be represented as follows:
Conclusion
The quantum yield of this compound is highly competitive, particularly in non-polar to moderately polar solvents. However, for applications in highly polar or protic environments, coumarin derivatives with rigidized structures, such as Coumarin 102 and Coumarin 153, may offer superior performance due to their resistance to the formation of non-radiative TICT states. The choice of the optimal coumarin dye is therefore contingent on the specific experimental conditions, with solvent polarity being a paramount consideration. The provided experimental protocol offers a reliable method for researchers to empirically determine the quantum yield of their chosen fluorophores, ensuring the selection of the most suitable dye for their application.
References
Coumarin 152 vs. Fluorescein: A Comparative Guide for Advanced Applications
In the landscape of fluorescent probes, the selection of an appropriate dye is critical for the success of research in cellular imaging, drug delivery, and biosensing. While fluorescein has been a long-standing workhorse due to its high quantum yield, its limitations in photostability and environmental sensitivity have paved the way for alternatives. This guide provides an objective comparison of Coumarin 152 and fluorescein, highlighting the advantages of this compound in specific, demanding applications, supported by experimental data and detailed protocols.
Performance Comparison: Photophysical and Chemical Properties
This compound emerges as a superior alternative to fluorescein in applications requiring high photostability and reduced environmental sensitivity. A quantitative comparison of their key photophysical properties is summarized below.
| Property | This compound | Fluorescein | Advantage of this compound |
| Molar Extinction Coefficient (ε) | ~20,000 - 25,000 M⁻¹cm⁻¹ (in ethanol) | ~70,000 - 92,300 M⁻¹cm⁻¹[1] | Fluorescein has a higher molar extinction coefficient, leading to brighter signals at the same concentration. |
| Fluorescence Quantum Yield (Φf) | 0.18 (in acetonitrile) - 0.59 (in ethyl acetate) | High, typically around 0.9 | Fluorescein is inherently brighter under optimal conditions. |
| Photodecomposition Quantum Yield (Φd) | On the order of 10⁻⁴ for some derivatives[1] | Generally in the range of 10⁻⁵ to 10⁻⁷, but can be higher under certain conditions[1] | This compound exhibits significantly higher photostability, making it ideal for time-lapse imaging. |
| General Photostability | Moderate to high | Low to moderate; notoriously prone to photobleaching | Superior resistance to photobleaching allows for longer and more intense illumination. |
| pH Sensitivity | Some derivatives are insensitive to pH, while others show pH-dependent fluorescence.[2][3][4] | Highly sensitive to pH, with fluorescence quenching in acidic environments.[5][] | Provides more reliable and quantifiable data in cellular environments with varying pH. |
Key Advantages of this compound
Superior Photostability for Long-Term Imaging: One of the most significant drawbacks of fluorescein is its rapid photobleaching under illumination, which complicates quantitative analysis in time-lapse microscopy.[1] this compound, belonging to a class of dyes with generally good to high photostability, offers a more robust signal for extended imaging experiments.[7] This is crucial for applications such as tracking nanoparticle-based drug delivery systems or observing slow cellular processes.
Reduced pH Sensitivity for Reliable Quantification: The fluorescence intensity of fluorescein is highly dependent on the surrounding pH, with a significant decrease in acidic environments.[5][] This can lead to inaccurate interpretations of data in cellular compartments with varying pH, such as endosomes and lysosomes. While some coumarin derivatives exhibit pH sensitivity, many, including those structurally similar to this compound, are less susceptible to pH-induced fluorescence changes, ensuring more stable and reliable measurements across different cellular environments.[2][3]
Tunable Properties for Diverse Applications: The photophysical properties of this compound, including its absorption and emission spectra, are sensitive to solvent polarity.[8][9][10] This solvatochromic behavior can be advantageous in probing the microenvironment of biomolecules and in the design of fluorescent sensors.[2]
Applications in Drug Development and Research
The advantageous properties of this compound make it a valuable tool in various research and drug development applications:
-
Live-Cell Imaging: Its enhanced photostability allows for prolonged observation of cellular dynamics without significant signal loss.
-
Drug Delivery Monitoring: As a fluorescent probe, this compound can be encapsulated in nanoparticles to track their delivery and release within cells, providing more accurate data due to its lower environmental sensitivity.
-
Biosensing: The sensitivity of its fluorescence to the local environment can be exploited to develop sensors for detecting changes in cellular polarity and viscosity.[2]
Experimental Protocols
To ensure objective comparison, standardized experimental protocols are essential. Below are detailed methodologies for determining two key performance metrics: fluorescence quantum yield and photostability.
Determination of Relative Fluorescence Quantum Yield (Φf)
This protocol uses a comparative method, referencing a standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
Fluorescein
-
Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Appropriate solvents (e.g., ethanol, deionized water, buffer solutions)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the sample (this compound or fluorescein) and the reference standard in the chosen solvent.
-
Prepare Dilutions: Prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.
-
Measure Fluorescence Spectra: For each dilution, measure the fluorescence emission spectrum using the fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots will be proportional to the quantum yield. The quantum yield of the sample (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)
where Φf_std is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
Measurement of Photobleaching Quantum Yield (Φb)
This protocol determines the rate of photobleaching under constant illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector (e.g., PMT or sCMOS camera)
-
Solutions of this compound and fluorescein at known concentrations
-
Microscope slides and coverslips
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fluorescent dye in an appropriate solvent or buffer. Mount a small volume on a microscope slide.
-
Initial Fluorescence Measurement: Focus on the sample and measure the initial fluorescence intensity (I₀) using a low light intensity to minimize photobleaching during this initial measurement.
-
Photobleaching: Expose a specific region of the sample to continuous, high-intensity illumination.
-
Time-course Measurement: Record the fluorescence intensity (I(t)) from the illuminated region at regular time intervals until the intensity has significantly decreased.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The photobleaching rate can be determined by fitting the decay to an exponential function. The photobleaching quantum yield (Φb) is a more complex parameter to calculate and often requires a well-characterized setup and comparison with a standard of known Φb. However, the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) provides a direct and practical comparison of photostability under specific experimental conditions.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for comparing the photostability of this compound and fluorescein.
Caption: Experimental workflow for comparing fluorophore photostability.
Conclusion
While fluorescein remains a valuable tool for its brightness in short-term experiments, this compound offers significant advantages in applications demanding high photostability and robust performance in environments with fluctuating pH. For researchers in drug development and advanced cellular imaging, the superior reliability and quantitative accuracy afforded by this compound make it a compelling choice for generating reproducible and high-quality data.
References
- 1. benchchem.com [benchchem.com]
- 2. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Are coumarin dyes pH sensitive? | AAT Bioquest [aatbio.com]
- 4. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescein - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. nathan.instras.com [nathan.instras.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Performance of Coumarin 152 in Diverse Microscopy Setups
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Coumarin 152's performance against alternative fluorescent dyes in various microscopy applications. The selection of an appropriate fluorophore is critical for the success of fluorescence-based experiments, directly impacting sensitivity, resolution, and the quantitative accuracy of imaging data. This document aims to equip researchers with the necessary data and protocols to make informed decisions when selecting fluorescent probes.
Introduction to this compound
This compound is a widely utilized blue-fluorescent dye known for its sensitivity to the local environment.[1][2][3] As a member of the 7-aminocoumarin family, its photophysical properties, including fluorescence lifetime and quantum yield, are highly dependent on solvent polarity.[1][4][5][6] This characteristic makes it a valuable probe for investigating changes in microenvironments, such as protein binding pockets or cellular membranes. However, this sensitivity can also lead to performance variability across different experimental conditions.
Performance Benchmarking: this compound vs. Alternatives
The performance of a fluorescent dye in a microscopy experiment is determined by several key parameters, including its absorption and emission spectra, molar extinction coefficient, quantum yield, fluorescence lifetime, and photostability. Below is a comparative summary of this compound and some common alternatives.
Table 1: Photophysical Properties of this compound in Different Solvents
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) | Reference |
| Cyclohexane | 350 | 412 | 62 | 0.23 | 1.8 | [1] |
| Dioxane | 362 | 442 | 80 | 0.88 | 3.8 | [1] |
| Acetonitrile | 374 | 483 | 109 | 0.44 | 2.5 | [1][7] |
| Ethanol | 378 | 496 | 118 | 0.64 | 3.2 | [7] |
| Methanol | 376 | 503 | 127 | 0.24 | 1.7 | [1] |
| Water | - | - | - | Low | - | [4][5] |
Note: The performance of this compound is significantly influenced by solvent polarity. In nonpolar solvents, both Stokes shift and fluorescence lifetime are lower. In highly polar solvents, the quantum yield and lifetime can decrease due to the formation of a non-fluorescent twisted intramolecular charge transfer (TICT) state.[1][2][4][5]
Table 2: Comparison of this compound with Alternative Blue-Fluorescent Dyes
| Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Quantum Yield (Φ) | Key Advantages |
| This compound | ~373 | ~450 | ~25,000 | ~0.60 (in Ethanol) | Environmentally sensitive, useful for probing microenvironments. |
| Alexa Fluor 350 | 346 | 442 | 19,000 | 0.79 | Spectrally similar to coumarins with improved labeling and detection characteristics.[8] |
| Coumarin 1 | ~373 | ~450 | ~25,000 | ~0.64 (in Ethanol)[7] | High quantum yield in certain solvents. |
| Coumarin 343 | ~437 | ~477 | ~39,000 | ~0.63 | Higher molar extinction coefficient than this compound.[9] |
| eFluor 450 | 402 | 448 | - | - | An alternative for the blue channel.[8] |
Note: The choice of a high-performance alternative will depend on the specific experimental requirements, such as the available excitation sources and the desired brightness and photostability.[9]
Experimental Protocols
To ensure objective and reproducible benchmarking of fluorescent dyes, standardized experimental protocols are essential.
-
Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer are required.
-
Sample Preparation: Prepare a dilute solution of the dye (e.g., 1-10 µM) in the desired solvent or buffer.
-
Absorption Spectrum: Record the absorption spectrum using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λabs max).
-
Emission Spectrum: Using the spectrofluorometer, excite the sample at its λabs max and scan the emission spectrum to determine the wavelength of maximum fluorescence (λem max).
The quantum yield of a test sample is determined relative to a well-characterized standard with a known quantum yield.
-
Standard Selection: Choose a standard fluorophore that absorbs and emits in a similar spectral range to the test sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).[10]
-
Sample Preparation: Prepare a series of dilute solutions of both the standard and the test sample in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to prevent inner filter effects.[10]
-
Data Acquisition: Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for each solution.
-
Calculation: The quantum yield (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Instrumentation: A TCSPC system is required.
-
Excitation: The sample is excited with a pulsed light source (e.g., a laser diode or a hydrogen discharge lamp).[1]
-
Photon Detection: Emitted photons are detected by a sensitive, high-speed detector.
-
Timing: The time delay between the excitation pulse and the arrival of each emitted photon is measured.
-
Data Analysis: A histogram of these time delays is generated, representing the fluorescence decay profile. The fluorescence lifetime (τ) is determined by fitting this decay curve to an exponential function.[9]
-
Sample Preparation: Prepare a sample of the fluorescent dye in the desired medium (e.g., mounted on a microscope slide).
-
Microscope Setup: Use a fluorescence microscope with a defined laser power and exposure time.
-
Image Acquisition: Acquire a time-lapse series of images of the sample under continuous illumination.
-
Data Analysis: Measure the fluorescence intensity of the sample over time. The rate of intensity decrease is an indicator of the dye's photostability.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for benchmarking the performance of a fluorescent dye.
Caption: A generalized workflow for benchmarking fluorescent dyes.
Signaling Pathway and Logical Relationship Visualization
In drug development and cell biology research, fluorescent probes are often used to visualize signaling pathways. The following diagram illustrates a generic signaling cascade that could be studied using fluorescence microscopy.
Caption: A simplified representation of a cellular signaling pathway.
Conclusion
This compound is a versatile fluorescent probe, particularly valuable for its environmental sensitivity. However, for applications requiring high brightness and photostability, alternative dyes such as Alexa Fluor 350 may offer superior performance. The choice of the optimal fluorophore is contingent upon the specific experimental context. By following standardized benchmarking protocols, researchers can make data-driven decisions to enhance the quality and reliability of their fluorescence microscopy experiments.
References
- 1. nathan.instras.com [nathan.instras.com]
- 2. researchgate.net [researchgate.net]
- 3. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism | Semantic Scholar [semanticscholar.org]
- 5. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. benchchem.com [benchchem.com]
- 8. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Cross-Validation of Coumarin 152-Based Fluorescent Sensors with Atomic Absorption Spectroscopy for Accurate Metal Ion Quantification
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a Coumarin 152-based fluorescent sensor and Atomic Absorption Spectroscopy (AAS) for the quantitative analysis of metal ions. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to understand the principles, experimental protocols, and comparative performance of these two analytical techniques. This guide emphasizes the importance of cross-validation to ensure the accuracy and reliability of sensor-based measurements.
Introduction: The Need for Cross-Validation
Fluorescent sensors, particularly those based on coumarin derivatives like this compound, offer a promising approach for the rapid, selective, and sensitive detection of metal ions.[1][2] These sensors operate on principles such as Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF), providing a "turn-on" or "turn-off" fluorescent response upon binding to a specific metal ion.[3] Their advantages include the potential for real-time monitoring and application in biological imaging.[4][5]
However, the accuracy of novel sensor technologies must be rigorously validated against established analytical methods. Atomic Absorption Spectroscopy (AAS) is a robust and widely accepted technique for the quantitative determination of metal elements in a sample.[6] It relies on the absorption of light by free atoms in the gaseous state and is a cornerstone in trace metal analysis.[7] Therefore, cross-validating the results from a this compound-based sensor with AAS is a critical step in demonstrating the sensor's reliability and suitability for quantitative applications.[8]
This guide will delve into the experimental methodologies for both techniques and present a framework for comparing their performance.
Comparative Data Presentation
Effective comparison of the two methods requires the systematic collection and presentation of quantitative data. The following table provides a template for summarizing the key performance metrics. Researchers should populate this table with their own experimental data to facilitate a direct comparison.
| Parameter | This compound-Based Sensor | Atomic Absorption Spectroscopy (AAS) |
| Analyte | e.g., Copper (Cu²⁺) | e.g., Copper (Cu) |
| Linear Range | (e.g., 0.1 - 10 µM) | (e.g., 0.1 - 10 mg/L) |
| Limit of Detection (LOD) | (e.g., 25.7 nM)[9] | (e.g., 0.01 mg/L) |
| Limit of Quantification (LOQ) | (e.g., 85.7 nM) | (e.g., 0.03 mg/L) |
| Precision (RSD%) | (e.g., < 5%) | (e.g., < 2%) |
| Accuracy (% Recovery) | (e.g., 95 - 105%) | (e.g., 98 - 102%) |
| Analysis Time per Sample | (e.g., < 5 minutes) | (e.g., 2-3 minutes) |
| Sample Volume Required | (e.g., 1-3 mL) | (e.g., 5-10 mL) |
| Interference from other Ions | Specify interfering ions | Minimal spectral interference |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable results.
This compound-Based Sensor Protocol for Metal Ion Detection
This protocol outlines the general steps for using a this compound-based fluorescent sensor for the detection of a specific metal ion (e.g., Cu²⁺).
Materials:
-
This compound-based sensor probe
-
Solvent (e.g., Ethanol, Acetonitrile, or a mixed aqueous solution)
-
Stock solution of the target metal ion (e.g., CuCl₂)
-
Stock solutions of potentially interfering metal ions
-
pH buffer (if required)
-
Fluorometer
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of the this compound-based sensor in the chosen solvent at a specific concentration (e.g., 1 mM).
-
Working Solution: Dilute the stock solution to the desired working concentration (e.g., 10 µM) in the analysis buffer or solvent.
-
Calibration Curve:
-
Prepare a series of standard solutions of the target metal ion with known concentrations covering the expected analytical range.
-
To a fixed volume of the sensor working solution, add an equal volume of each standard metal ion solution.
-
Incubate the solutions for a specified time at a controlled temperature to allow for complex formation.
-
Measure the fluorescence intensity of each solution at the predetermined excitation and emission wavelengths.
-
Plot the fluorescence intensity versus the metal ion concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare the unknown sample in the same solvent or buffer as the standards.
-
Add a known volume of the sample to the sensor working solution.
-
Measure the fluorescence intensity under the same conditions as the calibration standards.
-
Determine the concentration of the metal ion in the sample by interpolating the fluorescence reading on the calibration curve.
-
-
Selectivity Study:
-
To assess the selectivity of the sensor, repeat the fluorescence measurement in the presence of various potentially interfering metal ions at concentrations significantly higher than the target analyte.
-
Atomic Absorption Spectroscopy (AAS) Protocol for Metal Ion Analysis
This protocol provides a standard procedure for the determination of metal ion concentrations in aqueous samples using Flame AAS.
Materials:
-
Atomic Absorption Spectrometer with a hollow cathode lamp for the target metal
-
Certified standard solutions of the target metal
-
Nitric acid (HNO₃), trace metal grade
-
Deionized water
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Acidify the water samples by adding concentrated nitric acid to a final concentration of 0.2% (v/v) to prevent precipitation and adsorption of metal ions to the container walls.
-
If the samples contain particulates, digest them using an appropriate acid digestion method.
-
-
Instrument Setup:
-
Install the correct hollow cathode lamp for the analyte of interest.
-
Set the instrument parameters, including wavelength, slit width, and lamp current, according to the manufacturer's recommendations.
-
Optimize the flame conditions (fuel and oxidant flow rates) for maximum absorbance.
-
-
Calibration:
-
Prepare a series of calibration standards by diluting the certified stock solution with deionized water containing the same concentration of nitric acid as the samples.
-
Aspirate the standards into the flame and measure their absorbance.
-
Generate a calibration curve by plotting the absorbance versus the concentration of the standards. The instrument software typically performs this automatically.
-
-
Sample Measurement:
-
Aspirate the prepared unknown samples into the flame and measure their absorbance.
-
The instrument software will use the calibration curve to calculate the concentration of the metal ion in the samples.
-
-
Quality Control:
-
Analyze a blank solution (deionized water with nitric acid) to zero the instrument.
-
Periodically analyze a known standard to check for instrument drift.
-
Analyze a spiked sample (a sample to which a known amount of the analyte has been added) to assess matrix effects and determine the percent recovery.
-
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of a this compound-based sensor with AAS.
References
- 1. Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A coumarin-based sensitive and selective fluorescent sensor for copper(ii) ions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Coumarin-based fluorescent probes for the detection of copper (II) and imaging in mice of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of One-Photon vs. Two-Photon Excitation of Coumarin 152
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photophysical properties of Coumarin 152 when excited via one-photon versus two-photon absorption. The information presented herein is curated from experimental and theoretical studies to offer a comprehensive overview for researchers utilizing this versatile fluorophore in various applications, including fluorescence microscopy, sensing, and materials science.
Fundamental Principles: One-Photon vs. Two-Photon Excitation
One-photon excitation (1PE) involves the absorption of a single, high-energy photon to promote a molecule to an excited electronic state. In contrast, two-photon excitation (2PE) is a nonlinear optical process where a molecule simultaneously absorbs two lower-energy photons to reach the same excited state. This fundamental difference in the excitation mechanism leads to distinct advantages and disadvantages for each technique.
A Brighter, More Stable Future: Evaluating Coumarin 152 Against the Next Generation of Fluorescent Probes
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that directly influences the quality and reliability of experimental data. While Coumarin 152 has been a workhorse in the field, a new generation of fluorescent probes offers significant advancements in photostability and performance. This guide provides an objective comparison of this compound's photostability against newer alternatives, supported by experimental data, to aid in the selection of the optimal tool for your research.
This comprehensive analysis focuses on the key performance characteristic of photostability, the inherent resistance of a fluorophore to light-induced degradation. We present a quantitative comparison of this compound with popular newer fluorescent probes such as Alexa Fluor 488, Cyanine 5 (Cy5), and Boron-dipyrromethene (BODIPY) FL.
Quantitative Photostability Comparison
The following table summarizes key photophysical properties related to the photostability of this compound and its modern counterparts. It is important to note that the data has been compiled from various sources, and direct comparisons can be challenging due to variations in experimental conditions. A lower photobleaching quantum yield (Φb) indicates higher photostability.
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Photobleaching Quantum Yield (Φb) x 10⁻⁶ | Relative Photostability |
| This compound | ~420 | ~510 | ~0.2 - 0.5 (solvent dependent)[1] | High (estimated from related coumarins)[2] | Moderate |
| Alexa Fluor 488 | 495 | 519 | 0.92 | Low[3] | Very High |
| Cyanine 5 (Cy5) | 649 | 670 | ~0.27 | Moderate[4] | Good |
| BODIPY FL | 503 | 512 | ~0.97 | Low[5] | Very High |
Experimental Protocols
Accurate assessment of fluorescent probe photostability is crucial for selecting the appropriate reagent. Below is a detailed methodology for a key experiment used to quantify and compare the photostability of fluorescent probes.
Determination of Photobleaching Quantum Yield (Φb)
The photobleaching quantum yield is a reliable measure of a fluorophore's photostability and represents the probability that a molecule will be photochemically altered after absorbing a photon.
Objective: To quantify the photobleaching quantum yield (Φb) of a fluorescent probe in solution by measuring the decay of its fluorescence intensity under continuous illumination.
Materials:
-
Spectrofluorometer with a stable, high-intensity light source (e.g., Xenon arc lamp).
-
Quartz cuvette (1 cm path length).
-
Magnetic stirrer and stir bar.
-
Fluorescent dye of interest.
-
Appropriate solvent (e.g., ethanol, phosphate-buffered saline).
-
Actinometer solution (for determining photon flux).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fluorescent dye in the chosen solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Actinometry: Determine the photon flux of the excitation light source using a chemical actinometer (e.g., ferrioxalate). This is a crucial step for absolute quantum yield determination.
-
Initial Fluorescence Measurement (F₀): Place the cuvette containing the dye solution in the spectrofluorometer and record the initial fluorescence intensity (F₀) at the emission maximum.
-
Photobleaching: Continuously illuminate the sample with the excitation light at a constant intensity. Ensure the solution is constantly stirred to ensure uniform bleaching.
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until a significant decrease in fluorescence is observed.
-
Data Analysis:
-
Plot the natural logarithm of the fluorescence intensity (ln(F(t))) versus time.
-
The initial slope of this plot is proportional to the photobleaching rate constant (k_b).
-
The photobleaching quantum yield (Φb) can then be calculated using the following equation: Φb = k_b / (I₀ * σ) where:
-
k_b is the photobleaching rate constant.
-
I₀ is the photon flux of the excitation light (determined by actinometry).
-
σ is the absorption cross-section of the fluorophore at the excitation wavelength.
-
-
Visualizing Experimental and Biological Pathways
To further aid in understanding the practical application and evaluation of these fluorescent probes, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a key biological signaling pathway where these probes are employed.
References
A Comparative Guide to the Spectral Properties of Coumarin 152 and its Sulfonated Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectral properties of the widely used fluorescent dye Coumarin 152 and its sulfonated derivatives. Understanding the influence of sulfonation on the photophysical characteristics of coumarin dyes is crucial for their application in various research and development fields, including the design of fluorescent probes, sensors, and drug delivery systems. This document summarizes key spectral data, outlines experimental protocols for their measurement, and visually represents the structural and functional relationships.
Spectral Properties: A Comparative Analysis
The introduction of a sulfonate group (–SO₃⁻) to the coumarin core, a common strategy to enhance water solubility, significantly influences the dye's spectral properties. While direct, comprehensive spectral data for the sulfonic acid derivative of this compound is not extensively published, we can infer the expected changes by examining a closely related and well-characterized analog: 7-(diethylamino)coumarin-3-carboxylic acid. The carboxylic acid group, like the sulfonic acid group, is an electron-withdrawing and water-solubilizing moiety, providing a valuable basis for comparison.
Below is a table summarizing the key spectral properties of this compound and 7-(diethylamino)coumarin-3-carboxylic acid.
| Property | This compound | 7-(diethylamino)coumarin-3-carboxylic acid | Expected Impact of Sulfonation |
| Structure | 7-(diethylamino)-4-(trifluoromethyl)-2H-chromen-2-one | 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid | Introduction of a strongly electron-withdrawing and hydrophilic SO₃⁻ group. |
| Maximum Absorption (λabs) | ~387 - 426 nm (in various solvents)[1] | ~409 nm (in 0.1 M Tris pH 9.0)[2] | A potential blue or red shift (hypsochromic or bathochromic) depending on the position of sulfonation and solvent polarity. |
| Maximum Emission (λem) | ~458 - 532 nm (in various solvents)[1] | ~473 nm (in 0.1 M Tris pH 9.0)[2] | Likely a shift in the emission wavelength, often leading to changes in the Stokes shift. |
| Stokes Shift (Δλ) | Variable, dependent on solvent polarity. | ~64 nm | Alteration of the Stokes shift is expected due to the change in electronic distribution in the excited state. |
| Fluorescence Quantum Yield (Φf) | High in nonpolar solvents, decreases in polar solvents. | Data not readily available, but generally high for this class of compounds. | May increase or decrease depending on the specific molecular structure and solvent environment. Sulfonation can sometimes quench fluorescence. |
| Solubility | Soluble in organic solvents. | Increased water solubility. | Significantly increased water solubility. |
The Influence of Sulfonation on Spectral Properties
The addition of a sulfonate group to the coumarin scaffold induces several key changes that directly impact its spectral behavior:
-
Solvatochromism: Coumarin dyes are known for their solvatochromism, where the absorption and emission wavelengths are sensitive to the polarity of the solvent.[3] Sulfonation, by increasing the polarity of the dye molecule, can alter its interaction with surrounding solvent molecules, leading to shifts in the spectral maxima.
-
Intramolecular Charge Transfer (ICT): The fluorescence of many coumarin dyes arises from an intramolecular charge transfer (ICT) process from the electron-donating amino group to the electron-accepting lactone carbonyl group.[1] The introduction of a strongly electron-withdrawing sulfonate group can significantly modify the extent of this charge transfer in both the ground and excited states, thereby influencing the absorption and emission energies.
-
Aggregation: The increased polarity and potential for hydrogen bonding with the sulfonate group can affect the aggregation behavior of the dye in solution. Dye aggregation is known to cause significant changes in spectral properties, often leading to quenching of fluorescence.[4]
Experimental Protocols
Accurate characterization of the spectral properties of coumarin dyes is essential for their effective application. Below are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This protocol outlines the steps to determine the absorption spectrum and the wavelength of maximum absorption (λabs) of a coumarin derivative.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvents (e.g., ethanol, acetonitrile, water)
-
This compound and its sulfonated derivative
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution (e.g., 1 mM) of the coumarin dye in a suitable solvent.
-
From the stock solution, prepare a series of dilutions to obtain concentrations that result in an absorbance between 0.1 and 1.0 at the expected λabs.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to stabilize (typically 15-20 minutes).
-
Set the wavelength range for scanning (e.g., 200-600 nm for coumarins).
-
-
Measurement:
-
Fill a clean quartz cuvette with the solvent to be used as a blank and record the baseline.
-
Rinse the cuvette with the sample solution and then fill it with the sample.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λabs).
-
If the concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum and the determination of the relative fluorescence quantum yield.
Materials and Equipment:
-
Spectrofluorometer
-
Fluorescence-grade quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvents
-
This compound and its sulfonated derivative
-
A standard fluorescent dye with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
Procedure:
-
Solution Preparation:
-
Prepare dilute solutions of the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp and detector to stabilize.
-
Set the excitation wavelength to the λabs of the dye.
-
Set the emission scan range, starting from a wavelength slightly longer than the excitation wavelength to avoid scattered light.
-
-
Measurement:
-
Record the fluorescence emission spectrum of the solvent blank.
-
Record the fluorescence emission spectrum of the standard solution.
-
Record the fluorescence emission spectrum of the sample solution.
-
-
Data Analysis (Quantum Yield Calculation):
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Measure the absorbance of the sample and the standard at the excitation wavelength using a UV-Vis spectrophotometer.
-
Calculate the relative fluorescence quantum yield (Φf) using the following equation:
Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²)
where:
-
Φ is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
Visualizing Structural and Spectral Relationships
The following diagrams, generated using the DOT language, illustrate the structural differences between this compound and its carboxylic acid analog, and a conceptual workflow for comparing their spectral properties.
Caption: Structural and spectral relationship between this compound and its analog.
Caption: Workflow for comparing the spectral properties of coumarin dyes.
References
A Comparative Guide to the Performance of Coumarin 152 and Coumarin 102 in Dye Lasers
For researchers, scientists, and drug development professionals, the selection of an appropriate laser dye is critical for achieving optimal results in applications ranging from spectroscopy to medical imaging. Coumarin 152 and Coumarin 102 are two widely used laser dyes that exhibit distinct performance characteristics. This guide provides a comprehensive comparison of their performance in dye lasers, supported by experimental data, to facilitate an informed decision for your specific application.
Executive Summary
This compound and Coumarin 102 are both efficient laser dyes in the blue-green spectral region. Coumarin 102, also known as Coumarin 480, generally offers a broader tuning range, extending further into the blue region of the spectrum. In contrast, this compound typically demonstrates higher laser efficiency. The choice between these two dyes will ultimately depend on the specific requirements of the application, such as the desired wavelength range and the importance of output power. Both dyes exhibit moderate photostability, a common characteristic of coumarin-based laser dyes.
Data Presentation: Performance Metrics
The following tables summarize the key performance parameters of this compound and Coumarin 102 based on available experimental data. It is important to note that performance can vary depending on the specific experimental conditions, including the pump source, solvent, and dye concentration.
| Performance Metric | This compound | Coumarin 102 |
| Tuning Range | 500 - 550 nm | 461 - 513 nm |
| Peak Wavelength | ~515 nm | ~479 nm (in Methanol) |
| Laser Efficiency | ~18% | 10% - 16% |
| Solvent | Not specified in all studies | Methanol, Ethanol |
| Pump Source | 355 nm (Nd:YAG, 3rd harm.) | 308 nm (XeCl), 355 nm (Nd:YAG, 3rd harm.) |
| Photostability | Moderate | Moderate |
Table 1: General Performance Comparison
| Dye | Pump Wavelength (nm) | Solvent | Tuning Range (nm) | Peak Wavelength (nm) | Efficiency (%) |
| This compound | 355 | Not Specified | 500 - 550 | 515 | 18 |
| Coumarin 102 | 308 | Methanol | 461 - 513 | 479 | Not specified |
| Coumarin 102 | 355 | Methanol | 462 - 497[1] | 480[1] | 10[1] |
Table 2: Detailed Laser Performance Data
| Dye | Solvent | Absorption Max. (nm) | Fluorescence Max. (nm) | Fluorescence Quantum Yield |
| This compound | Ethanol | ~420 | ~515 | Not specified in laser studies |
| Coumarin 102 | Ethanol | ~390 | ~466 | 0.6 |
Table 3: Photophysical Properties
Experimental Protocols
The characterization of dye laser performance typically involves exciting a solution of the dye with a powerful, pulsed laser and measuring the properties of the emitted laser beam. The following is a generalized experimental protocol for comparing the performance of this compound and Coumarin 102.
Objective: To determine and compare the tuning range, peak emission wavelength, and energy conversion efficiency of this compound and Coumarin 102 in a dye laser system.
Materials:
-
This compound and Coumarin 102 laser-grade dyes
-
Spectroscopic grade solvents (e.g., methanol, ethanol)
-
Pulsed pump laser (e.g., Nd:YAG laser with third harmonic generation at 355 nm, or a nitrogen laser at 337 nm)
-
Dye laser cavity, including a dye cell (cuvette), a diffraction grating (for tuning), and an output coupler
-
Energy meter
-
Spectrometer
-
Optical components (lenses, mirrors)
Procedure:
-
Dye Solution Preparation: Prepare solutions of this compound and Coumarin 102 in the chosen solvent at a concentration optimized for the specific pump laser and dye cell path length. A typical starting concentration is in the range of 1-5 x 10⁻³ M.
-
Dye Laser Setup: Assemble the dye laser cavity. The pump laser beam is focused into the dye cell containing the dye solution. The dye cell is placed within a resonant cavity formed by a diffraction grating and an output coupler.
-
Tuning Range Measurement: The diffraction grating is rotated at small increments to vary the wavelength of the laser output. At each step, the output energy is measured. The tuning range is defined as the wavelength range over which the laser output energy is above a certain threshold (e.g., 10% of the peak energy).
-
Peak Emission Wavelength Determination: The wavelength at which the maximum output energy is observed is the peak emission wavelength.
-
Efficiency Calculation: The energy conversion efficiency is calculated by dividing the output energy of the dye laser at the peak emission wavelength by the input energy of the pump laser.
-
Data Analysis: The collected data is plotted to show the tuning curve (output energy vs. wavelength) for each dye. The tuning range, peak wavelength, and efficiency are then determined from these plots.
-
Photostability Assessment (Qualitative): The output power of the dye laser is monitored over an extended period of continuous operation. A decrease in output power over time indicates photodegradation of the dye.
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing the laser performance of this compound and Coumarin 102.
Performance Comparison Logic
Caption: Logical flow for selecting between this compound and Coumarin 102 based on performance priorities.
References
Safety Operating Guide
Safe Disposal of Coumarin 152: A Procedural Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and scientists in the dynamic field of drug development, adherence to strict disposal protocols for fluorescent dyes like Coumarin 152 is paramount. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.
This compound is a hazardous substance that can be harmful if inhaled, swallowed, or if it comes into contact with skin.[1] It is also known to cause eye, skin, and respiratory irritation.[1][2] Therefore, following proper safety and disposal procedures is crucial.
Quantitative Hazard Data
| Hazard Metric | Value | Species | Route | Compound |
| LD50 | 293 mg/kg | Rat | Oral | Coumarin |
| LD50 | 293 mg/kg | Rat | Dermal | Coumarin |
| *Data is for the parent compound Coumarin (CAS 91-64-5), not this compound. |
No specific Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV) have been established for this compound.[2] Therefore, airborne concentrations should be kept as low as practically possible.[2]
Experimental Protocols: Spill Cleanup Procedures
Proper cleanup of any spills is essential to prevent exposure and environmental contamination.
Minor Spills (Dry):
-
Remove all sources of ignition.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
Use dry clean-up procedures to avoid generating dust.[1]
-
Carefully collect the spilled material and place it in a suitable, labeled container for waste disposal.[1]
-
Wash the area with large amounts of water.[1]
Major Spills:
-
Evacuate the area and alert emergency responders, informing them of the location and nature of the hazard.[1]
-
Wear appropriate personal protective equipment, including respiratory protection.[1]
-
Prevent the spillage from entering drains or water courses by any available means.[1]
-
Recover the product wherever possible.[1]
-
If the spill is dry, use dry clean-up procedures. If wet, vacuum or shovel the material into labeled containers for disposal.[1]
-
Wash the affected area thoroughly with water and prevent runoff from entering drains.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to all local, state, and federal regulations.[1]
1. Personal Protective Equipment (PPE) and Work Area Preparation:
-
Always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
Conduct all handling and disposal procedures in a well-ventilated area or within a certified chemical fume hood.[1]
2. Waste Collection:
-
Collect waste this compound, including any contaminated materials such as absorbent paper or disposable PPE, in a designated and clearly labeled hazardous waste container.
-
The container must be chemically compatible, sealable, and kept securely closed when not in use.
3. Decontamination of Labware and Surfaces:
-
Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound.
-
Wash contaminated items with an appropriate solvent (e.g., ethanol) to dissolve the dye, followed by a thorough cleaning with soap and water.
-
Collect the initial solvent rinse as chemical waste.
4. Final Disposal:
-
Do not discharge this compound or its solutions into sewers or waterways.[3]
-
The recommended method of disposal is to send the waste to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Empty containers should be triple-rinsed or punctured to prevent reuse before being offered for recycling or disposed of in a sanitary landfill.[3]
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Coumarin 152
Essential Safety and Handling Guide for Cou-marin 152
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Coumarin 152, a fluorescent dye commonly used in research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is considered a hazardous substance.[1] It is harmful if inhaled, comes into contact with skin, or is swallowed.[1] It can also cause skin, eye, and respiratory irritation.[1][2] Therefore, adherence to proper safety measures is crucial.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses/Goggles | Conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US).[2][3] Tightly fitting safety goggles with side-shields are recommended.[2] Do not wear contact lenses as they can absorb and concentrate irritants.[1] |
| Skin Protection | Gloves | Wear appropriate chemical-resistant protective gloves to prevent skin exposure.[2][4] Nitrile rubber gloves with a thickness greater than 0.11 mm are a suitable option.[4] Always inspect gloves for signs of wear or degradation before use.[1] |
| Protective Clothing | Wear an impervious lab coat or overalls and a PVC apron to minimize skin contact.[1] | |
| Respiratory Protection | Dust Mask/Respirator | If engineering controls do not adequately prevent exposure, or if significant dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[2] |
Operational Plan: Safe Handling, Storage, and Disposal
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]
-
Ensure an eyewash station and a safety shower are readily accessible.[1][5]
Handling Procedures:
-
Avoid all personal contact, including inhalation of dust.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Avoid generating dust.[1][2] Use non-sparking tools to prevent ignition of dust clouds, which can be explosive.[1][2]
Storage:
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
Disposal Plan
Waste Collection:
-
Solid Waste: Carefully sweep or vacuum up spilled solid material, avoiding dust generation.[1] Place the collected solid into a clearly labeled, sealable, and chemically compatible waste container.[1][7]
-
Solution Waste: Collect all aqueous and organic solvent solutions containing this compound in a dedicated, sealed, and chemically compatible waste container.[7] Do not pour down the drain .[1][2]
Decontamination:
-
Decontaminate all glassware and surfaces that have come into contact with this compound.
-
Wash contaminated items with a suitable solvent (e.g., ethanol) to dissolve the dye, followed by a thorough cleaning with soap and water.[7]
-
Collect the initial solvent rinse as chemical waste.[7]
Final Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Options for disposal include removal to a licensed chemical destruction plant or controlled incineration.[2]
-
Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.[2]
Experimental Workflow
Below is a diagram illustrating the procedural workflow for the safe handling and disposal of this compound.
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
